N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
Description
Properties
IUPAC Name |
N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPOTYIIRALLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288562 | |
| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-14-0 | |
| Record name | NSC56620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (CAS No. 7597-14-0)
This guide provides a comprehensive technical overview of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a key chemical intermediate in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical sciences, this document delves into the synthesis, characterization, and strategic application of this compound, with a focus on its pivotal role in the generation of novel therapeutic candidates.
Introduction and Strategic Importance
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, bearing the CAS Number 7597-14-0, is a derivative of the 4-aminoquinoline scaffold.[1] This structural motif is of profound importance in medicinal chemistry, most famously represented by the antimalarial drug Chloroquine. The 7-chloroquinoline core is a privileged pharmacophore known to interfere with heme detoxification in the malaria parasite, Plasmodium falciparum. The propane-1,3-diamine side chain offers a versatile linker with a terminal primary amine, providing a reactive handle for further chemical modification.
The primary utility of this compound is not as a final drug product but as a crucial building block. Its design allows for the strategic coupling with other pharmacologically active moieties to create hybrid molecules. This approach is a cornerstone of modern drug design, aiming to develop agents with dual or synergistic mechanisms of action, improved potency, and the ability to overcome drug resistance. Researchers have successfully utilized this intermediate to synthesize novel compounds with promising activity against both chloroquine-sensitive and chloroquine-resistant strains of malaria.
Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental for its application in synthetic chemistry and for interpreting analytical data.
| Property | Value | Source |
| CAS Number | 7597-14-0 | PubChem[1] |
| Molecular Formula | C₁₂H₁₄ClN₃ | PubChem[1] |
| Molecular Weight | 235.71 g/mol | PubChem[1] |
| IUPAC Name | N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis and Purification
The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the 7-chloro substituent activates the C4 position for nucleophilic attack by an amine.
Caption: Synthetic workflow for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Rationale for Experimental Choices
-
Excess Diamine: Using a significant excess of 1,3-diaminopropane serves two purposes. Firstly, it drives the reaction to completion according to Le Châtelier's principle. Secondly, and more critically, it minimizes the formation of the bis-substituted byproduct where a single molecule of 4,7-dichloroquinoline reacts at both ends with the diamine. The excess diamine can be removed during work-up.
-
Heating: The SNAr reaction on the chloroquinoline ring requires thermal energy to overcome the activation barrier. Conducting the reaction under reflux in a suitable solvent like ethanol or neat (without solvent) at an elevated temperature (e.g., 120°C) ensures a reasonable reaction rate.[2]
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature and represents a standard laboratory procedure.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq).
-
Reagent Addition: Add a significant excess of 1,3-diaminopropane (at least 5-10 eq). If a solvent-based reaction is preferred, add anhydrous ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux (if using ethanol) or to 120°C (if neat) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4,7-dichloroquinoline spot is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If performed neat, dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution with water or brine to remove the excess 1,3-diaminopropane and any salts formed.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude material is typically purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) as the eluent to afford the pure N-(7-Chloroquinolin-4-yl)propane-1,3-diamine as an off-white or pale yellow solid.
Characterization and Analytical Methods
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Data (Expected/Reported) |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring and the aliphatic protons of the propane-1,3-diamine chain are expected. The integration of these signals should match the 14 protons in the structure. |
| ¹³C NMR | A computed ¹³C NMR spectrum is available on PubChem, showing characteristic peaks for the quinoline ring carbons and the aliphatic carbons of the side chain.[1] |
| Mass Spec. | The expected [M+H]⁺ peak for the monoisotopic mass (C₁₂H₁₄³⁵ClN₃) would be approximately 236.0954 m/z. |
Quality Control and Purity Assessment
For a research setting, purity is paramount. A standardized High-Performance Liquid Chromatography (HPLC) method can be employed for routine analysis.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm and 340 nm).
This method provides a robust way to assess the purity of the synthesized intermediate and to monitor the progress of subsequent reactions where it is used as a reactant.
Application in Drug Discovery: An Intermediate for Antimalarials
The strategic value of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine lies in its terminal primary amine, which is a nucleophilic site for derivatization. Researchers leverage this feature to construct hybrid molecules aimed at combating resistant malaria strains.
Sources
A Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably forming the backbone of widely-used antimalarial drugs like Chloroquine.[1] This guide provides an in-depth analysis of a key derivative, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a crucial building block for more complex bioactive molecules. We will systematically dissect its International Union of Pure and Applied Chemistry (IUPAC) name to elucidate its precise chemical structure. Furthermore, this document details a field-proven synthetic protocol and the corresponding analytical workflows required for structural verification, providing a self-validating system for its preparation and characterization. This guide serves as a comprehensive technical resource for researchers working with quinoline-based compounds.
Systematic IUPAC Nomenclature Analysis
The IUPAC name provides an unambiguous and systematic description of a molecule's structure. The name N-(7-Chloroquinolin-4-yl)propane-1,3-diamine can be deconstructed as follows, revealing the connectivity of its constituent parts.
The Parent Heterocycle: Quinoline
The foundation of the molecule is quinoline , a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The numbering of the quinoline system is standardized, starting from the nitrogen atom as position 1 and proceeding around the ring as illustrated below. This numbering is critical for correctly placing substituents.
Substituent Identification and Locants
Two substituents are attached to the quinoline core:
-
A chloro group, located at position 7 .
-
A propane-1,3-diamine group, attached via one of its nitrogen atoms to position 4 of the quinoline ring.
This leads to the intermediate name: 7-chloro-4-(substituted amino)quinoline .
The Side Chain: N-substituted Propane-1,3-diamine
The substituent at position 4 is derived from propane-1,3-diamine , an aliphatic chain with three carbon atoms and amino groups at both ends (positions 1 and 3).[2]
-
The quinoline ring is attached to this diamine. The prefix N- specifies that the attachment is to one of the nitrogen atoms of the propane-1,3-diamine.
-
The group attached to this nitrogen is the (7-chloroquinolin-4-yl) moiety. The "-yl" suffix indicates that the quinoline ring is a substituent.
Combining these elements yields the full, unambiguous IUPAC name: N'-(7-chloroquinolin-4-yl)propane-1,3-diamine .[3] While "N-" is often sufficient, "N¹-" or "N'-" can be used for absolute clarity to distinguish between the two inequivalent nitrogen atoms of the diamine linker.[3][4]
Structural Visualization
The following diagram illustrates the final structure with IUPAC numbering for the quinoline core.
Caption: Chemical structure and IUPAC numbering of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Physicochemical and Computed Properties
A summary of the key physicochemical properties provides essential data for experimental design, including solvent selection, purification strategies, and potential biological interactions. The following data is aggregated from the PubChem database.[3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClN₃ | PubChem[3] |
| Molecular Weight | 235.71 g/mol | PubChem[3] |
| IUPAC Name | N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | PubChem[3] |
| XLogP3 | 2.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
| Exact Mass | 235.0876252 Da | PubChem[3] |
| Topological Polar Surface Area | 50.9 Ų | PubChem[3] |
Synthesis and Structural Verification Workflow
The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is reliably achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is both efficient and well-documented, forming the basis of a trustworthy and reproducible protocol.
Retrosynthetic Rationale
The primary disconnection is at the C4-N bond of the quinoline ring. This identifies the two key starting materials: 4,7-dichloroquinoline and an excess of propane-1,3-diamine. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic attack, making it more reactive than the chlorine at the 7-position. Using an excess of the diamine minimizes the formation of undesired bis-substituted products.
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for the synthesis of 4-aminoquinoline derivatives.[5][6]
Objective: To synthesize N1-(7-chloroquinolin-4-yl)propane-1,3-diamine from 4,7-dichloroquinoline.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Propane-1,3-diamine (≥5.0 eq)
-
Ethanol (EtOH), as solvent
-
DIPEA (Diisopropylethylamine), optional base
-
Chloroform (CHCl₃) or Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,7-dichloroquinoline (1.0 eq) in ethanol.
-
Addition of Nucleophile: Add a significant excess of propane-1,3-diamine (at least 5 equivalents) to the solution. The diamine acts as both the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic base like DIPEA can be used.[5]
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting 4,7-dichloroquinoline.[5]
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Add water and extract the product into an organic solvent like chloroform or DCM. d. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Workflow for Structural Verification
A multi-technique approach is essential to unambiguously confirm the identity and purity of the synthesized compound. This creates a self-validating system where each analysis provides complementary information.
Caption: Workflow for the synthesis and structural verification of the title compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the number of unique protons, their chemical environments, and their coupling patterns. Key signals would include characteristic peaks for the aromatic protons on the quinoline ring and the aliphatic protons of the propane chain.[5][7]
-
¹³C NMR: Provides information on the carbon framework of the molecule, confirming the number of unique carbon atoms present in both the quinoline system and the diamine linker.[8]
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HR-MS) can provide the exact mass, which confirms the molecular formula (C₁₂H₁₄ClN₃).[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key vibrational bands would include N-H stretching for the amine and secondary amine groups, C-H stretching for the aromatic and aliphatic components, and C=C/C=N stretching from the quinoline ring.
By correlating the data from these orthogonal techniques, a researcher can be highly confident in the structural integrity and purity of the synthesized N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Conclusion
The systematic deconstruction of the IUPAC name N-(7-Chloroquinolin-4-yl)propane-1,3-diamine provides a clear and unambiguous blueprint of its molecular architecture. This guide has further contextualized this key chemical entity by presenting its physicochemical properties and a robust, field-proven workflow for its synthesis and structural verification. The combination of a reliable SₙAr synthetic protocol with a multi-technique analytical approach (NMR, MS, IR) establishes a self-validating system, ensuring high confidence in the identity and quality of the material. This comprehensive technical overview serves as a valuable resource for scientists engaged in the design and development of novel quinoline-based therapeutics.
References
-
Plater, M. J., Harrison, W. T. A., Ren, Z., Guo, Y., Xiao, Y., & Ribaudo, G. (n.d.). Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. PubChem. Available at: [Link]
-
Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine. PubChem. Available at: [Link]
-
Singh, A., et al. (n.d.). Synthesis and antimalarial activity of novel 4-aminoquinoline-pyrimidine hybrids. RSC Advances. Available at: [Link]
-
Novelty Journals (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. Available at: [Link]
-
Otuokere, I. E., et al. (2021). 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. Trends in Peptide and Protein Sciences, 3. Available at: [Link]
-
Der Pharma Chemica (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. Available at: [Link]
-
Bhardwaj, N., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 4. Available at: [Link]
-
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Physical and analytical data of synthesized quinoline derivatives. Available at: [Link]
-
Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;titanium(4+);tetrachloride. PubChem. Available at: [Link]
-
Wikipedia (n.d.). 1,3-Diaminopropane. Available at: [Link]
-
Charris, J. E., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]
Sources
- 1. stm.bookpi.org [stm.bookpi.org]
- 2. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 3. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | C12H14ClN3 | CID 245076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine | C13H16ClN3 | CID 6472985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
An In-Depth Technical Guide to N-(7-Chloroquinolin-4-yl)propane-1,3-diamine: Physicochemical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a synthetic diamine derivative of the 7-chloroquinoline scaffold, a core structure in many historically significant antimalarial drugs, most notably chloroquine. This compound serves as a critical building block and intermediate in the synthesis of a wide array of novel therapeutic agents. Its bifunctional nature, featuring a reactive primary amine and a secondary amine linked to the quinoline core via a flexible propane chain, makes it a versatile synthon for drug discovery and development. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical characterization, offering valuable insights for researchers in medicinal chemistry and drug development.
Physicochemical Properties
The physicochemical properties of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine are fundamental to its handling, formulation, and behavior in biological systems. While comprehensive experimental data is not extensively published, a combination of computed data and information from analogous structures provides a solid foundation for its characterization.
Core Identifiers and Molecular Profile
| Property | Value | Source |
| IUPAC Name | N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | [1] |
| CAS Number | 7597-14-0 | [1] |
| Molecular Formula | C₁₂H₁₄ClN₃ | [1] |
| Molecular Weight | 235.71 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C=NC(=C2)NCCCN | [1] |
Computed Physicochemical Data
The following table summarizes key computed physicochemical properties which are valuable for predicting the compound's behavior.
| Property | Value | Source |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 50.9 Ų | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 212 | [1] |
Note: These values are computationally derived and should be used as estimations in the absence of experimentally determined data.
Chemical Properties and Synthesis
Synthesis
The primary and most direct synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine involves a nucleophilic aromatic substitution (SNAr) reaction. The key starting materials are 4,7-dichloroquinoline and an excess of 1,3-diaminopropane.[2]
The rationale behind using an excess of 1,3-diaminopropane is to favor the monosubstitution at the more reactive C4 position of the quinoline ring and to minimize the formation of the disubstituted product. The reaction is typically carried out under reflux in a suitable solvent such as ethanol.[2]
Experimental Protocol: Synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine [2]
Materials:
-
4,7-dichloroquinoline
-
1,3-diaminopropane
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline in a minimal amount of ethanol.
-
Add a significant molar excess of 1,3-diaminopropane to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The solvent is typically removed under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to yield the pure product.
Logical Relationship of Synthesis
Caption: Synthesis of the target compound via nucleophilic aromatic substitution.
Chemical Reactivity
The chemical reactivity of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is primarily dictated by the nucleophilicity of its two amine groups and the electrophilic nature of the 7-chloroquinoline ring system.
-
Primary Amine: The terminal primary amine is the more sterically accessible and generally more nucleophilic of the two nitrogen atoms. It readily participates in reactions such as acylation, alkylation, reductive amination, and condensation with aldehydes and ketones to form imines, which can be subsequently reduced. This functionality is often exploited to attach various pharmacophores or linkers in the development of new drug candidates.
-
Secondary Amine: The secondary amine attached to the quinoline ring is less nucleophilic due to the electron-withdrawing effect of the aromatic system. However, it can still undergo further reactions under more forcing conditions.
-
Quinoline Ring: The 7-chloroquinoline ring is relatively stable but can undergo further electrophilic or nucleophilic aromatic substitution under specific conditions, although this is less common in the context of its use as a linker.
Spectral and Analytical Characterization
Comprehensive characterization using various analytical techniques is crucial to confirm the identity and purity of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine would be expected to show characteristic absorption bands for the N-H stretching of both the primary and secondary amines, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Applications in Drug Development
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the field of antimalarial drug discovery.[3][4] The 7-chloro-4-aminoquinoline scaffold is a well-established pharmacophore that inhibits the polymerization of heme into hemozoin in the malaria parasite.[3] The propane-1,3-diamine linker allows for the attachment of other molecular fragments to create hybrid molecules with potentially enhanced activity or novel mechanisms of action to overcome drug resistance.
Experimental Workflow: Utilization as a Linker
Caption: General workflow for using the compound as a linker in drug design.
Conclusion
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a key synthetic intermediate with significant potential in medicinal chemistry. Its well-defined synthesis and the reactive handles provided by its diamine structure make it an attractive building block for the development of new therapeutic agents. A thorough understanding of its physicochemical and chemical properties is essential for its effective utilization in the design and synthesis of next-generation drugs. Further experimental investigation into its properties will undoubtedly contribute to its broader application in the field of drug discovery.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245076, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. Retrieved from [Link].
-
Ren, Z., Guo, Y., Xiao, Y., Ribaudo, G., et al. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. ResearchGate. Available at: [Link].
-
Kumar, A., et al. (2015). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Arabian Journal of Chemistry, 8(5), 695-701. Available at: [Link].
-
Otuokere, I. E., et al. (2021). 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. Technological Innovation in Pharmaceutical Research, 3, 1-7. Available at: [Link].
- BenchChem (2025). The Medicinal Chemistry of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide. BenchChem.
-
Kathrada, F. (2020). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance. Available at: [Link].
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Khan, W. A., et al. (2009). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & Medicinal Chemistry Letters, 19(13), 3624-3628. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6472985, N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine. Retrieved from [Link].
-
Sahu, N. K., et al. (2015). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 20(10), 17940-17951. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from [Link].
-
Agarwal, A., et al. (2012). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. European Journal of Medicinal Chemistry, 54, 44-55. Available at: [Link].
Sources
- 1. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | C12H14ClN3 | CID 245076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Enduring Versatility of the 4-Aminoquinoline Scaffold
An In-Depth Technical Guide to the Biological Targets of 4-Aminoquinoline Derivatives
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, a structural framework that has given rise to some of the most impactful therapeutics of the last century.[1][2][3] Initially rising to prominence with the synthesis of chloroquine (CQ) and hydroxychloroquine (HCQ) for the treatment of malaria, the utility of these derivatives has expanded dramatically.[4][5] Researchers and drug development professionals are now harnessing the unique physicochemical properties of 4-aminoquinolines to engage a diverse array of biological targets implicated in cancer, viral infections, parasitic diseases beyond malaria, and neurodegenerative disorders.[1][2][6]
This guide provides a detailed exploration of the core biological targets of 4-aminoquinoline derivatives. Moving beyond a simple list of activities, we will dissect the underlying mechanisms of action, present the experimental workflows used to validate these targets, and offer insights into the structure-activity relationships that govern their therapeutic potential.
The Foundational Target: Heme Detoxification in Plasmodium falciparum
The quintessential biological target of classical 4-aminoquinolines like chloroquine is the heme detoxification pathway within the malaria parasite, Plasmodium falciparum.[6] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[4] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, a process that is a validated drug target.[7]
Mechanism of Action: Inhibition of Hemozoin Formation
4-aminoquinoline derivatives disrupt this critical detoxification process. As weak bases, they become protonated and trapped within the acidic environment of the parasite's food vacuole—an "ion trap" mechanism that concentrates the drug at its site of action.[4] Once accumulated, they directly interfere with hemozoin formation. The mechanism involves a multi-pronged attack:
-
Heme Binding: The planar quinoline ring forms a π-π stacking interaction with the porphyrin ring of heme.[4][8] This complex formation sequesters the heme, preventing its incorporation into the growing hemozoin crystal.[4][8]
-
Crystal Capping: The drug-heme complex can also bind to the surface of the growing hemozoin crystal, effectively "capping" it and halting further polymerization.
-
Increased Oxidative Stress: The buildup of soluble, toxic free heme leads to oxidative damage to parasite membranes and proteins, ultimately causing parasite death.[4]
The efficacy of this mechanism is so central that heme-binding studies are a primary method for evaluating new potential antimalarial 4-aminoquinolines.[8][9]
Key Experimental Protocol: In Vitro Heme Binding Assay
This assay spectrophotometrically quantifies the interaction between a 4-aminoquinoline derivative and hematin (the oxidized form of heme). The binding event causes a spectral shift that can be measured.
Methodology:
-
Preparation of Hematin Stock: Prepare a 1 mM stock solution of hematin in 0.1 M NaOH.
-
Reaction Setup: In a 96-well plate, add a fixed concentration of hematin (e.g., 10 µM) to a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add varying concentrations of the test 4-aminoquinoline derivative to the wells. Include a control well with hematin and buffer only.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow complex formation to reach equilibrium.
-
Spectrophotometric Reading: Measure the absorbance of each well, typically at around 405 nm. A decrease in the Soret band absorbance of hematin indicates complex formation.
-
Data Analysis: The binding constant (Ka) can be calculated by fitting the absorbance data to a suitable binding isotherm model.
Visualization: Heme Detoxification Inhibition Workflow
The following diagram illustrates the logical flow of the heme detoxification pathway and its inhibition by 4-aminoquinolines.
Caption: Mechanism of 4-aminoquinoline antimalarial activity.
The Repurposed Target: Autophagy in Cancer and Viral Disease
Beyond malaria, the most significant therapeutic application for 4-aminoquinolines is the modulation of autophagy, a cellular recycling process.[10] Cancer cells often hijack autophagy to survive metabolic stress and chemotherapy, making its inhibition a promising anticancer strategy.[11] Similarly, many viruses exploit the autophagic pathway for replication.
Mechanism of Action: Lysosomotropic Inhibition of Autophagic Flux
Chloroquine and its analogs are potent inhibitors of the final stage of autophagy.[10][12] Their mechanism is a direct consequence of their chemical nature as weak bases.[12]
-
Lysosomotropism: The uncharged drug freely crosses cell membranes and enters acidic organelles like lysosomes.[12]
-
Protonation and Trapping: Inside the lysosome (pH ~4.5-5.0), the drug becomes protonated, trapping it and causing it to accumulate to high concentrations.[12]
-
pH Elevation: This accumulation raises the lysosomal pH, inactivating the acid-dependent hydrolases that are responsible for degrading cellular waste.[13]
-
Fusion Blockade: Crucially, recent evidence shows that CQ and HCQ also impair the fusion of autophagosomes (vesicles containing cellular debris) with lysosomes.[14]
This two-fold action blocks "autophagic flux," leading to an accumulation of dysfunctional autophagosomes and, ultimately, can trigger apoptotic cell death in cancer cells.[10][11] In virology, the alkalinization of endosomes and lysosomes interferes with the pH-dependent entry and uncoating of many viruses, including coronaviruses.[15]
Key Experimental Protocol: Cytotoxicity Assessment via SRB Assay
The Sulforhodamine B (SRB) assay is a robust method to determine the cytotoxic (cell-killing) effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the 4-aminoquinoline derivative for a specified period (e.g., 48-72 hours). Include untreated and vehicle-only controls.
-
Cell Fixation: Gently wash the cells and fix them by adding cold trichloroacetic acid (TCA) to precipitate cellular proteins. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air-dry. Stain the fixed cells with a 0.4% (w/v) SRB solution for 30 minutes.[10]
-
Washing and Solubilization: Remove unbound dye by washing with 1% acetic acid.[10] Air-dry the plates and solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Reading: Measure the optical density on a plate reader at approximately 510 nm.
-
Data Analysis: The absorbance is proportional to the cellular protein mass. Calculate the concentration that inhibits 50% of cell growth (GI50) or causes 50% cell death (IC50) by plotting absorbance against drug concentration.
Visualization: The Autophagy Pathway and Its Inhibition
This diagram shows the key stages of autophagy and the point of disruption by 4-aminoquinoline derivatives.
Caption: Inhibition of autophagic flux by 4-aminoquinolines.
Emerging and Diverse Biological Targets
The versatility of the 4-aminoquinoline scaffold allows it to interact with a growing list of targets across various diseases.[1][2]
A. DNA Topoisomerases in Cancer
Certain novel synthetic derivatives of quinoline have been shown to inhibit human DNA topoisomerases I and II.[16] These enzymes are critical for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and the induction of apoptosis in rapidly dividing cancer cells.[17][18] This mechanism is distinct from autophagy inhibition and represents a parallel strategy for developing 4-aminoquinoline-based anticancer agents.
B. Leishmanial Mitochondria and Macrophage Lysosomes
In the context of leishmaniasis, 4-aminoquinolines have demonstrated a dual-pronged attack:
-
Parasite Mitochondria: They can accumulate in the mitochondria of the Leishmania parasite, leading to the depolarization of the mitochondrial membrane potential, a key event that triggers parasite death.[1][19][20]
-
Macrophage Phagolysosome: As these parasites reside within host macrophages, the lysosomotropic nature of 4-aminoquinolines concentrates the drug within the very compartment where the parasite lives, enhancing drug-parasite interaction.[19][20]
C. Targets in Neurodegenerative Disease
The potential of 4-aminoquinolines in neurodegenerative diseases is an active area of research with specific molecular targets being identified:
-
Cholinesterases (Alzheimer's Disease): Derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[21][22] Inhibiting these enzymes increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for Alzheimer's disease.[22]
-
Nuclear Receptor Related 1 Protein (NR4A2/Nurr1) (Parkinson's Disease): The 4-amino-7-chloroquinoline scaffold has been identified as a synthetic agonist of NR4A2, a key transcription factor for the development and maintenance of dopamine neurons.[23] Activating this target is a promising neuroprotective strategy for Parkinson's disease.[23]
Quantitative Data Summary: Cytotoxicity of 4-Aminoquinoline Derivatives
The following table summarizes the reported cytotoxic activity of representative 4-aminoquinoline derivatives against human breast cancer cell lines, illustrating the potential for this scaffold in oncology.
| Compound Name | Cell Line | Reported Activity (IC50/GI50) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Potent Cytotoxicity | [24] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than Chloroquine | [24] |
| N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k) | HCT-116 | 0.35 µM | [25] |
| N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k) | A549 | 0.39 µM | [25] |
Conclusion and Future Outlook
The 4-aminoquinoline scaffold has proven to be a remarkably durable and adaptable platform for drug discovery. Initially a cornerstone of antimalarial therapy through its targeting of heme polymerization, its biological activity is now understood to be far broader. The ability to disrupt fundamental cellular processes like autophagy by targeting lysosomes has opened major new avenues in oncology and virology. Furthermore, the identification of specific protein targets such as topoisomerases, cholinesterases, and nuclear receptors highlights the potential for rational design of highly selective and potent next-generation therapeutics. As researchers continue to explore the vast chemical space around this scaffold, it is certain that new biological targets and novel therapeutic applications for 4-aminoquinoline derivatives will continue to emerge.
References
-
Singh, K., et al. (2018). Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials. Future Medicinal Chemistry. Available at: [Link]
-
Basilico, N., et al. (2003). Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Xie, S. C., et al. (2022). Quinolines interfere with heme-mediated activation of artemisinins. eLife. Available at: [Link]
-
de Almeida, D. R. Q., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals. Available at: [Link]
-
Romero, A. H., & Delgado, G. (2024). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure-property relationships and key biological targets. Frontiers in Chemistry. Available at: [Link]
-
Romero, A. H., & Delgado, G. (2024). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. Available at: [Link]
-
Romero, A. H., & Delgado, G. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Romero, A. H., & Delgado, G. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Katti, S. B., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Romero, A. H., & Delgado, G. (2024). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. Available at: [Link]
-
Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy. Available at: [Link]
-
ResearchGate. (n.d.). Antimalarials based on 4-aminoquinoline leads. ResearchGate. Available at: [Link]
-
Kim, C. H., et al. (2017). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Zhai, B., et al. (2024). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic Chemistry. Available at: [Link]
-
de Oliveira, R. B., et al. (2015). Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhai, B., et al. (2024). Discovery of New 4-Aminoquinoline Derivatives Containing an Amine or Hydroxamic Acid Terminal as Multifunctional Agents for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]
-
Meza-Acevedo, R., et al. (2020). 4-Aminoquinoline compounds from the Spanish flu to COVID-19. Frontiers in Microbiology. Available at: [Link]
-
Zulkifli, S. N. A. M., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Chang, J. Y., et al. (1992). Antitumor agents, 130, Novel 4 beta-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry. Available at: [Link]
-
Yeo, C. P., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). 4-Aminoquinoline. Wikipedia. Available at: [Link]
-
Sun, T., et al. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PeerJ. Available at: [Link]
-
Thorburn, A., et al. (2017). Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors. Current Oncology Reports. Available at: [Link]
-
ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Selected 4-aminoquinoline antimalarial drugs. ResearchGate. Available at: [Link]
-
Cao, R., et al. (2022). Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5. Bioorganic Chemistry. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Available at: [Link]
-
Tekwani, B. L., et al. (2013). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry. Available at: [Link]
-
Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Wu, X., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology. Available at: [Link]
-
MDPI. (n.d.). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Known experimental techniques to identify drug targets. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Discovery and Development - Malaria. NCBI Bookshelf. Available at: [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 17. Antitumor agents, 130, Novel 4 beta-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]
- 19. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure-property relationships and key biological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine synthesis from 4,7-dichloroquinoline
An In-Depth Technical Guide for the Synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine from 4,7-dichloroquinoline
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a critical intermediate in the production of several 4-aminoquinoline antimalarial drugs. The core of this synthesis is the regioselective nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with 1,3-diaminopropane. This document delves into the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, discusses optimization strategies including microwave-assisted methods, and outlines essential safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful and reproducible synthesis.
Introduction: The Significance of the 7-Chloroquinoline Scaffold
The 7-chloroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its most notable application is in the field of antimalarial drugs, where it constitutes the core of widely used compounds such as chloroquine and hydroxychloroquine.[3][4] The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine represents a key step in accessing these vital medicines. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide focuses on the selective displacement of the chlorine atom at the C4 position of the quinoline ring by an amine nucleophile, a reaction favored by the electronic properties of the heterocyclic system.[3][5]
Part 1: The Core Directive: Mechanism and Scientific Rationale
A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The reaction between 4,7-dichloroquinoline and 1,3-diaminopropane proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) pathway.
Causality of Regioselectivity: Why the C4-Position?
The quinoline ring system does not undergo nucleophilic substitution readily. However, the presence of the heterocyclic nitrogen atom significantly influences the electronic distribution of the ring. The nitrogen atom is electron-withdrawing, which deactivates the entire ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack, particularly at the C2 and C4 positions.
The C4-chloro substituent is significantly more labile than the C7-chloro substituent. This enhanced reactivity is due to the ability of the quinoline nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Attack at the C4 position allows the negative charge to be delocalized directly onto the electronegative nitrogen atom, a highly stabilizing contribution that is not possible with nucleophilic attack at the C7 position.[3][5]
The SNAr Mechanism
The reaction can be visualized in two primary steps:
-
Nucleophilic Attack: The terminal primary amino group of 1,3-diaminopropane, acting as the nucleophile, attacks the electron-deficient C4 carbon of 4,7-dichloroquinoline. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Aromatization (Leaving Group Departure): The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, yielding the final substituted product.
Caption: Figure 1: S-N-Ar Reaction Mechanism
Rationale for Experimental Conditions
-
Stoichiometry: An excess of 1,3-diaminopropane is typically used. This serves two purposes: it drives the reaction equilibrium towards the product and acts as a solvent, ensuring the reactants are in a single phase.[6] Using the diamine in excess also minimizes the chance of a second substitution reaction occurring on the other amino group.
-
Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. Therefore, the reaction is typically conducted at reflux.[7][8][9]
-
Solvent Conditions: Often, this reaction is performed "neat," meaning without an additional solvent, where the excess liquid amine serves this role.[8][10] This high concentration of reactants maximizes the reaction rate. Alternatively, high-boiling point solvents like ethanol can be employed.[9]
Part 2: A Validated Experimental Protocol
This protocol describes a reliable method for the synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine using conventional heating.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | CAS No. | Key Hazards |
| 4,7-dichloroquinoline | 198.05 | 86-98-6 | Skin/eye/respiratory irritant[11][12] |
| 1,3-diaminopropane | 74.12 | 109-76-2 | Corrosive, flammable, toxic[13] |
| Ethanol (for recrystallization) | 46.07 | 64-17-5 | Flammable |
| Deionized Water | 18.02 | 7732-18-5 | N/A |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Methodology
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 4,7-dichloroquinoline (e.g., 5.0 g, 25.2 mmol). Carefully add a significant excess of 1,3-diaminopropane (e.g., 25 mL, ~300 mmol). The diamine will also function as the solvent.
-
Reaction Execution:
-
Heat the stirred mixture to reflux (the boiling point of 1,3-diaminopropane is ~140 °C).
-
Maintain the reflux for a period of 2 to 10 hours.[8][10] The progress of the reaction should be monitored by TLC (e.g., using a 9:1 dichloromethane:methanol eluent) until the starting 4,7-dichloroquinoline spot is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing ice-water to precipitate the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water to remove excess 1,3-diaminopropane.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common solvent system is ethanol/water.[7]
-
Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. A typical yield for this procedure is around 83%.[7][10]
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity (literature mp ~180-200 °C, can vary).[8]
Part 3: Process Optimization & Modern Approaches
While conventional heating is robust, modern techniques can offer significant advantages in terms of reaction time and efficiency.
Microwave-Assisted Synthesis
Microwave chemistry is a powerful tool for accelerating organic reactions.[14] By using microwave irradiation, the reaction mixture can be heated to the desired temperature much more rapidly and uniformly than with conventional methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 2 - 10 hours[8][10] | 10 - 30 minutes[5] |
| Temperature | Reflux (~140 °C) | 120 - 150 °C (controlled)[5] |
| Typical Yield | ~83%[7][10] | Often higher, >90% reported for similar SNAr |
| Advantages | Simple equipment | Rapid optimization, higher throughput, improved yields[14] |
Protocol Consideration for Microwave Synthesis: The reaction is performed in a sealed microwave vial with a controlled temperature program. This method often requires less excess of the amine nucleophile.[5]
Caption: Figure 2: Experimental Workflow
Part 4: Hazard Management and Safety Protocols
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors and dust.[15]
-
Personal Protective Equipment (PPE):
-
Reagent-Specific Hazards:
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15][16]
-
Eye Contact: Immediately rinse eyes with water for at least 15 minutes, holding the eyelids open.[15][16]
-
In all cases of exposure, seek immediate medical attention. [15]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Do not pour waste down the drain.[12][16]
Conclusion
The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine from 4,7-dichloroquinoline is a fundamental and highly reproducible transformation in medicinal chemistry. A firm grasp of the SNAr mechanism, which dictates the regioselective substitution at the C4 position, is key to the success of this procedure. The detailed protocol provided herein offers a reliable pathway to the desired product, while the discussion of microwave-assisted methods presents an opportunity for significant process optimization. By integrating this technical knowledge with stringent safety practices, researchers can confidently and efficiently produce this vital synthetic intermediate.
References
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.
- Research Square. (2024). New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations.
- ResearchGate. (n.d.). Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine.
- Thermo Fisher Scientific. (2012). 4,7-Dichloroquinoline Safety Data Sheet.
- Apollo Scientific. (n.d.). 4,7-Dichloroquinoline Safety Data Sheet.
- Cleanchem Laboratories. (n.d.). 4,7-Dichloroquinoline Material Safety Data Sheet.
- Royal Society of Chemistry. (n.d.). RSC Advances.
- CDH Fine Chemical. (n.d.). 4,7-Dichloroquinoline Material Safety Data Sheet.
- Spectrum Chemical. (2014). 1,3-Diaminopropane Safety Data Sheet.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- BenchChem. (n.d.). Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors.
- ResearchGate. (n.d.). Parallel Synthesis of 4-Amino-7-chloroquinoline Library.
- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted 7-Chloroquinolines.
- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
- Wikipedia. (n.d.). 4,7-Dichloroquinoline.
- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Strategic Synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine: A Keystone Intermediate in Modern Chemotherapeutics
Executive Summary
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of antimalarial drugs like chloroquine and hydroxychloroquine. The efficacy and versatility of these compounds are largely dictated by the nature of the amino side chain at the C4 position. This guide provides an in-depth examination of a critical drug intermediate, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. We will explore the strategic rationale behind its design, detail a robust synthesis protocol, outline methods for its characterization, and illustrate its application as a versatile building block for creating novel hybrid pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged intermediate in the synthesis of next-generation therapeutic agents.
Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold
The 7-chloro-4-aminoquinoline core is a privileged scaffold in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. Historically, its most profound impact has been in the fight against malaria.[1][2] The development of chloroquine marked a significant advancement in treating Plasmodium falciparum infections. The mechanism of action for these drugs is centered on their ability to accumulate in the parasite's acidic digestive vacuole.[3][4]
Subsequent research into structure-activity relationships (SAR) revealed that the dialkylaminoalkylamino side chain is essential for this accumulation and, therefore, for the drug's antimalarial activity.[4] This has led to the rational design of numerous analogs where modifications to this side chain are used to enhance potency, overcome resistance, or introduce novel functionalities. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine represents a pivotal intermediate in this ongoing effort, providing a reactive handle for the construction of more complex and potent molecules.
Rationale for the Propane-1,3-diamine Linker
The "discovery" of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine was not a singular event but rather a logical step in the evolution of 4-aminoquinoline chemistry. The choice of a propane-1,3-diamine linker is a deliberate design element rooted in established medicinal chemistry principles:
-
Optimal Spacing: The three-carbon chain provides sufficient flexibility and distance for the terminal amino group to interact with biological targets or to be coupled with other pharmacophores without steric hindrance.
-
Basicity and Accumulation: The presence of two amine groups, particularly the terminal primary amine, is crucial. The basic nature of these groups allows the molecule to become protonated within the acidic environment of the parasite's digestive vacuole, a key step in its accumulation and mechanism of action.[4]
-
Synthetic Versatility: The terminal primary amine (-NH2) serves as an excellent nucleophile, making it a highly reactive point for covalently linking the 4-aminoquinoline core to other molecular fragments. This is particularly valuable in the synthesis of hybrid drugs, where two different pharmacophores are combined to create a single molecule with dual action.[5]
This intermediate is therefore not just a precursor, but a strategically designed building block for combinatorial chemistry and the development of sophisticated drug candidates.[2][5]
Core Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is achieved through a classical Nucleophilic Aromatic Substitution (SNAr) reaction. The quinoline ring is electron-deficient, which makes the chlorine atom at the C4 position highly susceptible to displacement by a nucleophile.[6] The C7 chlorine remains intact under these conditions, ensuring regioselectivity.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methodologies.[5][7]
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Purpose |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | Starting Material |
| 1,3-Diaminopropane | C₃H₁₀N₂ | 74.12 | Nucleophile/Reagent |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent |
| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | Workup (Neutralization) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (1.0 eq) in ethanol.
-
Addition of Nucleophile: Add an excess of 1,3-diaminopropane (typically 3-5 equivalents) to the solution. The use of excess diamine drives the reaction to completion and can also serve as the base to neutralize the HCl byproduct.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 3-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Resuspend the resulting residue in dichloromethane (DCM) and wash with a 5% aqueous sodium bicarbonate solution to remove any remaining acid. Separate the organic layer.
-
Extraction & Drying: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Characterization and Quality Control
Confirming the identity and purity of the synthesized intermediate is critical for its use in subsequent reactions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClN₃ | [8] |
| Molecular Weight | 235.71 g/mol | [8] |
| Appearance | Typically a solid | - |
| IUPAC Name | N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | [8] |
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by showing the chemical shifts and couplings of protons and carbons, respectively.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as N-H bonds in the amine groups.
Purity is paramount, as impurities can lead to unwanted side products and lower yields in the final drug synthesis steps.
Application as a Keystone Intermediate
The primary value of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is its role as a bridge to more complex molecules. The terminal primary amine is readily coupled with other molecules, such as substituted pyrimidines, to create hybrid drugs with potential dual mechanisms of action.[5]
Hybrid Drug Synthesis Workflow
Caption: Role of the intermediate in coupling two pharmacophores.
This modular approach allows medicinal chemists to rapidly generate libraries of new compounds for biological screening by varying the nature of the second pharmacophore coupled to the intermediate.[5]
Mechanism of Action of 4-Aminoquinoline Drugs
To appreciate the importance of the intermediate, one must understand the therapeutic action of the final drugs it helps create. In the context of malaria, 4-aminoquinolines exert their effect within the parasite P. falciparum.
-
Ingestion & Digestion: The parasite resides within human red blood cells and digests hemoglobin in its food vacuole to obtain amino acids.
-
Heme Toxicity: This process releases large amounts of heme, which is toxic to the parasite.
-
Detoxification: The parasite protects itself by polymerizing the toxic heme into a non-toxic, crystalline substance called hemozoin.[4]
-
Drug Action: 4-aminoquinoline drugs, being weak bases, accumulate to high concentrations in the acidic food vacuole. Here, they are thought to bind to heme and inhibit the heme polymerase enzyme, preventing the formation of hemozoin.[3][4]
-
Parasite Death: The resulting buildup of toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[3]
Diagram of Proposed Mechanism
Caption: Inhibition of heme detoxification by 4-aminoquinolines.
Conclusion and Future Perspectives
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is more than a simple precursor; it is a strategically vital intermediate that embodies key principles of modern medicinal chemistry. Its synthesis via a reliable SNAr reaction and its versatile primary amine handle make it an invaluable tool for developing sophisticated therapeutic agents, particularly hybrid molecules designed to combat drug resistance or target multiple pathways. Future research will likely continue to leverage this and similar intermediates to explore novel combinations of pharmacophores, expanding the therapeutic potential of the 4-aminoquinoline scaffold beyond antimalarials into areas such as antiviral and anti-inflammatory agents.[9]
References
-
ResearchGate. (n.d.). Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. Retrieved from [Link]
-
Ginsburg, H., & O'Neill, P. M. (1997). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]
-
Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]
-
O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Cattaneo, F., et al. (2020). The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? Pharmacological Research. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and antimalarial activity of novel 4-aminoquinoline-pyrimidine hybrids. Retrieved from [Link]
-
PubChem. (n.d.). N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | C12H14ClN3 | CID 245076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Quinoline Diamine Compounds: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The incorporation of a diamine moiety often enhances the therapeutic potential of the quinoline scaffold, impacting its physicochemical properties and target interactions. This guide provides a comprehensive experimental framework for the preliminary biological screening of novel quinoline diamine compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it provides the strategic rationale behind the experimental design, ensuring a logical, tiered progression from initial cytotoxicity assessments to targeted therapeutic assays. The methodologies described are designed to be self-validating, incorporating essential controls to ensure data integrity. We will cover foundational cytotoxicity assays, screening for antimicrobial, anticancer, and antimalarial activities, and conclude with an introduction to preliminary in-vivo toxicity assessment. This guide is intended to equip researchers with the knowledge to efficiently identify and prioritize promising lead candidates for further development.
Chapter 1: Introduction to Quinoline Diamines in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Its rigid, aromatic nature provides a robust framework for the presentation of various functional groups to biological targets. The addition of diamine side chains, a hallmark of famous quinoline drugs like Chloroquine, is a critical structural feature. This modification introduces basic nitrogen centers, which can be protonated at physiological pH. This has profound effects on the molecule's properties, including:
-
Increased Basicity: Facilitates accumulation in acidic organelles, such as the parasitic food vacuole in Plasmodium falciparum, a key aspect of the antimalarial mechanism of action.[3][4]
-
DNA Intercalation: The planar quinoline ring and the positively charged diamine side chain can interact with the negatively charged phosphate backbone of DNA, leading to potential anticancer and antimicrobial effects.
-
Modulation of Lipophilicity: The diamine chain can be tailored to optimize the compound's solubility and ability to cross biological membranes.[5]
This unique combination of properties has led to the development of quinoline diamines as potent therapeutic agents, particularly in the fields of malaria[3][6][7], cancer, and infectious diseases.[1][8]
Chapter 2: Designing a Preliminary Screening Cascade
A tiered, or cascaded, approach is the most efficient method for screening a new library of compounds. This strategy ensures that resource-intensive or complex assays are reserved for only the most promising candidates that have passed earlier, broader screens. The primary goal is to quickly identify active compounds ("hits") and eliminate inactive or overly toxic ones.
A logical screening cascade begins with an assessment of general toxicity, followed by primary screens for desired biological activity, and then secondary, more mechanism-focused assays for the validated hits.
Caption: High-level workflow for screening quinoline diamine derivatives.
Chapter 3: Foundational In-Vitro Assays: Cytotoxicity and Selectivity
Before assessing any therapeutic potential, it is imperative to determine a compound's inherent toxicity to mammalian cells. A compound that kills microbes or cancer cells only at concentrations that also kill healthy host cells has no therapeutic potential. The therapeutic window—the range between the effective dose and the toxic dose—is a critical parameter established at this stage.
Protocol 3.1: MTT/XTT Assay for General Cytotoxicity
These are colorimetric assays that measure the metabolic activity of cells, which serves as a proxy for cell viability.[9] The principle is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan product that must be dissolved in a solvent (like DMSO) before measurement.[10][11]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, simplifying the protocol by removing the solubilization step.[10][12]
Experimental Protocol (XTT Assay)
-
Cell Seeding: Seed a normal, non-cancerous cell line (e.g., human dermal fibroblasts HFF-1[13][14]) into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the quinoline diamine compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "medium blank" wells (medium without cells).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow XTT to an orange formazan.[12]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[15]
-
Data Presentation: Cytotoxicity Profile
| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Q-Diamine-1 | HFF-1 (Normal) | XTT | 48 | > 100 |
| Q-Diamine-1 | MCF-7 (Breast Cancer) | XTT | 48 | 12.5 |
| Q-Diamine-2 | HFF-1 (Normal) | XTT | 48 | 25.3 |
| Q-Diamine-2 | MCF-7 (Breast Cancer) | XTT | 48 | 22.1 |
| Doxorubicin | HFF-1 (Normal) | XTT | 48 | 1.2 |
| Doxorubicin | MCF-7 (Breast Cancer) | XTT | 48 | 0.8 |
A desirable compound (like Q-Diamine-1) shows significantly higher IC50 against normal cells than cancer cells, indicating a good selectivity index.
Chapter 4: Screening for Key Therapeutic Activities
With a baseline understanding of a compound's cytotoxicity, the next step is to screen for the desired therapeutic effect.
Antimicrobial Activity
Quinoline derivatives are known to possess potent antimicrobial effects, often by inhibiting bacterial DNA gyrase.[1]
Protocol 4.1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in appropriate bacterial growth broth.
-
Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well.[16]
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.[17]
Anticancer Activity
The cytotoxicity data from Chapter 3 serves as the primary screen. A compound with potent activity against a cancer cell line and low activity against a normal cell line is a promising hit. Further investigation can elucidate the mechanism of cell death.
Caption: Inhibition of EGFR/HER-2 signaling by a quinoline compound.[18]
Antimalarial Activity
The unique biology of the Plasmodium parasite, which involves the digestion of hemoglobin and detoxification of heme, provides specific targets for quinoline drugs.[4][19]
Protocol 4.3.1: β-Hematin (Hemozoin) Inhibition Assay
This cell-free assay directly measures a compound's ability to interfere with the parasite's heme detoxification process. The parasite polymerizes toxic heme into an inert crystal called hemozoin; many quinoline drugs act by inhibiting this polymerization.[4][20]
-
Reaction Setup: In a 96-well plate, combine a solution of hemin (a source of heme), the test compound at various concentrations, and a buffer.
-
Initiation: Initiate the polymerization reaction by adding acetate and incubating at an appropriate temperature.
-
Washing: After incubation, the plate is washed to remove unreacted hemin. The remaining pellet is the newly formed β-hematin (hemozoin).
-
Quantification: The pellet is dissolved, and the amount of heme is quantified by measuring absorbance.
-
Analysis: The reduction in β-hematin formation in the presence of the compound, compared to a no-drug control, indicates inhibitory activity.
Caption: Mechanism of hemozoin formation inhibition by quinoline drugs.
Chapter 5: Preliminary In-Vivo Toxicity Assessment
Promising candidates from in-vitro screening must be evaluated in a living system. An acute toxicity study is an early-stage assessment to determine the safety profile and a tolerable dose range for future efficacy studies.[21]
Protocol 5.1: Acute Toxicity Study in Mice
-
Animal Model: Use healthy adult mice (e.g., Swiss albino), grouped with sufficient numbers for statistical relevance.
-
Dose Administration: Administer the compound via a relevant route (e.g., oral gavage or intraperitoneal injection) at increasing doses to different groups of animals.
-
Observation: Monitor the animals closely for a set period (e.g., 14 days) for clinical signs of toxicity, such as changes in behavior, weight loss, ruffled fur, or mortality.[22]
-
Endpoint: The primary goal is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects or mortality. This information is crucial for designing subsequent in-vivo efficacy studies. Some studies may also calculate an LD50 (the dose lethal to 50% of the animals), though MTD is often more relevant for drug development.
Chapter 6: Data Interpretation and Next Steps
The preliminary screening cascade generates a multi-faceted dataset for each compound. The goal is to synthesize this information to build a comprehensive profile and make a "Go/No-Go" decision.
-
Hit Prioritization: A promising lead candidate will exhibit:
-
High potency in the desired therapeutic assay (e.g., low MIC or low IC50 against a cancer cell line).
-
Low cytotoxicity against normal mammalian cells, indicating a high selectivity index.
-
A plausible mechanism of action, supported by secondary assays.
-
An acceptable preliminary in-vivo toxicity profile (a reasonable MTD).
-
-
Structure-Activity Relationships (SAR): By comparing the data across a series of related quinoline diamine analogues, initial SAR can be established.[23] For example, does increasing the length of the diamine chain improve antimalarial activity but also increase cytotoxicity? This analysis guides the next round of chemical synthesis and optimization.
Compounds that successfully navigate this preliminary screening process are advanced to more comprehensive preclinical development, which includes detailed mechanism of action studies, pharmacokinetic profiling, and more extensive in-vivo efficacy and toxicology testing.
References
- Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Deriv
- Comprehensive review on current developments of quinoline-based anticancer agents.
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem.
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing.
- Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- Quinolines: Human health tier II assessment.
- Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH.
- Introduction to XTT assays for cell-viability assessment - Abcam.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis Online.
- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC - PubMed Central.
- Review on recent development of quinoline for anticancer activities.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
- Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI.
- Quinoline antimalarials: mechanisms of action and resistance - PubMed.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Mechanism of action of quinoline drugs - Malaria Parasite Metabolic P
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 20. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 23. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine in organic solvents
An In-depth Technical Guide to the Solubility of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a key intermediate in synthetic chemistry and a structural analogue to important pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive solubility framework based on the molecule's physicochemical properties. It further provides a robust, field-proven experimental protocol for researchers to determine precise thermodynamic solubility in various organic solvents using the gold-standard isothermal shake-flask method. This guide is intended for researchers, scientists, and drug development professionals, offering the theoretical foundation and practical methodology required for solvent selection, process development, and formulation studies involving this compound.
Introduction and a Note on Data Availability
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a diamine derivative of the 7-chloroquinoline scaffold. This scaffold is the core of several well-known antimalarial drugs, most notably Chloroquine[1]. As a synthetic intermediate, understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and ensuring reproducible process scale-up[2].
In the context of drug discovery, solubility is a critical determinant of a compound's ultimate success, influencing everything from in vitro assay reliability to in vivo bioavailability[3][4][5]. Poor solubility can be a significant bottleneck, leading to increased development costs and potential late-stage failures[5].
It is important to note that while the synthesis and use of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine are documented[2], specific quantitative data on its solubility in a range of organic solvents is not widely published. Therefore, this guide adopts a dual strategy:
-
Predictive Analysis: We will first dissect the molecule's structural and physicochemical properties to build a robust, theory-grounded prediction of its solubility behavior.
-
Definitive Experimental Protocol: We will then provide a detailed, step-by-step methodology that empowers researchers to generate high-quality, reproducible solubility data in their own laboratories.
Physicochemical Profile and Its Influence on Solubility
The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces. To predict this behavior, we must first understand the key chemical attributes of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Molecular Structure
Caption: Chemical Structure of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Key Physicochemical Properties
The following computed properties provide a quantitative basis for predicting solubility.
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₁₂H₁₄ClN₃ | PubChem | - |
| Molecular Weight | 235.71 g/mol | PubChem[6] | Moderate molecular size. |
| XLogP3 | 2.9 | PubChem[6] | Indicates a significant degree of lipophilicity (hydrophobicity). Favors solubility in less polar organic solvents over water. |
| Hydrogen Bond Donors | 3 | PubChem[6] | The two primary amines and the secondary amine are capable of donating hydrogen bonds, which can promote solubility in protic solvents (e.g., alcohols). |
| Hydrogen Bond Acceptors | 3 | PubChem[6] | The three nitrogen atoms can accept hydrogen bonds, enhancing interactions with protic solvents. |
| pKa (Predicted) | ~8-10 (for amines) | General Chemistry | The amine groups are basic and will be protonated in acidic solutions, dramatically increasing solubility in aqueous acid. In organic solvents, this basicity influences interactions with acidic or protic solvents. |
| Aromatic System | Chloroquinoline Ring | - | The large, flat, and relatively non-polar ring system contributes significantly to the molecule's hydrophobicity and favors interactions with solvents that can engage in π-stacking or have similar aromatic character. |
Predictive Solubility Framework
Based on the "like dissolves like" principle and the physicochemical properties above, we can predict the compound's relative solubility in common classes of organic solvents.
Caption: Logical framework for predicting solubility based on molecular properties.
Predicted Solubility in Organic Solvents
This table summarizes the expected solubility based on the theoretical framework. Researchers should use this as a starting point for solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Very Low | The polar diamine chain prevents effective solvation by non-polar solvents. The large aromatic system may provide some solubility in toluene via π-stacking, but it is expected to be minimal. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | These solvents have strong dipole moments capable of solvating the entire molecule. They can accept hydrogen bonds from the amine groups without disrupting the solute's internal structure. DMSO is often an excellent choice for compounds of this type[5][7]. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the diamine chain[8]. However, the large, non-polar chloroquinoline ring may limit the maximum solubility compared to polar aprotic solvents. |
| Ethers | Diethyl Ether, THF | Low to Moderate | These solvents are weakly polar. While THF is a better solvent than diethyl ether due to its higher polarity, the strong intermolecular forces within the solid solute are likely to be stronger than the solvation forces offered by ethers. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can effectively solvate the chloroquinoline portion of the molecule but are less effective at solvating the polar amine groups, leading to moderate overall solubility. |
Standard Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask Method
The shake-flask method is the universally recognized gold-standard for determining thermodynamic (or equilibrium) solubility[7]. The protocol described below is a self-validating system designed for accuracy and reproducibility.
Principle
An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation. The solution is then filtered to remove all undissolved solid, and the concentration of the resulting saturated supernatant is measured analytically.
Materials & Equipment
-
Analyte: N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (solid, high purity)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest
-
Equipment:
-
Analytical balance (4-decimal places)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control (thermostatic incubator)
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes for dilutions
-
Quantification instrument: HPLC with a UV detector (recommended) or a UV-Vis spectrophotometer. The quinoline ring provides a strong chromophore suitable for UV detection.
-
Experimental Workflow
Sources
- 1. N(4)-(7-chloroquinolin-4-yl)-N(1),N(1)-diethylpentane-1,4-diamine sulfate | C18H28ClN3O4S | CID 24883462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | C12H14ClN3 | CID 245076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. chemhaven.org [chemhaven.org]
Methodological & Application
Application Note & Synthesis Protocol: N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a critical intermediate in the development of 4-aminoquinoline-based therapeutic agents, including antimalarials like hydroxychloroquine.[1][2][3] The protocol herein details a robust and reproducible method centered on the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and 1,3-diaminopropane. We delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step laboratory procedure, and offer critical insights into process optimization and troubleshooting. This guide is designed to equip researchers with the necessary knowledge for the successful and safe execution of this synthesis.
Introduction and Scientific Background
The 4-aminoquinoline scaffold is a privileged pharmacophore, forming the structural core of numerous essential medicines.[4] N-(7-Chloroquinolin-4-yl)propane-1,3-diamine serves as a key building block, enabling the introduction of a flexible diamine side chain at the 4-position of the quinoline ring. This structural motif is crucial for the biological activity of drugs like chloroquine and its derivatives, which are widely used in the treatment of malaria and certain autoimmune diseases.[2][5]
The synthesis hinges on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline ring, along with the chloro substituent at the 7-position, activates the C4-position towards nucleophilic attack.[6] The chlorine atom at C4 is significantly more labile than the one at C7, allowing for regioselective substitution by an appropriate nucleophile.[6][7] In this protocol, the primary amino group of 1,3-diaminopropane acts as the nucleophile, displacing the C4-chloride to form the desired product.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the regioselective displacement of the chloride at the C4 position of the 4,7-dichloroquinoline ring by the primary amine of 1,3-diaminopropane.
Sources
- 1. Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review | Bentham Science [benthamscience.com]
- 2. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Comprehensive Characterization of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
Abstract: This document provides a detailed guide for the analytical characterization of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a primary metabolite of the drug Chloroquine, often referred to as desethylchloroquine. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm identity, purity, and structural integrity. We will detail methodologies employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the scientific rationale behind the chosen methods and parameters, ensuring a robust and self-validating analytical workflow.
Introduction: The Analytical Imperative
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a critical analyte in the study of Chloroquine metabolism and toxicology. As a major metabolite, its accurate identification and quantification are essential for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling of the parent drug substance. The structural similarity to Chloroquine and other related compounds necessitates the use of highly selective and sensitive analytical techniques. This guide presents a suite of orthogonal methods that, when used in concert, provide unambiguous characterization of the molecule.
The validation of these analytical methods is paramount. A comprehensive characterization workflow ensures that data is reliable and reproducible, which is the cornerstone of regulatory submissions and fundamental research. By combining chromatographic separation, mass-based identification, and definitive structural elucidation, we create a self-validating system where the results of each technique corroborate the others.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine and quantifying it in various matrices. Due to the basic nature of the molecule, careful control of mobile phase pH is crucial to achieve symmetric peak shapes and reproducible retention times.
Causality in Method Design
-
Stationary Phase: A C18 reversed-phase column is a robust starting point, offering excellent hydrophobic retention for the quinoline ring system.
-
Mobile Phase pH: The diamine side chain has multiple protonation sites. Maintaining a low mobile phase pH (e.g., pH 3.0) ensures that the amine functionalities are consistently protonated. This minimizes peak tailing caused by interaction with residual silanols on the silica support and leads to sharp, symmetrical peaks.
-
Ion-Pairing vs. pH Control: While ion-pairing agents can be used, controlling the pH with a simple buffer like phosphate is often sufficient and creates a more MS-friendly method if transitioning to LC-MS.
-
Detection: The 7-chloroquinoline chromophore exhibits strong UV absorbance, making a Diode Array Detector (DAD) or a standard UV detector suitable for detection around 343 nm, which is a characteristic maximum absorbance wavelength for this class of compounds.[1]
Protocol 1: Purity Profiling and Assay of Bulk Material
This protocol is adapted from USP guidelines for Chloroquine Phosphate and is suitable for determining the purity of the synthesized N-(7-Chloroquinolin-4-yl)propane-1,3-diamine and related impurities.[2][3]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the sample in the mobile phase to create a 1.0 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Chromatographic System: A standard HPLC system with UV detection is used.
-
Run Analysis: Inject the prepared sample solution.
-
Data Processing: Determine the area percent of the main peak relative to all other peaks to assess purity. For assay, compare the peak area to that of a certified reference standard of known concentration.
| Parameter | Condition | Rationale |
| Column | Ascentis® Express C18, 150 x 4.6 mm, 5 µm (or equivalent L1) | Provides excellent resolution and peak shape for quinoline compounds. |
| Mobile Phase | 1.4 g/L Dibasic Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ : Methanol (30:70 v/v) | Low pH ensures consistent protonation of the analyte, improving peak symmetry. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection | UV at 343 nm | Wavelength of maximum absorbance for the quinoline chromophore.[1] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
| Run Time | 20 minutes | Sufficient to elute the main compound and any potential late-eluting impurities. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For unequivocal identification and highly sensitive quantification, especially in complex biological matrices, LC-MS/MS is the gold standard. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Causality in Method Design
-
Ionization: The molecule contains basic nitrogen atoms that are readily protonated. Therefore, positive-ion electrospray ionization (ESI+) is the ideal choice for generating the protonated molecular ion [M+H]⁺.
-
Mass Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the precursor ion (the [M+H]⁺ of the analyte) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific, stable product ions in the third quadrupole. This process provides exceptional specificity and reduces chemical noise.[4]
-
MRM Transitions: The precursor ion for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (MW ≈ 235.7 g/mol ) is m/z 236.1 [M+H]⁺. Fragmentation typically occurs at the flexible side chain. While specific transitions must be optimized empirically, likely product ions would result from the cleavage of the propyl-amine bonds.
Protocol 2: Identification and Quantification by LC-MS/MS
This protocol is designed for the sensitive detection and confirmation of the analyte's identity.
Step-by-Step Methodology:
-
Sample Preparation (from Plasma/Blood): a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog). b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >10,000 x g for 10 minutes. d. Transfer the supernatant to a clean vial for injection.
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Method Optimization: Perform an initial infusion of a standard solution (~1 µg/mL) to determine the optimal precursor-to-product ion transitions and collision energies.
-
Run Analysis: Inject the prepared sample.
| Parameter | Condition | Rationale |
| LC Column | Kinetex® F5, 50 x 2.1 mm, 2.6 µm (or similar) | F5 phase offers unique selectivity for aromatic and polar compounds.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ESI+ and aids in chromatographic separation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase LC-MS. |
| Gradient | 5% B to 95% B over 5 minutes | A typical gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column, ensuring efficient ionization. |
| Ion Source | ESI, Positive Ion Mode | Optimal for protonating the basic analyte. |
| IS Voltage | +5500 V | A high voltage is used to efficiently generate gas-phase ions.[4] |
| Source Temp. | 550-650 °C | Aids in desolvation of the mobile phase.[4] |
| MRM Transitions | Analyte: 236.1 → [Product Ion 1], [Product Ion 2] Note: Product ions must be determined empirically. | Provides high specificity and sensitivity for quantification. |
Predicted MS/MS Transitions: Based on the structure, the following transitions are plausible and should be used as a starting point for optimization.
| Compound | Precursor Ion [M+H]⁺ | Predicted Product Ions | Collision Energy (eV) |
| N-(7-Chloroquinolin-4-yl) propane-1,3-diamine | m/z 236.1 | m/z 179.1 (Loss of C₃H₈N₂) m/z 219.1 (Loss of NH₃) | Optimize (start ~20-35) |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of chemical structure. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Causality in Method Design
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The integration of each signal is directly proportional to the number of protons it represents.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity. COSY shows which protons are coupled to each other. HSQC correlates protons directly to the carbons they are attached to. HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is essential for piecing together the molecular fragments.
Protocol 3: Structure Confirmation by NMR
This protocol outlines the general steps for acquiring and interpreting NMR spectra for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize polar compounds and will exchange with the labile N-H protons, which can sometimes simplify the spectrum.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (≥400 MHz is recommended).
-
Spectral Interpretation: Assign all proton and carbon signals based on their chemical shifts, multiplicities, integrations, and correlations in 2D spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts: The following table provides an estimation of the chemical shifts based on the known structure and data from similar compounds.[6] Actual values must be confirmed by experiment.
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description / Multiplicity (¹H) |
| Quinoline H-2 | ~8.3-8.5 | ~152 | Doublet |
| Quinoline H-3 | ~6.4-6.6 | ~99 | Doublet |
| Quinoline H-5 | ~7.8-8.0 | ~125 | Doublet |
| Quinoline H-6 | ~7.4-7.6 | ~127 | Doublet of Doublets |
| Quinoline H-8 | ~7.9-8.1 | ~124 | Doublet |
| NH (at C-4) | Broad signal | - | Singlet (exchangeable) |
| CH₂ (α to NH-quinoline) | ~3.2-3.4 | ~42 | Triplet |
| CH₂ (β, middle) | ~1.8-2.0 | ~30 | Quintet |
| CH₂ (γ to terminal NH₂) | ~2.7-2.9 | ~40 | Triplet |
| NH₂ (terminal) | Broad signal | - | Singlet (exchangeable) |
| Quinoline C-4 | - | ~150 | Quaternary |
| Quinoline C-7 (C-Cl) | - | ~135 | Quaternary |
| Other Quaternary C | - | ~149, ~135, ~117 | Quaternary |
dot graph NMR_Concept { node [shape=plaintext, fontname="Arial"]; layout=neato;
} dot Caption: Structural regions and their expected ¹H NMR chemical shift ranges.
Stability and Degradation Profile
Understanding the stability of a molecule is crucial. Forced degradation studies, as outlined by ICH guidelines, are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[7][8]
-
Rationale: By subjecting the analyte to harsh conditions (acid, base, oxidation, heat, light), we can predict its degradation pathways.[9][10] The developed HPLC method (Protocol 1) must be able to resolve the intact analyte from all major degradation products, proving it is "stability-indicating."
-
Protocol:
-
Prepare solutions of the analyte (~0.1 mg/mL).
-
Expose separate aliquots to:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105 °C for 48 hours.
-
Photolytic: Expose solution to UV/Vis light (ICH Q1B).
-
-
Analyze all stressed samples by the HPLC method against a non-stressed control.
-
Verification: The method is stability-indicating if all degradant peaks are adequately separated from the main analyte peak. Peak purity analysis using a DAD can further support this.
-
Conclusion: A Triad of Validation
The comprehensive characterization of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is achieved not by a single method, but by the synergistic application of orthogonal techniques.
-
HPLC provides robust quantification and assesses purity.
-
LC-MS/MS confirms the molecular weight and provides unparalleled sensitivity and specificity for identification.
-
NMR delivers the definitive, unambiguous structural proof.
By following the detailed protocols and understanding the scientific rationale presented in these application notes, researchers and drug development professionals can confidently characterize this important metabolite, ensuring data integrity for both research and regulatory purposes.
References
-
Phenomenex, Inc. (n.d.). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5. Phenomenex. Retrieved from [Link]
-
Jönsson, S., Diczfalusy, U., & Ashton, M. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Malaria Journal, 18(1), 93. Retrieved from [Link]
-
Phenomenex, Inc. (2020). USP Assay and Organic Impurities (LC-UV) for Chloroquine Phosphate on Luna® 5 µm C18(2) and Kinetex® 5 µm C18 150 x 4.6 mm. Phenomenex. Retrieved from [Link]
-
Phenomenex, Inc. (n.d.). Determination of Chloroquine, Hydroxychloroquine and its Metabolite Desethyl Hydroxychloroquine in Plasma Samples by LC-MS/MS on a Kinetex® 2.6 µm F5 100 x 2.1 mm Core-Shell LC Column. Phenomenex. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. PubChem. Retrieved from [Link]
-
Wang, D., et al. (2022). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Journal of Hazardous Materials, 424(Pt C), 127633. Retrieved from [Link]
-
United States Pharmacopeia. (2006). USP Monographs: Chloroquine Phosphate. USP29-NF24. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-Desethylchloroquine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation chromatograms of acid sample stressed at 2 N HCl at 70 °C for about 21 h. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
Singh, R., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(8), 35-47. Retrieved from [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Development and Validation of a Sensitive and Selective Method for Hydroxychloroquine Sulfate Drug Products to Address the Underlying Drug Shortage. FDA. Retrieved from [Link]
-
Masimirembwa, C. M., et al. (2003). Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail. European Journal of Clinical Pharmacology, 59(8-9), 607–612. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N(4)-(7-chloroquinolin-4-yl)-N(1),N(1)-diethylpentane-1,4-diamine sulfate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. Retrieved from [Link]
-
Ducharme, J., & Farinotti, R. (1996). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Chromatography B: Biomedical Sciences and Applications, 675(1), 1-20. Retrieved from [Link]
-
Gâz, Ș. A., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6296. Retrieved from [Link]
-
Otuokere, I. E., et al. (2021). 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. Technological Innovation in Pharmaceutical Research, 3, 142-149. Retrieved from [Link]
-
Ramirez, H., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6725. Retrieved from [Link]
Sources
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. fda.gov [fda.gov]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. umtm.cz [umtm.cz]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging N-(7-Chloroquinolin-4-yl)propane-1,3-diamine for Solid-Phase Synthesis of Chemical Libraries
Introduction: The 4-Aminoquinoline Scaffold and the Power of Solid-Phase Synthesis
The 7-chloro-4-aminoquinoline framework is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structure is the cornerstone of globally significant antimalarial drugs, including quinine and chloroquine, which function by interfering with the parasite's hemoglobin metabolism.[3][4][5] The therapeutic relevance of this scaffold extends far beyond malaria, with derivatives demonstrating potent anticancer, antiviral, anti-inflammatory, and even neuroprotective activities.[1][2][6]
The building block, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, is of strategic importance. The terminal primary amine of its propane-1,3-diamine linker serves as a versatile chemical handle for diversification. By attaching a wide array of chemical moieties at this position, researchers can rapidly generate large libraries of novel analogues.[7][8] This approach is fundamental to exploring structure-activity relationships (SAR) and optimizing compounds for enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[9]
Solid-phase synthesis (SPS) is the enabling technology for this type of combinatorial exploration.[10] By immobilizing the quinoline scaffold onto an insoluble polymer resin, multi-step chemical modifications can be performed sequentially. Excess reagents and by-products are simply washed away, obviating the need for complex chromatographic purification after each step.[11][12] This paradigm dramatically accelerates the drug discovery process, making it an indispensable tool for medicinal chemists.
This document provides a detailed guide to the strategic considerations and experimental protocols for the successful use of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine in a solid-phase synthesis workflow.
Strategic Design of the Solid-Phase Synthesis Workflow
A successful solid-phase synthesis campaign relies on a coherent strategy that encompasses the choice of solid support, a linker compatible with the chemistry, an orthogonal protecting group scheme, and a final cleavage step that yields the desired product in high purity.
The Immobilization Strategy: Resin and Linker Selection
The primary goal is to functionalize the terminal primary amine of the diamine linker. Therefore, the scaffold must be anchored to the solid support via the secondary amine. To achieve this, a preliminary protection step is required.
-
Protecting Group Selection: The terminal primary amine must be masked with a protecting group that is stable during the resin-loading step but can be cleanly removed on the solid phase without cleaving the linker. The tert-butyloxycarbonyl (Boc) group is an ideal choice. It is readily installed on the primary amine and is stable to the slightly basic conditions used for resin loading, yet it can be quantitatively removed with mild acid (e.g., trifluoroacetic acid in dichloromethane), a condition under which many common linkers remain stable.[13][14][15]
-
Resin and Linker Selection: The 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for this application.[16]
-
Causality: The immobilization of the Boc-protected scaffold onto 2-CTC resin proceeds under non-acidic, mild conditions, preventing premature Boc cleavage. More importantly, the high acid lability of the 2-CTC linker allows for the final product to be cleaved from the resin under very mild conditions (e.g., 1-2% TFA or hexafluoroisopropanol), which preserves acid-sensitive functionalities that may be introduced during the library synthesis. This provides maximum flexibility for library design.
-
The Diversification Strategy: On-Resin Chemistry
With the scaffold successfully anchored and the terminal primary amine deprotected, a vast chemical space can be explored. Standard and robust solid-phase reactions can be employed:
-
Amide Bond Formation: Coupling with a diverse set of carboxylic acids using standard peptide coupling reagents like HBTU, HCTU, or DIC/Oxyma provides access to a large family of amides.[17]
-
Reductive Amination: Reaction with various aldehydes or ketones followed by reduction with a resin-compatible reducing agent (e.g., sodium triacetoxyborohydride) yields secondary and tertiary amines.[8]
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) generates sulfonamides.
The Final Step: Cleavage and Isolation
The final step involves treating the resin with an acidic cocktail to release the synthesized compound. A standard cleavage cocktail for an acid-labile resin like 2-CTC consists of a high concentration of Trifluoroacetic Acid (TFA) .
-
The Role of Scavengers: During cleavage, reactive carbocations (e.g., from the linker or side-chain protecting groups) are generated. These can re-attach to electron-rich moieties on the product molecule, leading to impurities. To prevent this, scavengers are included in the cocktail. Triisopropylsilane (TIS) is an excellent carbocation scavenger, and water helps in the hydrolysis of cleaved fragments.[17]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like TFA, DIC, and piperidine are corrosive and/or toxic.
Protocol 1: Synthesis of Starting Material: N1-Boc-N2-(7-chloroquinolin-4-yl)propane-1,3-diamine
This initial step is performed in solution to prepare the scaffold for immobilization.
-
Reaction Setup: In a round-bottom flask, dissolve N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (1.0 eq) in a suitable solvent like Dichloromethane (DCM).
-
Boc Protection: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the mono-Boc protected product as a pure solid. Characterize by ¹H NMR and MS.
Protocol 2: Immobilization of Scaffold onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Place 2-Chlorotrityl chloride resin (1.0 g, ~1.5 mmol/g loading) in a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.
-
Scaffold Loading: Drain the DCM. Add a solution of N1-Boc-N2-(7-chloroquinolin-4-yl)propane-1,3-diamine (1.5 eq relative to resin loading) and DIEA (4.0 eq) in anhydrous DCM (10 mL).
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted trityl chloride sites, add methanol (1 mL) and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), Methanol (3x), and finally DCM (3x). Dry the resin under vacuum.
-
Rationale: The washing sequence removes all unbound starting material and reagents. Alternating between swelling (DCM, DMF) and shrinking (Methanol) solvents ensures efficient removal from the resin pores.[11]
-
Protocol 3: On-Resin Boc Deprotection
-
Pre-wash: Swell the resin from Protocol 2 in DCM (10 mL) for 15 minutes. Drain the solvent.
-
Deprotection: Add a solution of 20% TFA in DCM (v/v) (10 mL). Agitate for 5 minutes. Drain.
-
Repeat Deprotection: Add a fresh solution of 20% TFA in DCM (10 mL). Agitate for 20 minutes.
-
Washing and Neutralization: Drain the acidic solution. Wash the resin sequentially with DCM (3x) and DMF (3x). To neutralize the resulting ammonium salt and liberate the free amine, wash with a 5% DIEA in DMF solution (3x), followed by DMF (3x) and DCM (3x).[18] The resin is now ready for diversification.
Protocol 4: Diversification of the Resin-Bound Scaffold
Perform one of the following procedures on the resin obtained from Protocol 3.
A. Acylation (Amide Formation)
-
Activation: In a separate vial, dissolve the desired carboxylic acid (4.0 eq relative to resin loading), HBTU (3.9 eq), and DIEA (6.0 eq) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated carboxylic acid solution to the swelled resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: A small sample of resin beads can be removed for a Kaiser test to check for the presence of free primary amines, confirming reaction completion.
-
Washing: Drain the solution and wash the resin with DMF (3x), Methanol (3x), and DCM (3x).
B. Reductive Amination (Secondary Amine Formation)
-
Imine Formation: Add a solution of the desired aldehyde or ketone (5.0 eq) in 1% acetic acid in DMF to the resin. Agitate for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5.0 eq) and continue to agitate overnight.
-
Washing: Drain the solution and wash the resin with DMF (3x), Methanol (3x), and DCM (3x).
C. Sulfonylation (Sulfonamide Formation)
-
Reaction Setup: Swell the resin in DCM. Add a solution of the desired sulfonyl chloride (4.0 eq) and DIEA (5.0 eq) in DCM.
-
Coupling: Agitate at room temperature for 4-6 hours.
-
Washing: Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
Protocol 5: Cleavage and Product Isolation
-
Final Wash: Wash the final, derivatized resin from Protocol 4 with DCM (3x) and dry under vacuum for at least 1 hour.
-
Cleavage: Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v). Add this cocktail (10 mL per gram of initial resin) to the dry resin.
-
Reaction: Agitate at room temperature for 2 hours.
-
Isolation: Filter the resin and collect the filtrate into a clean round-bottom flask. Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.
-
Precipitation: Concentrate the TFA filtrate under a stream of nitrogen or by rotary evaporation (ensure the evaporator is suitable for TFA). Add the concentrated residue dropwise to a flask of ice-cold diethyl ether to precipitate the crude product.
-
Purification: Collect the precipitate by centrifugation or filtration. Wash with cold ether. The crude product can then be purified by reverse-phase HPLC.
Data Presentation & Visualization
Table 1: Summary of Solid-Phase Synthesis Parameters
| Parameter | Recommended Choice | Rationale |
| Solid Support | Polystyrene | Good mechanical stability and swelling properties in common organic solvents.[11] |
| Resin | 2-Chlorotrityl Chloride | High acid lability allows for mild cleavage conditions, preserving product integrity.[16] |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Orthogonal to the 2-CTC linker; stable during loading, easily removed with mild acid.[13][14] |
| Key Coupling Reagents | HBTU/DIEA (Amides) | Efficient and rapid amide bond formation with minimal racemization.[17] |
| NaBH(OAc)₃ (Reductive Amination) | Mild reducing agent suitable for solid-phase chemistry. | |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Strong acid for efficient cleavage; scavengers prevent side reactions.[17] |
Diagrams of Key Workflows
Caption: Overall workflow for the solid-phase synthesis of a 4-aminoquinoline library.
Caption: Key diversification reactions for library generation on the solid support.
References
-
Lee, H., et al. (2017). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC, NIH. Retrieved from [Link]
-
Ismail, T. (2020). Synthesis of Novel Chloroquine Derivatives and Insights into the Interactions of a Resistance Protein. eScholarship@McGill. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 19-38). Humana Press.
-
Pérez-Vergara, C., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]
-
Govindarajan, M., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC, NIH. Retrieved from [Link]
-
Parapini, S., et al. (2022). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. Retrieved from [Link]
-
Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]
-
Ferrer, E., et al. (2015). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central. Retrieved from [Link]
-
Romero, M., et al. (2020). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. Retrieved from [Link]
-
Al-Amiery, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. ResearchGate. Retrieved from [Link]
- Google Patents. (1999). Synthesis of diamines. Google Patents.
-
Al-Amiery, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Retrieved from [Link]
-
Ajanusi, O., et al. (2024). New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Research Square. Retrieved from [Link]
-
van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. PubMed. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Organic-synthesis.com. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Parallel Synthesis of 4-Amino-7-chloroquinoline Library. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Retrieved from [Link]
-
Proulx, C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH. Retrieved from [Link]
-
Oñate-Garzón, J., et al. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Retrieved from [Link]
-
Kwak, S. H., et al. (2015). Solid-phase synthesis of quinolinone library. PubMed. Retrieved from [Link]
-
Kumar, A., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinine. Wikipedia. Retrieved from [Link]
-
Le, T., et al. (2021). Exploratory N-Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. PMC, NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Conventional methods of quinoline synthesis. ResearchGate. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]
- Otuokere, I. E., et al. (2021). 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. In Trends in Inorganic Pharmaceutical Research Vol. 3.
-
Tzani, A., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 10. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. chempep.com [chempep.com]
- 17. ejbiotechnology.info [ejbiotechnology.info]
- 18. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine for Next-Generation Antimalarial Agents
Abstract
The 4-aminoquinoline scaffold, exemplified by chloroquine (CQ), has been a cornerstone of antimalarial chemotherapy for decades. However, its efficacy has been severely compromised by the widespread emergence of drug-resistant Plasmodium falciparum strains.[1] The primary mechanism of resistance involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which facilitates the efflux of CQ from its site of action, the parasite's digestive vacuole.[2][3][4] This application note provides a comprehensive guide for researchers on the strategic derivatization of N-(7-chloroquinolin-4-yl)propane-1,3-diamine, a key structural intermediate, to develop novel antimalarial candidates capable of circumventing this resistance. We detail the underlying structure-activity relationships (SAR), provide robust synthetic and biological evaluation protocols, and explain the causal logic behind the experimental design.
Scientific Rationale: Overcoming Chloroquine Resistance
The therapeutic action of chloroquine hinges on its accumulation in the acidic digestive vacuole (DV) of the parasite.[3][4] As a weak base, CQ becomes protonated and trapped within this organelle, where it interferes with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by inhibiting its polymerization into inert hemozoin crystals.[3][5] The accumulation of free heme leads to oxidative stress and parasite death.[2]
Resistance, conferred by mutant PfCRT, is an efflux-mediated process. The transporter actively pumps protonated CQ out of the DV, reducing its concentration below the therapeutic threshold.[2][4][6] A critical insight for drug design is that this resistance is compound-specific, not scaffold-specific.[7] Therefore, structural modifications to the 4-aminoquinoline scaffold, particularly the flexible side chain, can restore antimalarial activity by creating derivatives that are poor substrates for the mutant PfCRT transporter.
The intermediate, N-(7-chloroquinolin-4-yl)propane-1,3-diamine, serves as an ideal starting point for this strategy. Its shortened propane linker, compared to the pentane linker of chloroquine, is a known feature that can restore activity against CQ-resistant strains.[8][9][10] Further derivatization of the terminal primary amine allows for the introduction of diverse chemical moieties to sterically hinder recognition and transport by PfCRT.
Mechanism of Action and Resistance Pathway
Figure 1: Chloroquine's mechanism of action and resistance. Neutral CQ diffuses into the acidic DV and becomes trapped. It inhibits heme polymerization, leading to parasite death. Resistant PfCRT expels the drug, preventing its accumulation.
Structure-Activity Relationship (SAR) Insights
Effective derivatization relies on a clear understanding of the SAR for the 4-aminoquinoline class. Modifications should preserve essential pharmacophoric features while introducing elements that counter resistance.
| Molecular Region | Feature | Rationale for Activity & Resistance Evasion |
| Quinoline Core | 7-Chloro Group | An electron-withdrawing group at position 7 is essential for potent activity.[11][12] It modulates the pKa of the quinoline nitrogen, influencing both heme binding and accumulation in the DV.[12] Replacing it with electron-donating groups drastically reduces or abolishes activity.[11] |
| Side Chain Linker | Propane (3-Carbon) Chain | Shortening the alkyl chain from the five carbons in chloroquine to 2-3 carbons is a well-established strategy to regain activity against CQ-resistant strains.[7][8][10] |
| Terminal Amine | Basicity (pKa) | The basicity of the side chain's terminal amine is crucial for the "ion trapping" mechanism, ensuring drug accumulation in the acidic DV.[7][13] |
| Terminal Amine | Steric Bulk / Lipophilicity | Introducing bulky, lipophilic, or heterocyclic moieties (e.g., via amide coupling) at the terminal amine is the primary derivatization strategy.[13][14][15] These modifications are believed to sterically hinder the binding and subsequent transport of the drug by the mutant PfCRT protein, thus restoring intracellular concentration and efficacy.[16] |
Synthetic Workflow and Protocols
The overall strategy involves a two-step synthesis: first, the creation of the core intermediate, followed by its derivatization.
General Synthetic Workflow
Figure 2: Two-step synthetic workflow for the preparation of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine derivatives.
Protocol 1: Synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (Intermediate)
This protocol describes the nucleophilic aromatic substitution of the chlorine atom at the C4 position of 4,7-dichloroquinoline.
Materials:
-
4,7-Dichloroquinoline
-
1,3-Diaminopropane (use in excess)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Ethanol (optional, solvent) or neat conditions
-
Sodium hydroxide (NaOH) solution (for workup)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq). Add a significant excess of 1,3-diaminopropane (approx. 10 eq). The reaction can be run neat (solvent-free) or with a solvent like ethanol.[17]
-
Reaction Conditions: Heat the mixture to reflux (if using a solvent) or to ~120-130°C (if neat) with vigorous stirring.[18] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Workup: Cool the reaction mixture to room temperature. If run neat, dissolve the residue in DCM. Add a dilute aqueous solution of NaOH (e.g., 1M) to the reaction mixture and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). The diamine starting material is highly water-soluble, while the product is more organic-soluble.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is often a yellow solid or oil.[18] It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Protocol 2: Derivatization via Amide Coupling with Boc-Amino Acids
This protocol provides a general method for coupling the primary amine of the intermediate with a carboxylic acid, using Boc-protected amino acids as an example.
Materials:
-
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (Intermediate from Protocol 1)
-
Boc-protected amino acid (e.g., Boc-Leucine, Boc-Proline) (1.0-1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Dry Dichloromethane (DCM)
-
Dry Dimethylformamide (DMF) (a few drops to dissolve HOBt)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Tetrahydrofuran (THF)
Procedure:
-
Activator Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the Boc-protected amino acid (1.0 eq) in dry DCM. Add HOBt (1.2 eq) dissolved in a minimal amount of DMF.[18]
-
Carbodiimide Addition: Cool the flask in an ice bath (0°C). Slowly add a solution of DCC (1.5 eq) in dry DCM to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) may begin to form. Allow the activation to proceed for 5-10 minutes.
-
Amine Addition: Slowly add a solution of the intermediate from Protocol 1 (1.0 eq) in dry DCM to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.
-
Workup - DCU Removal: Upon completion, cool the reaction mixture to 0°C for at least 1 hour to maximize the precipitation of the DCU byproduct. Filter off the DCU precipitate and wash it with a small amount of cold DCM or THF.[18]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or DCM in methanol to yield the pure amide derivative.
Biological Evaluation: Protocols and Data Interpretation
After synthesis and characterization, the derivatives must be evaluated for antimalarial activity and cytotoxicity to determine their therapeutic potential.
Biological Assay Workflow
Figure 3: Workflow for the biological evaluation of synthesized antimalarial candidates.
Protocol 3: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.[19]
Materials:
-
P. falciparum cultures (e.g., CQ-sensitive 3D7 and CQ-resistant Dd2 or K1 strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine)
-
96-well black, clear-bottom microplates
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin) dissolved in DMSO
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods like 5% D-sorbitol treatment to ensure uniform infection stages.[19]
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%). Include negative controls (medium only) and positive controls (known antimalarials).[19]
-
Parasite Addition: Prepare a parasite suspension at 2% hematocrit and 1% parasitemia in complete medium. Add this suspension to each well of the drug-containing plate.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.[20][21]
-
Lysis and Staining: After incubation, add an equal volume of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[19]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., ~485 nm excitation, ~530 nm emission).[22]
-
Data Analysis: Subtract background fluorescence, normalize the data to the untreated control (100% growth), and plot the percent inhibition versus the log of the compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol 4: In Vitro Cytotoxicity Assay (Resazurin Method)
This assay measures the metabolic activity of viable cells, which reduce the blue resazurin dye to the pink, fluorescent resorufin.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
Test compounds and control drug (e.g., Doxorubicin)
-
Resazurin sodium salt solution
-
Absorbance/fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[19]
-
Compound Addition: Prepare serial dilutions of the test compounds in complete cell culture medium. Add the dilutions to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[19]
-
Resazurin Addition: Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths (~560 nm excitation / ~590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.
Data Interpretation
The goal is to identify compounds with high potency against the parasite (low IC₅₀) and low toxicity to mammalian cells (high CC₅₀).
-
IC₅₀ (P. falciparum): The concentration of a compound that inhibits parasite growth by 50%. Lower values are better. Compare values for sensitive vs. resistant strains to determine the Resistance Index (RI = IC₅₀ resistant / IC₅₀ sensitive). An RI close to 1 indicates the compound effectively evades the resistance mechanism.
-
CC₅₀ (Mammalian Cells): The concentration of a compound that reduces cell viability by 50%. Higher values are better.
-
Selectivity Index (SI): Calculated as SI = CC₅₀ / IC₅₀ . This is a critical parameter indicating the compound's therapeutic window. A higher SI value (typically >10, ideally >100) is indicative of a more promising and selective compound.[19]
Table for Summarizing Biological Data:
| Compound ID | Derivative Moiety | IC₅₀ (3D7, nM) | IC₅₀ (Dd2, nM) | Resistance Index (RI) | CC₅₀ (HEK293T, nM) | Selectivity Index (SI) |
| CQ | (Control) | e.g., 20 | e.g., 200 | 10 | >10,000 | >50 |
| Cmpd-01 | Boc-Leucine | |||||
| Cmpd-02 | Boc-Proline | |||||
| ... |
Conclusion
The derivatization of the N-(7-chloroquinolin-4-yl)propane-1,3-diamine scaffold represents a validated and highly promising strategy in the search for new antimalarials to combat drug resistance. By systematically modifying the terminal amine group, researchers can rationally design molecules that are no longer recognized by the PfCRT efflux pump, thereby restoring potent antiplasmodial activity. The protocols outlined in this document provide a robust framework for the synthesis, purification, and comprehensive biological evaluation of such derivatives, enabling the identification of lead candidates with high potency and a favorable selectivity profile for further preclinical development.
References
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube.
-
De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 41(25), 4918–4926. [Link]
-
Ecker, A., Lehane, A. M., Clain, J., & Fidock, D. A. (2012). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE, 7(7), e39562. [Link]
-
Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235. [Link]
-
Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Science, 298(5591), 210–213. [Link]
-
Ross, L. S., Dhingra, S. K., Mok, S., et al. (2018). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 72, 577-607. [Link]
-
Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal Chemistry, 6(1), 001-011. [Link]
-
Verma, A., et al. (2008). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 51(3), 493-502. [Link]
-
Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(7), e0131831. [Link]
-
Solomon, V. R., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13083–13094. [Link]
-
Adewole, K. E., et al. (2024). New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Research Square. [Link]
-
Ecker, A., Lehane, A. M., Clain, J., & Fidock, D. A. (2010). On the mechanism of chloroquine resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14187. [Link]
-
Wong, E. H., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling, 24(8), 221. [Link]
-
Ren, Z., et al. (2024). (a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. ResearchGate. [Link]
-
Solomon, V. R., & Katti, S. B. (2014). Recent Developments in the Side Chain Modified 4-Aminoquinolines As Antimalarial Agents. Chemistry & Biology Interface, 4(4), 211-233. [Link]
-
Delves, M., et al. (2012). In vitro anti-Plasmodium activity assays. Bio-protocol, 2(19), e255. [Link]
-
Verma, A., et al. (2008). Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives. Journal of Medicinal Chemistry, 51(3), 493-502. [Link]
-
Romero, M. H., & Delgado, G. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1381156. [Link]
-
Romero, M. H., & Delgado, G. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]
-
Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
Fidock, D. A., et al. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Medicines for Malaria Venture. [Link]
-
Kumar, S., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3928-3931. [Link]
-
Zirihi, G. N., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(3), 164-169. [Link]
-
Verma, A., et al. (2008). Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]
-
Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2006). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 8(2), 168-174. [Link]
-
Garavito, G., et al. (2019). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Asian Pacific Journal of Tropical Medicine, 12(1), 23-28. [Link]
-
Idir, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Organic Letters, 23(19), 7548-7552. [Link]
-
Obaleye, J. A., et al. (2021). 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. Journal of Chemical Society of Nigeria, 46(3). [Link]
Sources
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanism of chloroquine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. phytopharmajournal.com [phytopharmajournal.com]
- 22. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
protocol for coupling N-(7-Chloroquinolin-4-yl)propane-1,3-diamine with carboxylic acids
An Application Guide to Amide Bond Formation: Coupling N-(7-Chloroquinolin-4-yl)propane-1,3-diamine with Carboxylic Acids
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. The amide bond is a ubiquitous feature in pharmaceuticals, and its efficient formation is a critical process in the synthesis of compound libraries for screening and lead optimization. This guide provides a detailed protocol and scientific rationale for the coupling of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine with a diverse range of carboxylic acids. This quinoline-based diamine is a valuable scaffold, reminiscent of structures found in antimalarial and anti-inflammatory agents, making its derivatives of significant interest in medicinal chemistry.
This document moves beyond a simple recitation of steps to provide an in-depth understanding of the underlying chemical principles, the rationale for reagent selection, and a framework for troubleshooting, ensuring a higher probability of success in your synthetic endeavors.
The Chemistry of Amide Bond Formation: Overcoming the Hurdle
The direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible under standard laboratory conditions. The primary obstacle is a competing acid-base reaction, where the acidic proton of the carboxylic acid is transferred to the basic amine, forming a stable and unreactive carboxylate-ammonium salt. Furthermore, the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making nucleophilic attack by the amine thermodynamically unfavorable.[1]
To overcome this, the carboxylic acid must first be "activated." This process involves converting the hydroxyl group into a better leaving group, thereby making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This is achieved through the use of specific coupling reagents .
A Survey of Modern Coupling Reagents
The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and the purity of the final product. The most common classes of reagents are carbodiimides and uronium/aminium salts, often used with additives to suppress side reactions.
Carbodiimides: The Classic Activators
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their effectiveness and relatively low cost. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then attacked by the amine to yield the desired amide and a urea byproduct.
A key advantage of EDC is that its corresponding urea byproduct is water-soluble, allowing for easy removal during aqueous work-up.[4] In contrast, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and must be removed by filtration, which can sometimes be cumbersome.[5]
Uronium/Aminium Salts: The High-Efficiency Standard
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents available.[6][7] They are prized for their high reactivity, fast reaction times, and low rates of racemization.
The mechanism involves the formation of a highly reactive OAt-active ester.[6] This reaction requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to deprotonate the carboxylic acid, allowing it to attack the HATU reagent.[8][9]
The Role of Additives: Suppressing Racemization and Enhancing Reactivity
Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included in carbodiimide-mediated couplings. These additives intercept the O-acylisourea intermediate to form an active ester (e.g., an HOBt ester).[10][11][12] While still highly reactive towards amines, this active ester is more stable than the O-acylisourea, which is prone to side reactions and racemization, a critical consideration when working with chiral carboxylic acids.[4]
Generalized Reaction Scheme
The overall transformation is the formation of an amide bond between the primary amine of the diamine scaffold and the carboxyl group of the acid.
Figure 1: General reaction for the coupling of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine with a generic carboxylic acid.

Detailed Step-by-Step Protocol: HATU-Mediated Coupling
This protocol utilizes HATU for its high efficiency and reliability. It is crucial that all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as coupling reagents are sensitive to moisture.
Materials and Reagents
-
Substrates: N-(7-Chloroquinolin-4-yl)propane-1,3-diamine[13], Carboxylic Acid of interest
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Work-up Reagents: Deionized water, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated aqueous NaCl), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, Eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with 0.5-1% Triethylamine)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, syringes, needles, nitrogen/argon line with manifold, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.
Experimental Workflow Diagram
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Video: Preparation of Amides [jove.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | C12H14ClN3 | CID 245076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The 7-Chloroquinoline Scaffold and the Versatility of a Diamine Linker
The 7-chloro-4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine.[1][2] Its enduring relevance stems from a well-understood mechanism of action and a synthetically tractable structure. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine emerges as a pivotal intermediate, building upon this validated pharmacophore. The introduction of a propane-1,3-diamine side chain at the C-4 position offers a crucial point of chemical diversity. This flexible linker, possessing a terminal primary amine, serves as a versatile handle for conjugating a wide array of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with expanded and improved pharmacological profiles.
This guide provides an in-depth exploration of the applications of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, focusing on its role in the synthesis of next-generation antimalarial and anticancer agents. We will dissect the causal logic behind experimental design and provide detailed, field-tested protocols for synthesis and biological evaluation.
Core Application I: Overcoming Resistance in Antimalarial Drug Discovery
Scientific Rationale: Targeting Heme Detoxification
The primary antimalarial mechanism of 4-aminoquinolines is the disruption of parasite biochemistry within its acidic food vacuole.[2][3] During the blood stage of its lifecycle, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[3] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. As a weak base, the 7-chloroquinoline scaffold is protonated and trapped within the acidic vacuole, where it is believed to cap the growing faces of the hemozoin crystal.[3][4] This inhibition of heme detoxification leads to a buildup of toxic heme, inducing oxidative stress and parasite death.[2]
However, widespread resistance, often mediated by efflux pumps that remove the drug from the vacuole, has compromised the efficacy of chloroquine. The strategic use of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine allows for the creation of "hybrid" molecules. By attaching other pharmacophores to the diamine linker, researchers can design compounds that may have dual mechanisms of action or improved accumulation properties, thereby circumventing resistance.
Visualizing the Mechanism of Action
The following diagram illustrates the targeted disruption of heme polymerization by 7-chloroquinoline derivatives within the parasite's digestive vacuole.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chloroquine - Wikipedia [en.wikipedia.org]
- 3. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Strategic Framework for Developing Novel Antimalarial Agents from the N-(7-Chloroquinolin-4-yl)propane-1,3-diamine Scaffold
For drug development professionals, researchers, and scientists dedicated to combating malaria, the 4-aminoquinoline scaffold remains a cornerstone of medicinal chemistry. Despite the emergence of resistance to chloroquine (CQ), its fundamental mechanism and structural features offer a validated starting point for designing next-generation antimalarials. This guide provides an in-depth, experience-driven framework for the systematic development of novel agents derived from N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a key structural motif that balances efficacy with opportunities for chemical diversification to overcome resistance.
Scientific Rationale: The Enduring Potential of the 4-Aminoquinoline Core
The enduring relevance of the 4-aminoquinoline scaffold is rooted in its well-defined mechanism of action and decades of structure-activity relationship (SAR) data. The core directive of this drug class is the disruption of heme detoxification within the malaria parasite's digestive vacuole.
Mechanism of Action
Plasmodium falciparum digests hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite biocrystallizes this heme into an inert polymer called hemozoin.[1][2] 4-aminoquinolines, as weak bases, accumulate in the acidic vacuole in their protonated, membrane-impermeable form.[1][2][3] Here, they cap the growing hemozoin crystal, preventing further heme polymerization.[1][4][5] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[2]
Key Structural Determinants for Activity
The classical SAR of 4-aminoquinolines provides a logical foundation for our synthetic strategy:
-
The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring is critical for potent antimalarial activity.[4][6][7] This feature is thought to influence the pKa of the quinoline nitrogen, which is crucial for the drug's accumulation in the parasite's acidic food vacuole and its ability to bind hematin.[6] Replacing the 7-chloro group often leads to a significant loss of activity.[5][7]
-
The Diamine Side Chain: The flexible diaminoalkyl side chain is not merely a linker but a key modulator of the drug's physicochemical properties, including its basicity and lipophilicity. These properties govern drug transport and accumulation.[4] Importantly, modifications to this side chain have proven to be a highly effective strategy for restoring activity against CQ-resistant parasite strains.[3][8][9][10] Resistance in parasites is often linked to the PfCRT (Plasmodium falciparum chloroquine resistance transporter) protein, which effluxes protonated CQ from the vacuole; altering the side chain can circumvent this efflux mechanism.[3]
Our starting scaffold, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, is strategically chosen. It retains the essential 7-chloroquinoline core while providing a primary amine on the propane-1,3-diamine side chain, which serves as a versatile chemical handle for creating a diverse library of novel derivatives.
The Drug Discovery & Development Workflow
A systematic and phased approach is crucial for efficiently identifying and advancing lead candidates. The workflow described herein integrates synthesis with a robust screening cascade to enable data-driven decision-making at each stage.
Caption: A streamlined workflow for antimalarial drug discovery.
Synthetic Chemistry: Protocols for Library Generation
The primary amine of the N-(7-Chloroquinolin-4-yl)propane-1,3-diamine scaffold is the key point for diversification. Below are robust protocols for generating amide, sulfonamide, and secondary amine derivatives.
Protocol 3.1: General Synthesis of Amide Derivatives
This protocol couples the scaffold with a variety of carboxylic acids to explore the impact of different functionalities on activity.
-
Materials: N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, desired carboxylic acid (R-COOH), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (1.0 equivalent) in anhydrous DMF.
-
Add the diamine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Causality Insight: The use of HATU as a coupling agent is highly efficient and minimizes side reactions and racemization (if chiral carboxylic acids are used), ensuring a clean conversion to the target amide.
Protocol 3.2: General Synthesis of Sulfonamide Derivatives
This protocol introduces the stable and synthetically accessible sulfonamide linkage.[11][12]
-
Materials: N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, desired sulfonyl chloride (R-SO₂Cl), Triethylamine (TEA) or Pyridine, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (1.0 equivalent) and TEA (2.5 equivalents) in anhydrous DCM in a flask cooled to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the diamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Causality Insight: The reaction is performed at 0 °C initially to control the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride, preventing the formation of undesired side products.
In Vitro Screening Cascade: Quantifying Potency and Selectivity
The primary goal of in vitro screening is to determine the potency of the synthesized compounds against the parasite and their selectivity over mammalian cells.
Protocol 4.1: Antiplasmodial Activity using SYBR Green I-Based Assay
This fluorescence-based assay is a robust, high-throughput method for measuring parasite proliferation.[13]
-
Materials: P. falciparum strains (e.g., Chloroquine-sensitive NF54 or 3D7[3][14] and Chloroquine-resistant K1 or Dd2[3][8]), O+ human erythrocytes, RPMI-1640 medium, Albumax II, SYBR Green I dye, Lysis Buffer (containing Tris, EDTA, saponin, and Triton X-100), Chloroquine and Artemisinin (as positive controls), DMSO (as vehicle control).
-
Parasite Culture Maintenance:
-
Maintain asynchronous P. falciparum cultures in RPMI-1640 supplemented with Albumax II, using O+ human erythrocytes at 4% hematocrit.
-
Incubate at 37 °C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize cultures to the ring stage using 5% D-sorbitol treatment. This is critical for assay reproducibility as different parasite stages have varying drug sensitivities.
-
-
Assay Procedure:
-
Prepare serial dilutions of test compounds and control drugs in culture medium in a 96-well plate. The final DMSO concentration should be ≤0.5%.
-
Add synchronized ring-stage parasite culture (2% hematocrit, 1% parasitemia) to each well.
-
Incubate the plates for 72 hours under the conditions described above.
-
After incubation, freeze the plates at -80 °C to lyse the erythrocytes.
-
Thaw the plates and add 100 µL of SYBR Green I dye diluted in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a microplate reader (excitation: ~485 nm, emission: ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cell wells.
-
Normalize the fluorescence values to the vehicle control (DMSO, 100% growth) and a no-parasite control (0% growth).
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a non-linear regression model (e.g., log(inhibitor) vs. normalized response) using software like GraphPad Prism.
-
Protocol 4.2: Cytotoxicity Assay using Resazurin
This assay determines the toxicity of the compounds against a mammalian cell line to establish a selectivity window.
-
Materials: Human cell line (e.g., HepG2 or HEK293), DMEM or appropriate cell culture medium, Fetal Bovine Serum (FBS), Resazurin sodium salt solution, Doxorubicin (as positive control).
-
Procedure:
-
Seed cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 48-72 hours at 37 °C with 5% CO₂.
-
Add Resazurin solution to each well and incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.
-
Measure fluorescence (excitation: ~560 nm, emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC₅₀) using a non-linear regression model as described for the IC₅₀.
-
Determine the Selectivity Index (SI) as: SI = CC₅₀ / IC₅₀ . A higher SI value (ideally >100) indicates greater selectivity for the parasite over mammalian cells.
-
Data Presentation: Summarizing In Vitro Results
Organize data clearly to facilitate comparison and selection of compounds for the next phase.
| Compound ID | R-Group | IC₅₀ (nM) vs. NF54 (CQS) | IC₅₀ (nM) vs. K1 (CQR) | Resistance Index (RI)¹ | CC₅₀ (nM) vs. HepG2 | Selectivity Index (SI)² |
| CQ | (Standard) | 25 | 350 | 14.0 | >20,000 | >57 |
| Scaffold | -H | 150 | 1800 | 12.0 | >20,000 | >11 |
| DEV-001 | -CO-Phenyl | 35 | 95 | 2.7 | >20,000 | >210 |
| DEV-002 | -SO₂-4-F-Phenyl | 18 | 22 | 1.2 | >20,000 | >909 |
| DEV-003 | -CH₂-Cyclohexyl | 80 | 450 | 5.6 | >20,000 | >44 |
¹Resistance Index (RI) = IC₅₀ (K1) / IC₅₀ (NF54). A value close to 1 indicates the ability to overcome resistance. ²Selectivity Index (SI) = CC₅₀ (HepG2) / IC₅₀ (K1).
In Vivo Efficacy Evaluation: The Murine Model
Compounds demonstrating high in vitro potency (low nM IC₅₀), a low resistance index, and a high selectivity index should be advanced to in vivo testing. The murine Plasmodium berghei model is a standard and indispensable tool for this evaluation.[15][16]
Protocol 5.1: Peter's 4-Day Suppressive Test
This classic test evaluates the ability of a compound to suppress parasitemia in infected mice.[17][18]
-
Animals and Parasites: Use Swiss albino or BALB/c mice. The parasite is Plasmodium berghei (e.g., ANKA strain).
-
Procedure:
-
Day 0: Infect mice intravenously or intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells. Randomly assign mice into groups (n=5 per group): Vehicle control, positive control (e.g., Chloroquine at 20 mg/kg), and test compound groups at various doses (e.g., 10, 30, 100 mg/kg).
-
Treatment: Two to four hours post-infection, administer the first dose of the test compound or control via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Days 1, 2, 3: Administer the daily dose at the same time each day.
-
Day 4: Prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitemia by counting parasitized red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the Percent Parasitemia Suppression using the formula: % Suppression = [ (A - B) / A ] * 100 where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.
-
The dose that causes a 90% reduction in parasitemia (ED₉₀) can be calculated using dose-response analysis.
-
Data Presentation: Summarizing In Vivo Results
| Compound ID | Dose (mg/kg/day, p.o.) | Mean Parasitemia (%) on Day 4 | % Suppression |
| Vehicle | - | 28.5 | 0 |
| Chloroquine | 20 | 0.5 | 98.2 |
| DEV-002 | 10 | 15.2 | 46.7 |
| DEV-002 | 30 | 3.1 | 89.1 |
| DEV-002 | 100 | 0.2 | 99.3 |
Advancing the Lead: ADMET & SAR
The data gathered allows for the construction of a preliminary SAR. For a promising lead like DEV-002 , further optimization would involve synthesizing analogs to probe the effects of different substituents on the phenylsulfonamide moiety. Concurrently, early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential. In silico tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity, guiding the next round of synthetic design.[19][20][21][22]
Caption: The mechanism of heme polymerization inhibition by 4-aminoquinolines.
References
-
Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. Available at: [Link]
-
Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed Central. Available at: [Link]
-
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. PMC - NIH. Available at: [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
-
Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed. Available at: [Link]
-
Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. ScienceOpen. Available at: [Link]
-
In vitro anti-Plasmodium activity assays. Bio-protocol. Available at: [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. Available at: [Link]
-
Chloroquine. Wikipedia. Available at: [Link]
-
Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. PMC - NIH. Available at: [Link]
-
Chloroquine against malaria, cancers and viral diseases. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PMC - NIH. Available at: [Link]
- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.Source not available.
-
In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. PMC - NIH. Available at: [Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]
-
Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central. Available at: [Link]
-
In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology. Available at: [Link]
-
The assessment of antimalarial drug efficacy in vivo. ResearchGate. Available at: [Link]
- determination of in vitro anti-Plasmodium falciparum activity in plant extracts.Source not available.
-
In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. MDPI. Available at: [Link]
-
The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA. Available at: [Link]
-
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Semantic Scholar. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]
-
Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central. Available at: [Link]
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC - NIH. Available at: [Link]
-
(a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. (i)... ResearchGate. Available at: [Link]
-
Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Sci Forschen. Available at: [Link]
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. Available at: [Link]
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. NIH. Available at: [Link]
-
Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH. Available at: [Link]
-
Design, Synthesis, Antimicrobial and Antimalarial Evaluation of Quinoline Hydrazone Derivatives: Insight through DFT Analysis, Molecular Docking and ADMET Predictions. Malaria World. Available at: [Link]
-
(PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. ResearchGate. Available at: [Link]
-
Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PMC - NIH. Available at: [Link]
-
Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PubMed. Available at: [Link]
-
Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. ResearchGate. Available at: [Link]
-
Design and synthesis of 3-[(7-chloro-1-oxidoquinolin-4-ylamino)alkyl]-1,3-thiazolidin-4-ones as antimalarial agents. PubMed. Available at: [Link]
Sources
- 1. Chloroquine - Wikipedia [en.wikipedia.org]
- 2. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 10. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | Semantic Scholar [semanticscholar.org]
- 17. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmv.org [mmv.org]
- 19. sciforschenonline.org [sciforschenonline.org]
- 20. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine in the Synthesis of Bioactive Hybrid Molecules
Foreword: The Strategic Imperative for Hybrid Molecules in Modern Drug Discovery
The landscape of therapeutic development is in a constant battle against the evolution of drug resistance in pathogens and the complex multifactorial nature of diseases like cancer. A compelling strategy that has gained significant traction is the creation of hybrid molecules . This approach, also referred to as pharmacophoric hybridization, involves the covalent linking of two or more distinct pharmacophores to generate a single molecular entity with the potential for synergistic or additive biological effects.[1][2] The core principle is to design molecules that can interact with multiple biological targets, thereby enhancing efficacy, mitigating drug resistance, and potentially improving the safety profile.
The 7-chloro-4-aminoquinoline scaffold, the nucleus of the renowned antimalarial drug chloroquine (CQ), serves as a privileged starting point for the design of such hybrids.[3] Its continued relevance, despite resistance issues in malaria treatment, is a testament to its potent biological activity, ease of synthesis, and low cost.[1][4] N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a key bifunctional building block derived from this scaffold. The primary amino group at one end of its propane linker provides a reactive handle for the introduction of a second pharmacophore, while the 4-aminoquinoline core is retained for its intrinsic biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this versatile intermediate in the creation of novel hybrid molecules.
Part 1: Foundational Chemistry and Rationale for Hybridization
The 7-chloroquinoline moiety is crucial for the antimalarial activity of chloroquine, primarily through its ability to inhibit the polymerization of heme into hemozoin in the malaria parasite's digestive vacuole.[5][6] However, its utility extends beyond malaria, with demonstrated anti-inflammatory and anticancer properties.[2] The rationale for creating hybrids based on this scaffold is multifaceted:
-
Overcoming Drug Resistance: In malaria, resistance to chloroquine is often linked to the parasite's ability to efflux the drug from its site of action.[1] Hybridization with moieties that can inhibit these efflux pumps or possess a different mechanism of action can restore or enhance activity against resistant strains.[1][7]
-
Multi-Targeting in Cancer Therapy: Cancer is a complex disease characterized by multiple dysregulated pathways. Hybrid molecules can be designed to simultaneously target different aspects of cancer cell biology, such as proliferation, angiogenesis, and apoptosis.
-
Synergistic Efficacy: The combination of two pharmacophores in a single molecule can lead to a synergistic enhancement of their individual activities. This can result in a more potent therapeutic agent with a potentially wider therapeutic window.
Visualization of the Hybridization Strategy
The general workflow for creating hybrid molecules using N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a two-step process. First, the intermediate itself is synthesized, and then it is coupled with a second pharmacophore.
Caption: General workflow for the synthesis of hybrid molecules.
Part 2: Experimental Protocols
Protocol 1: Synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
This protocol outlines the synthesis of the key intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
4,7-dichloroquinoline
-
1,3-diaminopropane
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in a minimal amount of ethanol. Add an excess of 1,3-diaminopropane (5.0-10.0 eq). The large excess of the diamine serves as both the nucleophile and the solvent, driving the reaction to completion and minimizing the formation of bis-substituted byproducts.
-
Reaction: Heat the mixture to reflux for 3-6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., DCM:MeOH 9:1). The disappearance of the 4,7-dichloroquinoline spot indicates the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess 1,3-diaminopropane and ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane, followed by a gradient of methanol in dichloromethane, to obtain the pure N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 4-Aminoquinoline-Pyrimidine Hybrid Molecule
This protocol provides an example of coupling the intermediate with a second pharmacophore, in this case, a substituted pyrimidine, a class of compounds known for their biological activities.[4][9][10]
Materials:
-
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (from Protocol 1)
-
2,4-dichloro-6-methylpyrimidine (or other suitably substituted pyrimidine)
-
Potassium carbonate (K₂CO₃)
-
N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (1.0 eq), 2,4-dichloro-6-methylpyrimidine (1.0-1.2 eq), and potassium carbonate (2.0-3.0 eq) in N-methyl-2-pyrrolidone (NMP). K₂CO₃ acts as a base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture at reflux (approximately 120-140 °C) for 8-12 hours.[11] Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (DCM) three times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the final hybrid molecule by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 3: Biological Evaluation and Data Presentation
The synthesized hybrid molecules should be evaluated for their biological activity. For antimalarial drug discovery, this typically involves in vitro screening against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[4][10] For anticancer applications, a panel of cancer cell lines would be used. The potency is generally reported as the half-maximal inhibitory concentration (IC₅₀).
Table 1: In Vitro Antimalarial Activity of Representative 4-Aminoquinoline Hybrids
| Compound | Hybrid Moiety | IC₅₀ (nM) vs. P. falciparum 3D7 (CQ-sensitive) | IC₅₀ (nM) vs. P. falciparum K1 (CQ-resistant) | Reference |
| Chloroquine | - | ~20 | >200 | [5][6] |
| Hybrid 7c | Piperazine | 56.98 | 97.76 | [5][6] |
| Hybrid 8i | Pyrimidine | <5 | ~10 | [4][10] |
| Hybrid 8m | Pyrimidine | <5 | ~10 | [4][10] |
Note: The IC₅₀ values are approximate and collated from different studies for illustrative purposes. Please refer to the original publications for precise data.
Visualization of the Drug Action Pathway
The primary mechanism of action for 4-aminoquinolines in malaria is the inhibition of hemozoin formation.
Caption: Mechanism of action of 4-aminoquinoline hybrids in malaria.
Part 4: Concluding Remarks and Future Perspectives
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a highly valuable and versatile building block in the synthesis of novel hybrid molecules. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space that can be accessed from this intermediate. The strategy of molecular hybridization has proven to be effective in addressing the challenge of drug resistance and holds immense promise for the development of next-generation therapeutics for a range of diseases. Future work in this area will likely focus on the rational design of hybrids with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of novel pharmacophoric combinations to tackle emerging therapeutic challenges.
References
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy. [Link]
-
4-Aminoquinoline Based Molecular Hybrids as Antimalarials: An Overview. Current Topics in Medicinal Chemistry. [Link]
-
Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters. [Link]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. PubMed. [Link]
-
Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. National Institutes of Health. [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]
-
Synthesis and preliminary pharmacological evaluation of asymmetric chloroquine analogues. PubMed. [Link]
-
(a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine... ResearchGate. [Link]
-
Chloroquine-based hybrid molecules as promising novel chemotherapeutic agents. European Journal of Pharmacology. [Link]
-
Synthesis, Biological Evaluation and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. ResearchGate. [Link]
-
Synthesis and antimalarial activity of new 4-aminoquinoline-pyrimidine hybrids. RSC Advances. [Link]
-
Synthesis of New Chloroquine Derivatives as Antimalarial Agents. ResearchGate. [Link]
-
Design and Synthesis of Novel Hybrid Molecules against Malaria. Molecules. [Link]
-
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. PubChem. [Link]
-
Synthesis of chlorpromazine-related hybrid compound 42. ResearchGate. [Link]
-
Synthesis of Chloroquine using Co3O4 Nanoparticles as Catalyst. Biological and Molecular Chemistry. [Link]
-
Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chloroquine-based hybrid molecules as promising novel chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
A Guide for Process Optimization and Yield Improvement
Welcome to the technical support center for the synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the lab.
The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a critical step in the development of various pharmacologically active molecules, most notably as a key intermediate for chloroquine analogues.[1] The primary reaction is a nucleophilic aromatic substitution (SNAr) between 4,7-dichloroquinoline and 1,3-diaminopropane. While straightforward in principle, achieving high yield and purity requires careful control over several experimental variables.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Core Reaction Parameters
Q1: My reaction yield is consistently low. What are the most critical initial parameters to investigate?
A1: Low yield in this SNAr reaction is a common issue that typically points to suboptimal reaction conditions. The three most critical parameters to evaluate are stoichiometry, temperature, and solvent choice.
-
Stoichiometry (Amine Excess): The single most effective strategy to favor the desired mono-substitution product and drive the reaction to completion is to use a significant excess of 1,3-diaminopropane. An insufficient excess allows the mono-substituted product, which still possesses a free primary amine, to act as a nucleophile itself, leading to undesired side products.[2] A 10- to 12-fold molar excess of the diamine is often a robust starting point.[1]
-
Temperature: This reaction requires sufficient thermal energy to overcome the activation barrier. Running the reaction at too low a temperature will result in a sluggish conversion rate and incomplete consumption of the starting material.[2] Refluxing in a suitable solvent like ethanol is a common practice.[3] However, excessively high temperatures can sometimes promote side reactions.
-
Solvent: The solvent must solubilize both reactants effectively. Ethanol is frequently used and generally performs well.[3][4] In some cases, polar aprotic solvents like N-methyl pyrrolidone (NMP) or DMF can be effective, particularly if solubility is an issue.[5]
Q2: I'm observing a significant amount of a di-substituted impurity. How can I prevent its formation?
A2: The formation of the di-substituted product, N,N'-bis(7-chloroquinolin-4-yl)propane-1,3-diamine, is the most common side reaction. It arises when both primary amine groups of a single 1,3-diaminopropane molecule react with two molecules of 4,7-dichloroquinoline.
Causality: This occurs due to competing reaction kinetics. The desired mono-substituted product still has a reactive primary amine. If the local concentration of 4,7-dichloroquinoline is high relative to the fresh 1,3-diaminopropane, the second substitution can occur.
Primary Solution:
-
Maximize Amine Excess: As stated in A1, using a large excess of 1,3-diaminopropane is the primary method to minimize this side reaction.[2][5] By ensuring the diamine is in vast excess, the statistical probability of a 4,7-dichloroquinoline molecule encountering a fresh diamine molecule is much higher than it encountering a mono-substituted product molecule.
Secondary Solutions:
-
Controlled Addition: Slowly adding the 4,7-dichloroquinoline solution to the heated solution of excess diamine can help maintain a low concentration of the quinoline starting material throughout the reaction, further suppressing the di-substitution.
The diagram below illustrates the competing reaction pathways.
Caption: Competing reaction pathways in the synthesis.
Q3: My reaction mixture contains an insoluble white solid that is not my product. What is it and how do I avoid it?
A3: The formation of an insoluble white solid is a strong indicator of the hydrolysis of 4,7-dichloroquinoline to 7-chloro-4-hydroxyquinoline.[2] The C4 position is highly activated and susceptible to nucleophilic attack not just by amines, but also by water. The resulting hydroxyl group is a poor leaving group, rendering the 7-chloro-4-hydroxyquinoline unreactive under these conditions.
Root Cause & Prevention:
-
Presence of Water: This is the most direct cause. Ensure that all glassware is thoroughly dried and that the solvents and reagents used are anhydrous.
-
Reaction Conditions: While some protocols may use bases to scavenge the HCl byproduct, this can sometimes promote hydrolysis if water is present.[2] Running the reaction neat (without solvent, using the excess diamine as the liquid phase) or in a dry, inert solvent is the best preventative measure.[1]
Section 2: Experimental Protocol and Data
Detailed Experimental Protocol (Conventional Heating)
This protocol is a generalized procedure adapted from established methods.[1][6]
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-diaminopropane (12.0 equivalents).
-
Begin stirring and heat the diamine to reflux (approx. 135 °C if run neat) under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reactant Addition:
-
Add 4,7-dichloroquinoline (1.0 equivalent) portion-wise to the refluxing diamine over 20-30 minutes.
-
-
Reaction:
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the bulk of the excess 1,3-diaminopropane under reduced pressure (vacuum distillation).
-
To the remaining residue, add a sufficient amount of water (e.g., 200 mL) and stir vigorously for 20-30 minutes. This helps to dissolve any remaining diamine and precipitate the product.
-
Filter the resulting solid suspension, washing thoroughly with water to remove any water-soluble impurities.
-
-
Purification:
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, typically using a gradient of dichloromethane and methanol with a small amount of triethylamine to prevent streaking.
-
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Low Setting | Optimal Range | High Setting | Effect on Yield & Purity |
| Diamine Stoichiometry (equiv.) | 1 - 3 | 10 - 15 | > 20 | Low: High di-substitution, low yield.[2] Optimal: Minimizes side product, drives reaction. High: No significant benefit, complicates purification. |
| Temperature (°C) | 80 - 100 | 120 - 140 (Reflux) | > 150 | Low: Slow/incomplete reaction.[2] Optimal: Good reaction rate. High: Potential for increased side products or degradation. |
| Reaction Time (hours) | 1 - 2 | 3 - 10 | > 12 | Low: Incomplete conversion. Optimal: Maximizes product formation. High: Can increase the probability of side reactions.[2] |
Section 3: Troubleshooting Workflow
If you are facing challenges in improving your yield, this workflow provides a logical sequence for diagnosing the issue.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Desai, N. C., & Trivedi, A. R. (2015). Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review. Bentham Science. Retrieved from [Link]
-
Synthesizing Hydroxychloroquine. (n.d.). Virginia Commonwealth University TechTransfer and Ventures. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). High-Yielding Process for the Synthesis of Hydroxychloroquine under Concentrated Conditions: Nucleophilic Amination of Chloropyridines Promoted by Dimethyl Sulfoxide or Catalyzed by 3,5-Bis(trifluoromethyl)phenol. ACS Publications. Retrieved from [Link]
-
Godson, A. L., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Green Chemistry, 20(6), 1295-1299. Retrieved from [Link]
-
The Rise and Fall of Hydroxychloroquine (HCQ) in COVID Era: A Therapeutic Journey and Synthetic Progress. (2022). ChemRxiv. Retrieved from [Link]
-
Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkyl benzoate derivatives. (n.d.). SAGE Journals. Retrieved from [Link]
-
Kumar, A., et al. (n.d.). Synthesis, in vitro antimalarial activity and molecular docking of new 4-aminoquinoline-pyrimidine hybrids. RSC Advances. Retrieved from [Link]
-
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. Retrieved from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. Retrieved from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved from [Link]
-
New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. (2024). Research Square. Retrieved from [Link]
Sources
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine Derivatives
Welcome to the dedicated technical support center for the synthesis and optimization of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important scaffold. As a class of compounds with significant therapeutic potential, particularly in the development of antimalarial and anticancer agents, robust and reproducible synthetic protocols are paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable molecules. Our goal is to empower you with the knowledge to not only identify and solve experimental issues but also to understand the underlying chemical principles for proactive optimization.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine derivatives.
Q1: What is the most common synthetic route for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine?
A1: The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and 1,3-diaminopropane.[1][3][4][5][6] In this reaction, the more nucleophilic amino group of 1,3-diaminopropane displaces the highly activated chlorine atom at the C-4 position of the quinoline ring. The chlorine at C-7 is significantly less reactive towards nucleophilic substitution.
Q2: Why is an excess of 1,3-diaminopropane typically used in the reaction?
A2: Employing a significant molar excess of 1,3-diaminopropane serves two primary purposes. Firstly, it acts as a solvent in "neat" reaction conditions, ensuring adequate mixing and interaction of the reactants.[5][6] Secondly, and more critically, the excess diamine helps to minimize the formation of the common bis-quinoline byproduct, where one molecule of 1,3-diaminopropane reacts with two molecules of 4,7-dichloroquinoline. By maintaining a high concentration of the diamine, the probability of a 4,7-dichloroquinoline molecule encountering an unreacted diamine is much higher than it encountering the already-formed desired product.
Q3: What are the typical solvents and temperatures for this reaction?
A3: The choice of solvent and temperature is crucial for reaction success. Common conditions include:
-
Neat (solvent-free): Heating 4,7-dichloroquinoline with a large excess of 1,3-diaminopropane at elevated temperatures (e.g., 120-130 °C) is a frequently used method.[5][6]
-
Alcohols: Ethanol is a common solvent, often used at reflux temperatures.[4]
-
Aprotic Polar Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be used, particularly when higher temperatures are required to drive the reaction to completion.[1][3] Microwave-assisted synthesis in DMSO has been shown to give good yields in short reaction times.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to reduce tailing of basic spots) should be developed to clearly separate the starting material (4,7-dichloroquinoline), the desired product, and any significant byproducts. Staining with UV light and/or an appropriate chemical stain (e.g., potassium permanganate) will help visualize the spots. The reaction is typically considered complete upon the disappearance of the 4,7-dichloroquinoline spot.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Solutions |
| Incomplete Reaction | Verify Reaction Temperature: Ensure the reaction mixture is reaching and maintaining the target temperature. For neat reactions, an oil bath with a contact thermometer is recommended. Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned time, extend the reaction duration. Consider a Higher Boiling Point Solvent: If using ethanol at reflux, switching to DMF or DMSO may allow for higher reaction temperatures and improved conversion. |
| Degradation of Starting Material | Check Purity of 4,7-dichloroquinoline: Impurities in the starting material can interfere with the reaction. If necessary, recrystallize the 4,7-dichloroquinoline before use. Avoid Overheating: Excessively high temperatures can lead to decomposition. Adhere to established temperature ranges from literature protocols. |
| Hydrolysis of 4,7-dichloroquinoline | Use Anhydrous Conditions: The C-4 position of 4,7-dichloroquinoline is susceptible to hydrolysis in the presence of water, forming the unreactive 7-chloro-4-hydroxyquinoline. Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) is also good practice. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Causality & Mitigation Strategies |
| Bis-quinoline Adduct | Increase Excess of Diamine: This is the most common byproduct. Increasing the molar excess of 1,3-diaminopropane (to 5-10 equivalents or more) will statistically favor the formation of the mono-substituted product. Control Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times, especially after the consumption of the starting 4,7-dichloroquinoline, can lead to the formation of the bis-adduct as the initial product begins to act as a nucleophile. |
| 7-chloro-4-hydroxyquinoline | Strict Anhydrous Conditions: As mentioned previously, this byproduct arises from the reaction of 4,7-dichloroquinoline with water. Rigorous exclusion of moisture is essential. |
| Unidentified Polar Impurities | Solvent Purity: Ensure the use of high-purity or freshly distilled solvents to avoid impurities from the solvent interfering with the reaction. Temperature Control: Overheating can lead to complex decomposition pathways. Maintain a stable and appropriate reaction temperature. |
Problem 3: Difficulties in Product Purification
| Issue | Recommended Solutions |
| Removal of Excess 1,3-diaminopropane | Aqueous Workup: After the reaction, the excess diamine can be removed by partitioning the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The highly water-soluble diamine will preferentially move to the aqueous layer. Multiple extractions may be necessary. Acid-Base Extraction: The desired product and the excess diamine are both basic. However, their pKa values may differ enough to allow for selective extraction, though this can be challenging. |
| Separation of Product from Bis-quinoline Adduct | Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the mono- and di-substituted products. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, is often successful. The less polar bis-adduct will typically elute before the more polar desired product. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to prevent streaking of the basic compounds on the silica gel. |
| Product is an Oil and Difficult to Handle | Salt Formation: If the free base is an oil, it can often be converted to a solid hydrochloride or phosphate salt by treating a solution of the purified product (e.g., in isopropanol or ethanol) with a solution of HCl in a suitable solvent or with phosphoric acid. The resulting salt is often a crystalline solid that can be easily filtered and dried. |
III. Experimental Protocols & Data
Optimized Reaction Conditions Summary
The following table summarizes typical reaction conditions for the synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
| Parameter | Condition 1 (Neat) | Condition 2 (Solvent) | Rationale & Key Considerations |
| 4,7-dichloroquinoline | 1.0 eq | 1.0 eq | Limiting reagent. Ensure high purity. |
| 1,3-diaminopropane | 5-10 eq | 3-5 eq | Excess minimizes bis-adduct formation.[2] |
| Solvent | None (diamine acts as solvent) | Ethanol or DMF | Ethanol is a greener solvent, while DMF allows for higher temperatures. |
| Temperature | 120-130 °C | Reflux (Ethanol) or 100-120 °C (DMF) | Higher temperatures increase reaction rate but may also increase byproduct formation. |
| Reaction Time | 2-4 hours | 3-6 hours | Monitor by TLC to determine completion. |
| Work-up | Dilution with water, extraction | Evaporation of solvent, then aqueous workup | Aims to remove excess diamine and inorganic salts. |
| Purification | Column Chromatography | Column Chromatography or Recrystallization | Silica gel chromatography is most common. |
Step-by-Step Synthesis Protocol (Neat Conditions)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,7-dichloroquinoline (1.0 eq).
-
Addition of Reagent: Add 1,3-diaminopropane (5-10 eq) to the flask.
-
Heating: Heat the reaction mixture in an oil bath to 120-130 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC until the 4,7-dichloroquinoline spot is no longer visible (typically 2-4 hours).
-
Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with deionized water and extract with an organic solvent such as dichloromethane (3 x volume of water).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
IV. Visualizing the Process
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the synthesis.
Caption: Decision tree for troubleshooting synthesis.
V. References
-
Romero, M. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1366249. [Link]
-
Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters, 48(48), 8498-8501.
-
Burgess, K., et al. (2003). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Medicinal Chemistry, 46(16), 3423–3433. [Link]
-
Ren, Z., et al. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. ResearchGate. [Link]
-
Mishra, M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]
-
Adesina, A. A., et al. (2024). New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Research Square. [Link]
-
O'Neill, P. M., et al. (2003). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine Analogs
Welcome, researchers, to a dedicated resource for navigating the complexities of working with N-(7-chloroquinolin-4-yl)propane-1,3-diamine and its analogs. This guide is structured to provide in-depth, actionable insights into the common challenges that can lead to unexpectedly low bioactivity in your experiments. By understanding the underlying chemical and biological principles, you can effectively troubleshoot your results and advance your research with confidence.
Troubleshooting Guide: Addressing Low Bioactivity
This section is designed to address specific experimental hurdles you may encounter. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol to help you diagnose and resolve the issue.
Question 1: My newly synthesized analog of N-(7-chloroquinolin-4-yl)propane-1,3-diamine shows significantly lower bioactivity than the parent compound. What are the likely structural and chemical reasons?
Answer:
Observing a drop in bioactivity with a novel analog is a common challenge in drug discovery and is often rooted in the principles of structure-activity relationships (SAR). For the 4-aminoquinoline scaffold, specific structural features are critical for its mechanism of action, which primarily involves inhibiting hemozoin formation in the malaria parasite's digestive vacuole.[1]
Underlying Causality:
-
Alterations to the 7-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 7-position is crucial for maintaining the pKa of the quinoline ring nitrogen.[2][3] This property is essential for the compound to accumulate in the acidic food vacuole of the parasite.[2][4] Replacing the 7-chloro group with an electron-donating group (e.g., -OCH3, -NH2) or a less effective electron-withdrawing group can significantly reduce this accumulation and, consequently, the antimalarial activity.[1]
-
Modifications to the 4-Amino Linker: The amino group at the 4-position and the integrity of the diaminoalkyl side chain are vital for the compound's interaction with heme and its ability to inhibit β-hematin formation.[1][4] Any modification that sterically hinders this interaction or significantly alters the basicity of the side chain can lead to a loss of activity.
-
Changes in the Diamine Side Chain: The length and flexibility of the propane-1,3-diamine side chain are optimized for potent antimalarial activity.[3] Shortening or lengthening this chain, or introducing rigid elements, can disrupt the optimal positioning of the molecule for its target engagement.[5]
Troubleshooting Protocol:
-
Verify Compound Identity and Purity:
-
Confirm the structure of your synthesized analog using 1H NMR, 13C NMR, and mass spectrometry.
-
Assess the purity of your compound using HPLC. Impurities can interfere with biological assays and give misleading results.
-
-
Re-evaluate the Design Based on SAR Principles:
-
Synthesize a Control Compound:
-
If feasible, synthesize a close analog with a modification known to retain activity to ensure your synthetic route and assay conditions are valid.
-
Question 2: I'm observing inconsistent bioactivity results for the same analog between different experimental batches. What are the potential sources of this variability?
Answer:
Inconsistent results across batches often point to issues with compound stability, solubility, or variations in experimental conditions. Quinoline-based compounds can be susceptible to degradation and may present solubility challenges in aqueous assay media.[6][7]
Underlying Causality:
-
Compound Degradation: Quinoline derivatives can be sensitive to light, pH, and temperature, leading to degradation over time.[7] Discoloration of stock solutions (e.g., turning yellow or brown) is a visual indicator of potential degradation.[7]
-
Poor Solubility and Precipitation: Many quinoline analogs have poor aqueous solubility.[6] Using DMSO as a primary solvent can lead to precipitation when the compound is introduced into the aqueous assay buffer, effectively lowering the concentration of the active compound.[6]
-
Assay Interference: Some quinoline-like structures are known as Pan-Assay Interference Compounds (PAINS), which can interfere with assay readouts through various mechanisms, including reactivity with proteins or assay components.[8]
Troubleshooting Protocol:
-
Assess Compound Stability:
-
Prepare fresh stock solutions for each experiment.
-
Protect stock solutions from light by using amber vials and storing them at appropriate temperatures (e.g., -20°C or -80°C).[7]
-
If degradation is suspected, re-analyze the compound's purity via HPLC.
-
-
Optimize Compound Solubilization:
-
Determine the aqueous solubility of your analog.
-
If using DMSO, ensure the final concentration in the assay does not exceed a level that causes precipitation. A typical starting point is to keep the final DMSO concentration below 0.5%.
-
Consider using alternative solubilization strategies, such as the use of co-solvents (e.g., ethanol, PEG400) or formulating the compound in a suitable vehicle.
-
-
Evaluate for Assay Interference:
-
Run control experiments without the biological target to check for non-specific effects of your compound on the assay components or readout.
-
Consult PAINS databases to see if your compound's scaffold has been flagged as a potential interferent.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the properties and handling of N-(7-chloroquinolin-4-yl)propane-1,3-diamine analogs.
Q1: What are the most critical structural features of N-(7-chloroquinolin-4-yl)propane-1,3-diamine analogs for maintaining high bioactivity?
A1: Based on extensive structure-activity relationship studies, the following features are paramount:
-
The 7-Chloroquinoline Core: The 7-chloro substituent is essential for the compound's ability to accumulate in the acidic digestive vacuole of the malaria parasite.[2][4]
-
The 4-Amino Linkage: This linkage is a key part of the pharmacophore responsible for antimalarial activity.[3]
-
The Diamine Side Chain: The basicity and length of the side chain are crucial for both target engagement and pharmacokinetic properties.[4][5]
Q2: How can I improve the solubility of my N-(7-chloroquinolin-4-yl)propane-1,3-diamine analog for in vitro assays?
A2: Improving solubility is often a critical step for obtaining reliable bioactivity data. Consider the following strategies:
-
pH Adjustment: As weak bases, the solubility of these analogs is often pH-dependent.[6] Attempt to dissolve the compound in a slightly acidic buffer (pH 4-5).
-
Use of Co-solvents: In addition to DMSO, small amounts of other organic solvents like ethanol or polyethylene glycol (PEG) can be used to improve solubility. Always run vehicle controls to ensure the co-solvent does not affect the assay.
-
Formulation with Excipients: For more advanced studies, formulating the compound with solubilizing agents like cyclodextrins can be explored.
Q3: Are there known metabolic liabilities associated with this class of compounds that could lead to low in vivo activity despite good in vitro potency?
A3: Yes, metabolic stability is a key consideration for the in vivo efficacy of 4-aminoquinoline analogs.
-
N-Dealkylation: The primary route of metabolism for many 4-aminoquinolines is N-dealkylation of the side chain by cytochrome P450 enzymes.[9][10]
-
Hydroxylation: Modification of the quinoline ring, such as hydroxylation, can also occur, potentially leading to less active or inactive metabolites.[9]
To address this, you can perform in vitro metabolic stability assays using liver microsomes or hepatocytes to predict the in vivo metabolic fate of your analogs.[10]
Data Presentation & Visualization
Table 1: Impact of Substituents at the 7-Position on Antimalarial Activity
| 7-Position Substituent | Electron-Withdrawing/Donating Nature | General Impact on Bioactivity | Reference |
| -Cl | Electron-Withdrawing | High Activity (Optimal) | [2][4] |
| -CF3 | Strongly Electron-Withdrawing | Activity Maintained or Slightly Reduced | [2] |
| -NO2 | Strongly Electron-Withdrawing | Reduced Activity | [1] |
| -OCH3 | Electron-Donating | Reduced Activity | [1] |
| -NH2 | Electron-Donating | Reduced Activity | [1] |
Diagrams
Caption: Key structural features influencing the bioactivity of 4-aminoquinoline analogs.
References
-
De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918–4926. [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2023, March 25). YouTube. [Link]
-
4-aminoquinolines as Antimalarial Drugs. (n.d.). The University of Nottingham. [Link]
-
Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal chemistry, 6(1), 001-011. [Link]
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14389–14397. [Link]
-
Verma, A., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(23), 5613-5619. [Link]
-
O'Neill, P. M., Ward, S. A., & Berry, N. G. (2006). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository. [Link]
-
Tiwari, R., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 11(45), 28226-28250. [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2022). ResearchGate. [Link]
-
4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4877. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 12(5), 6537-6562. [Link]
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (2011). Journal of Medicinal Chemistry, 54(8), 2994-3003. [Link]
-
(a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine... (n.d.). ResearchGate. [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
-
O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. [Link]
-
Al-Bari, M. A. (2017). Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases. Pharmacology Research & Perspectives, 5(1), e00293. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Molecules, 27(19), 6649. [Link]
-
Zhou, Y., et al. (2020). Systematic Review and Pharmacological Considerations for Chloroquine and Its Analogs in the Treatment for COVID-19. Frontiers in Pharmacology, 11, 592087. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). Pharmaceuticals, 15(10), 1234. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules, 28(13), 5174. [Link]
-
Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry, 23(24), 2217-2234. [Link]
-
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. (n.d.). PubChem. [Link]
-
Biological evaluation of some quinoline with different functional groups as anticancer agents. (2022). ResearchGate. [Link]
-
Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. (2021). Infectious Disorders - Drug Targets, 21(5), e170721189335. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Dar'u, 27(1), 1-13. [Link]
-
4-Aminoquinoline. (n.d.). Wikipedia. [Link]
-
Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. (2014). Bioorganic & Medicinal Chemistry, 22(10), 2791-2799. [Link]
-
Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. (2018). Antimicrobial Agents and Chemotherapy, 62(11), e00949-18. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Dar'u, 27(1), 1-13. [Link]
-
4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. (2021). Asian Journal of Chemical Sciences, 9(2), 1-7. [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 200-210. [Link]
-
Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. (2015). Journal of Antimicrobial Chemotherapy, 70(6), 1608-1621. [Link]
-
Structure of 4-aminoquinoline derivatives. (n.d.). ResearchGate. [Link]
-
N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine. (n.d.). PubChem. [Link]
-
Greener and eco-friendly approaches for the synthesis of quinolines. (2022). RSC Advances Blog. [Link]
-
4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. (2000). Antimicrobial Agents and Chemotherapy, 44(9), 2327-2334. [Link]
-
Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). Molecules, 27(15), 4707. [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2005). Journal of Medicinal Chemistry, 48(14), 4470-4479. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Resource Center: Managing the Solubility of Aminoquinoline Derivatives in Vitro
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with N-(7-Chloroquinolin-4-yl)propane-1,3-diamine and related aminoquinoline compounds in experimental assays. By understanding the physicochemical properties of this compound class, researchers can proactively design protocols that ensure accurate and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Q1: What is N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, and why is its solubility a common issue in assays?
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine belongs to the 4-aminoquinoline class of compounds, which are structurally related to drugs like chloroquine.[1] These molecules are typically weak bases. Their solubility in aqueous solutions is highly dependent on pH.[2] In acidic environments, the amine groups on the propane chain become protonated (charged), which significantly increases their interaction with polar water molecules, leading to higher solubility. However, most standard biological assays are conducted in buffers with a neutral pH (around 7.4) to mimic physiological conditions. At this pH, the compound is less protonated (more neutral), reducing its aqueous solubility and often leading to precipitation.[3]
Q2: How does pH directly influence the solubility of this compound?
The relationship between pH, the compound's dissociation constant (pKa), and the ratio of its charged (soluble) to uncharged (insoluble) forms is described by the Henderson-Hasselbalch equation.[4][5] For a weak base like this aminoquinoline, as the pH of the environment rises above its pKa, a greater proportion of the compound will be in its neutral, less soluble form.[6] This is the fundamental reason why a compound that dissolves perfectly in an acidic solution may precipitate when diluted into a neutral assay buffer.[7]
Q3: What are the typical signs of a solubility problem in my experiment?
Solubility issues can manifest in several ways:
-
Visible Precipitation: You might see a cloudy solution, particulates, or a film on the surface of your wells or tubes immediately after adding the compound to your aqueous assay buffer.[8]
-
Poor Reproducibility: Inconsistent results between replicate wells or experiments can be a sign of partial or variable precipitation.
-
Artificially Low Potency: If the compound precipitates, the actual concentration in solution is lower than the intended concentration, leading to an underestimation of its true activity.[9]
-
Non-ideal Dose-Response Curves: Solubility-limited concentrations can cause dose-response curves to plateau abruptly or show unusually shallow slopes.
Q4: What is the first and most critical step to ensure compound solubility?
The most critical step is the correct preparation of a high-concentration primary stock solution in an appropriate organic solvent.[10] Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose due to its ability to dissolve a wide range of molecules.[11] A well-dissolved, high-concentration stock (e.g., 10-30 mM) in 100% DMSO is the foundation for all subsequent dilutions.[9]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to proactively prevent and resolve solubility issues during your experiments.
Guide 1: Preparing Primary Stock Solutions (The Foundation)
The integrity of your primary stock solution is paramount. An improperly prepared stock is a common source of downstream solubility problems.[12]
Protocol 1: Preparation of a 10 mM Stock in DMSO
-
Calculation: Determine the mass of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine needed to prepare your desired volume and concentration (e.g., for 1 mL of a 10 mM stock).
-
Weighing: Carefully weigh the compound into a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.[10]
-
Dissolution: Vortex the tube thoroughly for 1-2 minutes.[10] If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be used, but must be done with caution to avoid compound degradation.[10]
-
QC Check: Visually inspect the solution against both light and dark backgrounds to ensure it is a completely clear solution, free of any visible particulates. Do not proceed if the solution is not clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in properly labeled tubes. Store at -20°C or -80°C to maintain integrity. Avoid repeated freeze-thaw cycles, which can force the compound out of solution.[10]
Guide 2: Addressing Precipitation in Aqueous Assay Buffers (The Common Failure Point)
The most common solubility issue is "solvent shock," where the compound precipitates upon rapid dilution from a 100% DMSO stock into a fully aqueous buffer.[8] The key is to control the dilution process.
Protocol 2: Stepwise Serial Dilution for Assay Plates
This protocol minimizes solvent shock and is crucial for maintaining solubility.
-
Prepare Intermediate Dilutions in 100% DMSO: First, perform your serial dilutions in 100% DMSO to create a range of concentrations. For example, to create a 2-fold dilution series, transfer half the volume from the highest concentration tube to a tube containing an equal volume of DMSO, mix, and repeat.[10] This ensures the compound is fully dissolved before it ever contacts the aqueous buffer.
-
Final Dilution into Assay Buffer: Directly add a small volume of each DMSO dilution into your assay plate wells already containing the final assay buffer (e.g., add 1 µL of DMSO stock to 99 µL of buffer for a 1% final DMSO concentration). Mix the well immediately and thoroughly.
-
QC Check: After preparing the plate, inspect it for any signs of precipitation. If cloudiness is observed, the concentration may be above the solubility limit in your assay conditions.
-
Vehicle Control: Crucially, all experiments must include a vehicle control containing the same final concentration of DMSO as the test wells to account for any effects of the solvent itself on the assay.[13] It is recommended to keep the final DMSO concentration below 0.5% in most assays, as higher concentrations can be toxic to cells or interfere with enzyme activity.[14][15]
Troubleshooting Precipitation at This Stage:
-
Decrease the Top Concentration: If your highest concentration precipitates, the most straightforward solution is to lower the starting point of your dose-response curve.[9]
-
Increase Final DMSO Concentration: If your assay can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.5% to 1.0%) can help maintain solubility. Always validate the tolerance of your specific assay first.
-
pH Adjustment: For some biochemical assays (not cell-based), slightly lowering the buffer pH (e.g., from 7.4 to 7.0) can increase the protonation of the compound and improve solubility. This must be done cautiously as it can affect enzyme activity.[]
Guide 3: Advanced Solubilization Strategies
If standard methods fail, several excipients can be employed to enhance solubility. However, these must be carefully validated for compatibility with your specific assay.
Strategy 1: Using Co-solvents
Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) work by reducing the polarity of the aqueous medium, which can help keep hydrophobic compounds in solution.[][17]
-
Application: A co-solvent can be included in the final assay buffer at a low concentration (e.g., 1-5%). The compatibility of the co-solvent with the assay system (e.g., enzyme stability, cell viability) must be thoroughly tested.[18]
Strategy 2: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[] They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing apparent solubility.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[]
-
Application: HP-β-CD can be added to the assay buffer. The compound is then added to this cyclodextrin-containing buffer. This method is particularly useful for cell-based assays where altering pH or using high concentrations of organic solvents is not feasible.[21] Studies have shown cyclodextrins can enhance solubility by orders of magnitude and improve cellular uptake.[21][22]
Strategy 3: Using Surfactants
Surfactants (detergents) like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds. This is effective but must be used with extreme caution.
-
Caveats: Surfactants should only be used at concentrations below their critical micelle concentration (CMC). Above the CMC, they can denature proteins, disrupt cell membranes, and lead to assay artifacts, including the formation of promiscuous inhibitor aggregates.[23][24] This strategy requires extensive validation and is often a last resort.[25]
Data & Workflow Summaries
Table 1: Summary of Common Solvents and Excipients
| Agent | Type | Typical Final Conc. | Mechanism of Action | Key Considerations |
| DMSO | Organic Co-solvent | < 0.5% - 1.0% | Increases solubility in stock; reduces water polarity in assay.[] | Can affect cell viability and enzyme kinetics at >1%.[14][26] |
| Ethanol | Organic Co-solvent | 1% - 5% | Reduces the polarity of the aqueous buffer.[17] | Can precipitate proteins and affect cell health at higher concentrations. |
| HP-β-Cyclodextrin | Encapsulating Agent | 1 - 10 mM | Forms a host-guest inclusion complex, shielding the hydrophobic drug.[] | Generally well-tolerated in cell-based assays; can sometimes extract cholesterol from cell membranes.[21] |
| Tween® 80 | Non-ionic Surfactant | < 0.01% | Forms micelles to encapsulate the compound. | High risk of assay interference; can denature proteins. Use with caution.[24] |
Visual Workflow Diagrams
The following diagrams illustrate the key decision-making and experimental processes for managing compound solubility.
Caption: High-level workflow for compound stock preparation and assay dilution.
Caption: Decision tree for troubleshooting compound precipitation in assays.
Caption: pH-dependent equilibrium of an aminoquinoline compound.
References
-
Yazdanian, M., & Briggs, K. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available from: [Link]
-
Bray, P. G., et al. (n.d.). The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. PubMed. Available from: [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available from: [Link]
-
Burch, A. Y., et al. (2012). Novel High-Throughput Detection Method To Assess Bacterial Surfactant Production. Applied and Environmental Microbiology. Available from: [Link]
-
Kaschula, C. H., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Panus, P., et al. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available from: [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Aminoquinoline. PubChem. Available from: [Link]
-
Pharmasciences. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available from: [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]
-
Popa-Burke, I. G., et al. (2016). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Compound management. Available from: [Link]
-
Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
Kumar, S., & Singh, S. K. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline. PubChem. Available from: [Link]
-
Hamilton Company. (n.d.). Compound Handling. Available from: [Link]
-
Collesi, C., et al. (2016). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Taylor & Francis Online. Available from: [Link]
-
Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Available from: [Link]
-
Miller, B. R., et al. (2012). Gaining confidence in high-throughput screening. PNAS. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Available from: [Link]
-
Loaiza, I., et al. (2018). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Cellular and Infection Microbiology. Available from: [Link]
-
ResearchGate. (n.d.). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis.... Available from: [Link]
-
Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available from: [Link]
-
Pandey, M., et al. (2016). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech. Available from: [Link]
-
Steenkamp, P. A. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. ResearchGate. Available from: [Link]
-
Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Ferk, P., & Daris, B. (2019). The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. ResearchGate. Available from: [Link]
-
Wang, C., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available from: [Link]
-
Lavan, M., et al. (2018). Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling. The AAPS Journal. Available from: [Link]
-
de Souza Costa, C. A., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Toxicology in Vitro. Available from: [Link]
-
ResearchGate. (n.d.). High‐Throughput Proteomics Enabled by a Photocleavable Surfactant. Available from: [Link]
-
Shah, A., & Serajuddin, A. T. M. (2014). Supersolubilization by Using Nonsalt-Forming Acid-Base Interaction. R Discovery. Available from: [Link]
-
ResearchGate. (n.d.). High throughput HLD surfactant characterization and formulation. Available from: [Link]
-
Coan, K. E., & Shoichet, B. K. (2008). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available from: [Link]
-
Al-Gousous, J., et al. (2019). Biorelevant Dissolution Models for a Weak Base To Facilitate Formulation Development and Overcome Reduced Bioavailability Caused by Hypochlordyria or Achlorhydria. Molecular Pharmaceutics. Available from: [Link]
Sources
- 1. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 2. Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. bepls.com [bepls.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Gaining confidence in high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. It addresses common challenges related to the stability and degradation of this compound, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.
Introduction
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a 4-aminoquinoline derivative, a class of compounds known for their therapeutic potential, notably as antimalarial agents.[1] The stability of this molecule is paramount for obtaining reliable and reproducible results in research and development. This document outlines the key factors influencing its degradation and provides practical guidance for its handling, storage, and analysis.
Troubleshooting Guide: Stability and Degradation Issues
This section addresses specific problems that may arise during the handling and analysis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Unexpected Analytical Results (e.g., HPLC, LC-MS)
Question: My analytical results for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine show variable peak areas, unexpected new peaks, or a gradual loss of the main peak over time. What could be the cause?
Answer:
Inconsistent analytical data is often the first indicator of compound degradation. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, like other 4-aminoquinolines, is susceptible to several degradation pathways. The appearance of new peaks suggests the formation of degradation products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolytic Degradation | The 4-aminoquinoline core can be susceptible to hydrolysis, particularly under acidic or basic conditions.[2] This can lead to the formation of hydroxylated derivatives or cleavage of the diamine side chain. | Maintain the pH of your solutions within a neutral range (pH 6-8) whenever possible. Use buffered solutions for your experiments and analytical mobile phases. If you must work in acidic or basic conditions, perform your experiments at lower temperatures and for the shortest possible duration. |
| Oxidative Degradation | The amine groups in the propane-1,3-diamine side chain and the quinoline ring are susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, peroxides present in solvents, or metal ions. | Degas your solvents before use. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. Avoid using solvents known to contain peroxide impurities (e.g., aged ethers) or screen them for peroxides before use. The use of antioxidants may be considered, but their compatibility with your downstream applications must be verified. |
| Photodegradation | Quinoline derivatives are known to be sensitive to light, particularly UV radiation.[4][5] Exposure to light can lead to complex degradation pathways, including dechlorination and ring modifications. | Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Thermal Degradation | Elevated temperatures can accelerate all degradation pathways. The diamine side chain can undergo cyclization or other rearrangements at high temperatures.[6] | Store the compound at recommended temperatures (see FAQ section). Avoid prolonged heating of solutions. If heating is necessary, use the lowest effective temperature and for the shortest duration. |
Experimental Workflow for Investigating Degradation:
To systematically identify the cause of degradation, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to understand its stability profile.
Caption: Workflow for a forced degradation study.
Issue 2: Poor Solubility or Precipitation During Experiments
Question: I am observing precipitation of my compound during my experiment, especially when changing the pH or solvent composition. How can I address this?
Answer:
The solubility of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is pH-dependent due to the presence of basic amine groups. At lower pH, these amines will be protonated, increasing the compound's aqueous solubility. As the pH increases, the compound becomes less protonated and may precipitate from aqueous solutions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | Increasing the pH of an acidic solution of the compound can cause it to precipitate as the free base. | Determine the pKa of the compound to understand its solubility profile at different pH values. Use appropriate buffer systems to maintain the desired pH. If you need to work at a higher pH where solubility is low, consider using a co-solvent system. |
| Solvent Exchange | Changing from a good solvent to a poor solvent (an anti-solvent) will cause precipitation. | When performing solvent exchanges, do so gradually to avoid sudden precipitation, which can lead to the formation of amorphous material. Consider the use of a co-solvent to maintain solubility during the transition. |
| Excipient Incompatibility | Certain excipients can interact with the compound, leading to the formation of less soluble complexes or salts.[7][8] | Conduct compatibility studies with your intended excipients. This can involve preparing binary mixtures of the compound and each excipient and analyzing them under stressed conditions (e.g., elevated temperature and humidity). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For solutions, it is recommended to prepare them fresh. If storage is necessary, store solutions at -20°C or -80°C in amber vials. Avoid repeated freeze-thaw cycles.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of 4-aminoquinolines and diamines, the following degradation pathways are plausible:
-
Hydrolysis: The C4-amino linkage can be susceptible to hydrolysis, potentially leading to the formation of 4-hydroxy-7-chloroquinoline and propane-1,3-diamine.
-
Oxidation: The secondary amine in the side chain is a likely site for oxidation, which could lead to N-oxide formation or cleavage of the side chain.
-
Photodegradation: Exposure to light can cause dechlorination of the quinoline ring or other complex rearrangements.[4]
-
Side-chain Cyclization: Under thermal stress, the diamine side chain could potentially undergo intramolecular cyclization.[6]
Caption: Plausible degradation pathways of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Q3: What type of analytical method is suitable for stability studies of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method should be able to separate the parent compound from all potential degradation products and any excipients present in a formulation.
Key features of a stability-indicating HPLC method:
| Parameter | Recommendation |
| Column | A reversed-phase C18 or C8 column is typically a good starting point. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and separation. |
| Detection | UV detection at a wavelength where the compound has significant absorbance (e.g., around 340 nm for the quinoline chromophore). Mass spectrometry (MS) detection is highly recommended for the identification of unknown degradation products. |
| Validation | The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing samples from forced degradation studies and ensuring that all degradation product peaks are resolved from the main peak. |
Q4: Are there any known excipient incompatibilities for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine?
A4: While specific data for this exact molecule is limited, compounds with primary and secondary amine groups are known to be incompatible with certain excipients.
-
Reducing Sugars (e.g., Lactose, Dextrose): These can react with the amine groups via the Maillard reaction, leading to discoloration and the formation of adducts.[8][9]
-
Aldehydes: Trace amounts of aldehydes in excipients can react with the amine groups to form Schiff bases.[10]
-
Acidic Excipients: Strong acidic excipients could potentially catalyze the hydrolysis of the 4-aminoquinoline linkage.
-
Oxidizing Agents: Excipients containing peroxide impurities can promote oxidative degradation.
It is crucial to perform compatibility studies with your specific formulation to identify any potential issues.
References
-
Moon, S. et al. (2009). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy, 43(7), 1568-1574. Available at: [Link]
-
Schofield, A. et al. (2016). 4-aminoquinolines as Antimalarial Drugs. Journal of Young Pharmacists, 8(3), 186-192. Available at: [Link]
-
Prajapati, V. et al. (2021). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire, 13(2), 49-54. Available at: [Link]
-
Schrezenmeier, E. & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. Available at: [Link]
-
Narang, A. S. et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 2-26. Available at: [Link]
-
Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]
-
Wu, Y. et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. Available at: [Link]
-
Ben-Zvi, Z. (2012). Pharmacology of Chloroquine and Hydroxychloroquine. In Hydroxychloroquine and Chloroquine Retinopathy (pp. 15-31). Springer. Available at: [Link]
-
Scribd. (n.d.). Interactions and Incompatibilities of Pharmaceutical Excipients With API. Retrieved from [Link]
-
Mullié, C. et al. (2005). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 4, 25. Available at: [Link]
-
Desai, D. & Kulkarni, S. (2018). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]
-
Ren, Z. et al. (2021). (a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. (i)... [Image]. ResearchGate. Available at: [Link]
-
McHenry, A. R. et al. (2017). Stability of Extemporaneously Prepared Hydroxychloroquine Sulfate 25-mg/mL Suspensions in Plastic Bottles and Syringes. International Journal of Pharmaceutical Compounding, 21(4), 340-345. Available at: [Link]
-
Wikipedia. (2023, December 22). Hydroxychloroquine. Available at: [Link]
-
Wikipedia. (2023, July 22). 4-Aminoquinoline. Available at: [Link]
-
Richards, A. M. (2024, January 11). Chloroquine and Hydroxychloroquine Toxicity. StatPearls. Available at: [Link]
-
The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. Retrieved from [Link]
-
Madrid, P. B. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. CUNY Academic Works. Available at: [Link]
-
PubChem. (n.d.). N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Thompson, J. et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available at: [Link]
-
Romero, M. H. & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1380196. Available at: [Link]
-
YouTube. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Retrieved from [Link]
-
Lovdahl, M. J. & Priebe, S. R. (2000). Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 521-534. Available at: [Link]
-
Trawiński, J. & Skibiński, R. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962. Available at: [Link]
-
PubChem. (n.d.). N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Otuokere, I. E. et al. (2021). 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. Trends in Industrial and Applied Research, 3, 1-6. Available at: [Link]
-
PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Morken, A. K. et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(39), 17354-17364. Available at: [Link]
-
Trawiński, J. & Skibiński, R. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. [PDF]. ResearchGate. Available at: [Link]
-
Charris, J. et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6701. Available at: [Link]
-
Trawiński, J. & Skibiński, R. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. SciSpace. Available at: [Link]
-
Chen, C.-C. & Senkan, S. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9277-9283. Available at: [Link]
-
Xia, X. & Gao, Y. (2018). Compound-specific, intra-molecular, and clumped 13C fractionations in the thermal generation and decomposition of ethane and propane: A DFT and kinetic investigation. Geochimica et Cosmochimica Acta, 223, 319-335. Available at: [Link]
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
Goldsmith, C. F. et al. (2021). Non-Boltzmann Effects in Chain Branching and Pathway Branching for Diethyl Ether Oxidation. The Journal of Physical Chemistry A, 125(1), 329-343. Available at: [Link]
-
Wikipedia. (2023, November 29). 1,3-Diaminopropane. Available at: [Link]
Sources
- 1. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action | Semantic Scholar [semanticscholar.org]
- 2. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 4. Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for 4-Aminoquinoline Compounds
Welcome to the technical support center dedicated to the purification of 4-aminoquinoline compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving high purity for this critical class of molecules. As a scaffold for numerous therapeutic agents, particularly antimalarials like chloroquine, the purity of 4-aminoquinolines is paramount for accurate biological evaluation and clinical safety.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting and frequently asked questions (FAQs) in a direct Q&A format. We will explore the "why" behind experimental choices, helping you to diagnose issues and rationally design effective purification strategies.
Section 1: Recrystallization - The First Line of Defense
Recrystallization is often the most efficient method for removing bulk impurities from solid 4-aminoquinoline products, especially post-synthesis. However, the unique physicochemical properties of this scaffold can present challenges.
Troubleshooting & FAQs: Recrystallization
Q1: How do I select an appropriate recrystallization solvent for my 4-aminoquinoline derivative?
A1: The ideal solvent should dissolve your compound completely at an elevated temperature but poorly at room temperature or below. For the moderately polar 4-aminoquinoline core, common choices include alcohols (ethanol, methanol) or ketones (acetone).[4]
-
Expertise & Causality: The choice is driven by polarity matching. If your compound is "oiling out," the solvent is likely too nonpolar or the solution is cooling too rapidly. If yields are consistently low, your compound may be too soluble even at cold temperatures, indicating the need for a less polar solvent or a mixed-solvent system (e.g., ethanol-water).[4] A small-scale solvent screening with a few milligrams of your crude product is always the most reliable first step.
Q2: My compound precipitated as an oil instead of forming crystals. What went wrong and how can I fix it?
A2: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease saturation.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of an ordered crystal lattice.
-
If it persists, consider that the impurity load is too high for recrystallization alone. A preliminary pass through a silica gel plug may be necessary before attempting recrystallization again.
-
Q3: No crystals have formed even after the solution has cooled completely. What should I do?
A3: Spontaneous nucleation can sometimes be slow. You can induce crystallization by:
-
Seeding: Add a tiny crystal from a previous batch, if available.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites.
-
Reducing Temperature: Once the flask has reached room temperature, placing it in an ice bath or a freezer can significantly decrease solubility and force precipitation.[4]
Experimental Protocol: General Recrystallization Workflow
-
Dissolution: Place the crude 4-aminoquinoline compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualization: Recrystallization Decision Workflow
Caption: Workflow for troubleshooting 4-aminoquinoline recrystallization.
Section 2: Chromatographic Purification
When recrystallization is insufficient, chromatography is the primary tool for isolating 4-aminoquinoline compounds to a high degree of purity (>95%). The basic nature of the 4-aminoquinoline core is the most critical factor to manage.
Troubleshooting & FAQs: Chromatography
Q1: My peaks are tailing significantly on a C18 reverse-phase HPLC column. Why is this happening?
A1: This is a classic problem caused by the basic amino groups on your molecule interacting with acidic residual silanol groups on the silica-based stationary phase. This secondary interaction leads to poor peak shape.
-
Expertise & Causality: To prevent this, you must control the ionization state of your molecule and the stationary phase.
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic amine, such as triethylamine (Et3N) (typically 0.1%), to your mobile phase. The triethylamine acts as a competitive base, masking the silanol groups and preventing your compound from sticking, thereby improving peak shape.[5][6]
-
Use a High pH Mobile Phase: Running the separation at a high pH (e.g., using an ammonium acetate buffer at pH 6.8 or a borate buffer at pH 9.2) deprotonates your basic amine (rendering it neutral) and the silanol groups, eliminating the unwanted ionic interaction.[7][8]
-
Q2: Should I use normal-phase (silica gel) or reverse-phase (e.g., C18) chromatography?
A2: Both can be effective, and the choice depends on the overall polarity of your specific derivative.
-
Reverse-Phase (RP): Generally preferred for its reproducibility and the high purity achievable with preparative HPLC. It is well-suited for the polar 4-aminoquinoline scaffold. Most literature examples utilize RP-HPLC for final purification.[7][8]
-
Normal-Phase (NP): Often used for initial bulk purification via flash column chromatography.[8][9] A common mobile phase is a gradient of ethyl acetate and hexanes. Crucially, as with RP, adding a small amount of triethylamine to the mobile phase is often necessary to prevent severe peak tailing and irreversible adsorption of the basic compound to the acidic silica gel.[5][6]
Q3: My crude product is poorly soluble in the initial mobile phase conditions for my HPLC gradient. How can I load it onto the column?
A3: This is a common issue when starting with a high percentage of aqueous buffer.
-
Expertise & Causality: Injecting a large volume of a strong, non-mobile phase solvent (like pure DMSO or DMF) will ruin your separation. The best practice is to dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol or DMSO) and then dilute it with the aqueous mobile phase until the point of precipitation. This pre-equilibrates the compound to the pH of the mobile phase, which can significantly improve chromatography.[7] If solubility remains an issue, a small injection volume (<1% of column volume) of the compound dissolved in a strong solvent is acceptable, but may cause some peak fronting.
Data Presentation: Comparison of Chromatographic Techniques
| Feature | Flash Column Chromatography (Normal Phase) | Preparative Reverse-Phase HPLC |
| Primary Use | Bulk purification, removal of major impurities | Final purification, high-resolution separation |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Typical Mobile Phase | Hexane/Ethyl Acetate (+ 0.1% Et3N) | Water/Acetonitrile or Methanol |
| Common Modifiers | Triethylamine (Et3N) to reduce peak tailing[5][6] | Trifluoroacetic Acid (TFA) or a buffer (e.g., Ammonium Acetate) to control pH[7][8] |
| Resolution | Lower | High |
| Sample Loading | High (grams) | Lower (milligrams to grams) |
| Purity Achieved | 80-95% | >95%, often >99%[5][8] |
Experimental Protocol: Automated Preparative RP-HPLC
-
System: Preparative HPLC system with a C18 column (e.g., 20 mm x 50 mm).
-
Sample Preparation: Dissolve the crude material in a loading buffer. A good starting point is 90% methanol, 10% aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.8).[7]
-
Mobile Phase:
-
Solvent A: Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 6.8)
-
Solvent B: Methanol or Acetonitrile
-
-
Gradient: Run a gradient from low %B to high %B (e.g., 10-100% B over 15-20 minutes) at a flow rate appropriate for the column size (e.g., 25 mL/min).
-
Detection & Collection: Monitor at a relevant UV wavelength (e.g., 254 nm).[7] Trigger fraction collection based on UV absorbance.
-
Analysis & Pooling: Analyze collected fractions by analytical HPLC or TLC. Pool pure fractions and remove the solvent under reduced pressure.
Visualization: Chromatographic Method Selection
Caption: Decision tree for selecting a chromatographic purification method.
Section 3: Purity Assessment and Impurity Profiling
Achieving purity is meaningless without robust analytical confirmation. For submission to biological assays, a purity level of >95% is the generally accepted standard.[5][6][8]
FAQs: Purity & Impurity Analysis
Q1: My compound appears as a single peak by HPLC. Does this guarantee it is pure?
A1: Not necessarily. A single HPLC peak confirms purity relative to other UV-active impurities under those specific conditions. It does not detect non-UV-active impurities. Therefore, a combination of methods is required for authoritative confirmation.
-
NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of residual solvents (e.g., ethyl acetate, DCM) or other proton-containing impurities not visible by UV detection.[5][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of your target compound. High-resolution MS (HRMS) can confirm the elemental formula.[5][6]
-
Elemental Analysis (C, H, N): Provides the elemental composition of the bulk sample and is a stringent test of purity, confirming the absence of inorganic salts or other non-combustible materials.[5][8]
Q2: How can I identify an unknown impurity peak in my HPLC chromatogram?
A2: Identifying unknown impurities is a critical part of drug development, known as impurity profiling.[10][11] The most powerful tool for this is hyphenated mass spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the impurity peak as it elutes from the column, you can deduce its molecular weight. This information, combined with knowledge of the synthetic route, allows you to propose a likely structure (e.g., unreacted starting material, a dealkylated side product, or an over-alkylated byproduct).[1][7]
Section 4: Special Case - Chiral Separation
Q1: My 4-aminoquinoline derivative is a racemic mixture. How can I separate the enantiomers?
A1: Separating enantiomers requires a chiral environment. While classical resolution via diastereomeric salt formation is possible, the most common analytical and preparative method today is chiral chromatography.
-
Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are common.[12] Alternatively, chiral mobile phase additives, such as cyclodextrins, can be used with a standard achiral column to induce separation.[13][14] Developing a chiral separation method often requires extensive screening of different columns and mobile phases.
References
-
Title: Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Source: PLOS One URL: [Link]
-
Title: Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Source: PMC (PubMed Central), National Institutes of Health (NIH) URL: [Link]
-
Title: Aminoquinoline-impurities Source: Pharmaffiliates URL: [Link]
-
Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]
-
Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PMC (PubMed Central), PubMed Central URL: [Link]
-
Title: Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives Source: ACS Publications, Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: PMC (PubMed Central) URL: [Link]
-
Title: Chiral Separation of Enantiomers of Four Amino Acids and Two Chial Drugs Through Capillary Electrophoresis Source: Chinese Journal of Applied Chemistry URL: [Link]
-
Title: Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase Source: PubMed URL: [Link]
-
Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: N/A URL: [Link]
-
Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis Source: CUNY Academic Works URL: [Link]
-
Title: 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues Source: N/A URL: [Link]
-
Title: (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Source: ResearchGate URL: [Link]
-
Title: (PDF) Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase Source: ResearchGate URL: [Link]
-
Title: Enantiomeric Recognition and Separation by Chiral Nanoparticles Source: PMC (PubMed Central), National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. [PDF] 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Separation of Enantiomers of Four Amino Acids and Two Chial Drugs Through Capillary Electrophoresis [yyhx.ciac.jl.cn]
- 14. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing byproducts in the reaction of 4,7-dichloroquinoline and 1,3-diaminopropane
Introduction:
The nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and 1,3-diaminopropane is a cornerstone reaction in the synthesis of various pharmacologically active compounds, most notably hydroxychloroquine analogues. While seemingly straightforward, this reaction is often plagued by the formation of significant byproducts, leading to reduced yields and complex purification challenges. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals to minimize byproduct formation and optimize the synthesis of the desired mono-substituted product, N-(7-chloroquinolin-4-yl)propane-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the reaction between 4,7-dichloroquinoline and 1,3-diaminopropane, and why does it form?
A1: The primary and most common byproduct is the bis-substituted compound, N,N'-bis(7-chloroquinolin-4-yl)propane-1,3-diamine. This byproduct arises because 1,3-diaminopropane has two primary amine nucleophiles. After the first amine reacts with a molecule of 4,7-dichloroquinoline to form the desired product, the second, unreacted amine group of the product can then react with another molecule of 4,7-dichloroquinoline. This secondary reaction is competitive with the primary reaction and its rate is influenced by factors such as stoichiometry, temperature, and concentration.
Q2: How does stoichiometry influence the formation of the bis-substituted byproduct?
A2: Stoichiometry is the most critical factor in controlling the formation of the bis-substituted byproduct. According to Le Chatelier's principle, using a large excess of 1,3-diaminopropane will shift the reaction equilibrium towards the formation of the mono-substituted product. By having a high concentration of the diamine, a molecule of 4,7-dichloroquinoline is statistically more likely to encounter a molecule of the starting diamine rather than the already mono-substituted product. Molar ratios of 1,3-diaminopropane to 4,7-dichloroquinoline of 3:1 or higher are often employed to favor mono-substitution.
Q3: What is the role of the solvent in this reaction, and which solvents are recommended?
A3: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions. However, for this specific reaction, high-boiling point alcohols like n-butanol or isopropanol are often used, as they can also act as a solvent and a mild base scavenger for the HCl generated during the reaction. The choice of solvent can also affect the reaction temperature, which in turn influences the reaction rate and selectivity. Some protocols also utilize neat conditions, where a large excess of 1,3-diaminopropane itself serves as the solvent.
Q4: Is a base required for this reaction?
A4: The reaction generates one equivalent of hydrochloric acid (HCl) for each substitution. This HCl can protonate the amine groups of the 1,3-diaminopropane, rendering them non-nucleophilic and halting the reaction. Therefore, a base is often added to neutralize the generated HCl. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. Alternatively, as mentioned, using a large excess of 1,3-diaminopropane can also serve as the base.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of N-(7-chloroquinolin-4-yl)propane-1,3-diamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | * Formation of Bis-substituted Byproduct: The most common cause of low yield. | * Increase Excess of 1,3-diaminopropane: Use a molar ratio of at least 3:1 (diamine:dichloroquinoline), with 5:1 or higher often being optimal. |
| * Incomplete Reaction: The reaction may not have gone to completion. | * Increase Reaction Temperature and/or Time: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting 4,7-dichloroquinoline. Typical temperatures range from 80-120°C. | |
| * Protonation of Diamine: The generated HCl is quenching the nucleophile. | * Add a Non-nucleophilic Base: Incorporate a base like triethylamine or potassium carbonate into the reaction mixture. | |
| Difficult Purification | * Multiple Byproducts: Besides the bis-substituted product, other minor impurities may form. | * Optimize Reaction Conditions: Revisit stoichiometry, temperature, and reaction time to minimize byproduct formation from the outset. |
| * Similar Polarity of Product and Byproduct: The desired product and the bis-substituted byproduct can have similar polarities, making chromatographic separation challenging. | * Acid-Base Extraction: Exploit the basicity of the amine groups. The desired product has two free amines, while the bis-product has none. This difference can be used for selective extraction. | |
| * Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective purification method. | ||
| Reaction Stalls | * Insoluble Reactants or Products: The starting materials or the product may precipitate out of the solution. | * Choose a More Appropriate Solvent: Consider a solvent with better solubilizing properties for all components at the reaction temperature, such as DMF or NMP. |
| * Deactivation of Catalyst (if used): While not always necessary, if a catalyst is used, it may become deactivated. | * Ensure Anhydrous Conditions: Water can interfere with some catalytic systems. |
Experimental Protocols
Protocol 1: Synthesis with Excess Diamine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-diaminopropane (5.0 eq).
-
Begin stirring and slowly add 4,7-dichloroquinoline (1.0 eq) portion-wise over 30 minutes. The reaction is exothermic.
-
Heat the reaction mixture to 100-110°C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% triethylamine).
-
Once the 4,7-dichloroquinoline is consumed, cool the reaction mixture to room temperature.
-
Remove the excess 1,3-diaminopropane under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent streaking.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Extract the organic layer with a dilute aqueous HCl solution (e.g., 1 M). The desired product and any unreacted diamine will move to the aqueous layer as their hydrochloride salts. The bis-substituted byproduct, lacking a basic amine, will remain in the organic layer.
-
Separate the aqueous layer and basify it with a concentrated NaOH solution until the pH is >12.
-
Extract the now basic aqueous layer with fresh ethyl acetate or dichloromethane. The desired product will move back into the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Reaction pathway showing the formation of the desired product and the bis-substituted byproduct.
enhancing the reaction rate of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine coupling
Welcome to the technical support guide for the synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you enhance your reaction rate, improve yield, and minimize impurities. The coupling of 4,7-dichloroquinoline with propane-1,3-diamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone reaction in medicinal chemistry for creating vital scaffolds like those found in antimalarial drugs.[1][2][3] This guide is structured to address the practical challenges you may encounter in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis, providing a logical framework for diagnosis and resolution.
Problem 1: The reaction is extremely slow or appears to have stalled.
Symptom: TLC or HPLC analysis shows a large amount of unreacted 4,7-dichloroquinoline even after several hours.
Potential Causes & Recommended Solutions:
-
Insufficient Thermal Energy: The SNAr reaction on the electron-deficient quinoline ring requires sufficient activation energy.[1][2]
-
Solution: Cautiously increase the reaction temperature. While many procedures start with refluxing ethanol (~78 °C), switching to a higher boiling point solvent like DMF or DMSO, or performing the reaction neat (using the diamine as the solvent) at temperatures between 120-140 °C can significantly accelerate the rate.[2][4][5] Microwave-assisted synthesis is also a highly effective method for reducing reaction times from hours to minutes, often operating at 140-180 °C.[2][6]
-
-
Low Nucleophilicity of the Amine: Propane-1,3-diamine may not be sufficiently nucleophilic under neutral conditions to attack the C4 position of the quinoline ring efficiently.[7]
-
Solution: The addition of a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, strong bases can also promote hydrolysis of the starting material.[4] A hindered base like N,N-diisopropylethylamine (DIPEA) is a suitable choice to scavenge the HCl generated during the reaction without competing as a nucleophile.[7][8]
-
-
Poor Solvent Choice: The solvent must adequately dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[9][10]
Problem 2: The final product is contaminated with a significant amount of an insoluble white solid.
Symptom: A precipitate forms that is not the desired product, leading to low yields and difficult purification.
Potential Cause & Recommended Solution:
-
Hydrolysis of 4,7-dichloroquinoline: The C4 position is highly reactive and susceptible to hydrolysis, especially under basic conditions or in the presence of water, forming the highly insoluble 7-chloro-4-hydroxyquinoline.[4]
-
Solution: Implement rigorous anhydrous conditions. Ensure all glassware is oven-dried, use anhydrous grade solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4] If a base is required, add it slowly and choose a non-nucleophilic option to minimize promoting the hydrolysis pathway.[4]
-
Problem 3: The primary impurity is a high molecular weight species, likely a di-substituted byproduct.
Symptom: Mass spectrometry or NMR analysis indicates the presence of a compound where two quinoline molecules have reacted with one molecule of propane-1,3-diamine.
Potential Causes & Recommended Solutions:
-
Incorrect Stoichiometry: If the ratio of 4,7-dichloroquinoline to propane-1,3-diamine is too high (e.g., 1:1 or greater), the mono-substituted product can act as a nucleophile itself, reacting with another molecule of the starting material.
-
Elevated Temperature or Prolonged Reaction Time: More forcing conditions (higher heat or longer times) that may be used to drive the reaction to completion can also provide the energy needed for the less reactive secondary amine of the product to engage in a second substitution.[4]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring of the quinoline nucleus is electron-deficient, making the C4 position (and C2) highly electrophilic, especially with a good leaving group like chlorine.[1] The reaction proceeds in two main steps:
-
Addition: A lone pair from the primary amine of propane-1,3-diamine attacks the C4 carbon, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group.
Caption: SNAr reaction mechanism for the coupling.
Q2: How do I choose the optimal solvent and temperature?
The choice of solvent and temperature involves a trade-off between reaction rate and selectivity. Higher temperatures increase the rate but can also promote side reactions like di-substitution and hydrolysis.[4]
| Parameter | Protic Solvents (e.g., Ethanol) | Aprotic Polar Solvents (e.g., DMF, DMSO) | Neat Conditions (Amine as Solvent) |
| Typical Temp. | Reflux (~78 °C)[8] | 100 - 140 °C[2][13] | 120 - 130 °C[5] |
| Rate | Moderate | Fast | Fast |
| Pros | Readily available, easy to remove. | Excellent solvating power, high reaction rates. | No solvent removal needed, high concentration. |
| Cons | Can solvate/deactivate nucleophile via H-bonding.[10] Slower rates. | High boiling points make removal difficult. Requires anhydrous conditions. | Can promote di-substitution if not controlled. |
| Best For | Initial trials, smaller scale reactions where control is prioritized. | Accelerating slow reactions, difficult substrates. | Scalable, efficient processes where excess amine is used. |
Recommendation: Start with refluxing ethanol. If the reaction is too slow, switch to DMF at 120 °C, ensuring anhydrous conditions. For maximum rate enhancement, consider microwave synthesis in DMSO.[2][6]
Q3: Is a catalyst required for this reaction?
Generally, no catalyst is needed for this specific SNAr reaction. The 4-chloro position of the quinoline is sufficiently activated for nucleophilic attack by the amine.[1] Unlike some N-arylation reactions that require copper (Ullmann coupling) or palladium (Buchwald-Hartwig coupling), this direct substitution is thermally driven.[3][14] The focus should be on optimizing conditions (temperature, solvent, stoichiometry) rather than on catalysis.[12]
Q4: How can I effectively monitor the reaction's progress?
Active monitoring is crucial to prevent the formation of byproducts from over-heating or extended reaction times.[4]
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.
-
Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. A good starting point is a Chloroform/Methanol or Dichloromethane/Methanol system (e.g., 9:1 or 8:2 v/v).[4]
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic quinoline rings. The starting material (4,7-dichloroquinoline) will have a different Rf value than the more polar amine product.
-
Procedure: Spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. Run the plate and observe the disappearance of the starting material spot.
-
Caption: A logical workflow for troubleshooting reaction progress.
Experimental Protocol Example
This protocol is a general starting point. Optimization may be required based on your specific laboratory conditions and observations.
Materials:
-
4,7-dichloroquinoline
-
Propane-1,3-diamine (3 equivalents)
-
Anhydrous Ethanol
-
Dichloromethane (DCM)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol, followed by the slow addition of propane-1,3-diamine (3.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 9:1 DCM:MeOH). The reaction is complete upon the disappearance of the 4,7-dichloroquinoline spot. Typical reaction times can range from 3 to 8 hours.[5][8]
-
Cooldown & Quench: Once complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane. Wash the organic layer successively with 5% aqueous NaHCO₃, water, and then brine.[4][5]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
References
-
ResearchGate. (n.d.). (a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine.[Link]
-
Butte, V. et al. (2015). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. PMC - PubMed Central. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.[Link]
-
Gontijo, T. B. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
-
Rojas-Contreras, J. A. et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
-
Mendes, C. R. et al. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.[Link]
-
O'Neill, P. M. et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Semantic Scholar. [Link]
-
Kouznetsov, V. V. et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Charris, J. et al. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
PubChem. (n.d.). N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.[Link]
-
Ocampo, R. A. et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. MDPI. [Link]
-
Lipshutz, B. H. et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.[Link]
-
Tan, S. G. et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
-
Patil, P. S. et al. (2021). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs.[Link]
-
Cole, K. P. et al. (2021). A Brief Introduction to Chemical Reaction Optimization. PMC - PubMed Central. [Link]
-
Rojas-Contreras, J. A. et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Aromatic Nucleophilic Substitution [fishersci.it]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to N-(7-Chloroquinolin-4-yl)propane-1,3-diamine and its Role as a Linker in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of a drug conjugate's success. This guide provides an in-depth comparison of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a short-chain aromatic diamine linker, with other commonly employed linkers in drug design. By examining its unique structural features and synthesizing data from related compounds, we aim to provide a rational framework for its application and evaluation.
The Evolving Role of Linkers in Targeted Drug Delivery
The therapeutic window of many potent cytotoxic agents is limited by their off-target toxicity. Targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), have emerged as powerful modalities to enhance the therapeutic index of these agents. The linker in these conjugates is far from a passive spacer; it plays a pivotal role in the overall pharmacokinetic and pharmacodynamic properties of the molecule, influencing its stability in circulation, release mechanism of the payload, and ultimately, its efficacy and safety profile.
Linkers are broadly classified as non-cleavable or cleavable. Non-cleavable linkers rely on the degradation of the targeting moiety (e.g., an antibody) within the lysosome to release the payload. In contrast, cleavable linkers are designed to be selectively cleaved in the tumor microenvironment or intracellularly, exploiting differences in pH, enzyme concentrations, or redox potential between tumor and normal tissues.
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine: A Linker with Unique Potential
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a bifunctional molecule featuring a 7-chloro-4-aminoquinoline core and a propane-1,3-diamine chain. While not as ubiquitously studied as a linker in ADCs or PROTACs as some of its counterparts, its structural components suggest several interesting properties that could be advantageous in specific drug design scenarios.
The 4-aminoquinoline scaffold is a well-established pharmacophore, most notably in antimalarial drugs like chloroquine. The presence of the quinoline ring introduces a degree of rigidity and specific physicochemical properties. The 7-chloro substituent is known to enhance the efficacy of some 4-aminoquinoline-based drugs.[1][2][3]
The propane-1,3-diamine portion provides a short and flexible alkyl chain with two nucleophilic amine groups, allowing for conjugation to both a targeting molecule and a payload. The length of this linker is a critical parameter. Studies on 4-aminoquinoline derivatives have shown that a shorter alkyl chain, typically two to three carbons, can be optimal for activity, particularly in overcoming drug resistance in certain contexts.[4][5]
Potential Advantages of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine as a Linker:
-
Lysosomotropic Properties: The basic nitrogen atoms in the quinoline ring and the diamine chain can become protonated in the acidic environment of the lysosome.[6] This "ion trapping" can lead to accumulation of the drug conjugate within the lysosome, potentially enhancing the intracellular concentration of the payload at its site of action.
-
Modulation of Physicochemical Properties: The aromatic and heterocyclic nature of the quinoline moiety can influence the solubility and lipophilicity of the drug conjugate. This can be strategically employed to optimize the overall pharmacokinetic profile.
-
Potential for Non-cleavable or Cleavable Strategies: The propane-1,3-diamine can be incorporated into both non-cleavable and cleavable linker designs. As a non-cleavable linker, the entire molecule would remain attached to the payload upon antibody degradation. Alternatively, cleavable moieties could be introduced adjacent to the diamine for controlled payload release.
Comparative Analysis with Other Linker Classes
To understand the potential of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, it is essential to compare it with more established linker technologies.
| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | Short, rigid aromatic core with a flexible diamine chain. Potential for lysosomal accumulation. | Enhanced intracellular concentration, tunable physicochemical properties. | Limited data on stability and cleavage kinetics as a linker. Potential for off-target effects related to the quinoline core. |
| Alkyl Chains | Simple, flexible, and metabolically stable hydrocarbon chains. | Synthetic simplicity, metabolic stability. | Can lead to poor aqueous solubility and aggregation, especially with hydrophobic payloads. |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible polymers of varying lengths. | Improved solubility and pharmacokinetics, reduced aggregation. | Can be synthetically complex, potential for reduced cell permeability and potency. |
| Valine-Citrulline (Val-Cit) | Dipeptide linker cleaved by lysosomal proteases (e.g., Cathepsin B). | Well-established cleavage mechanism, good stability in circulation. | Potential for premature cleavage, can be hydrophobic. |
| Disulfide Linkers | Cleaved in the reducing environment of the cytoplasm. | Exploits differences in glutathione concentrations. | Potential for instability in the bloodstream. |
| Hydrazone Linkers | Acid-labile linkers cleaved in the acidic environment of endosomes and lysosomes. | pH-dependent payload release. | Can have variable stability in circulation. |
Experimental Evaluation of Linker Performance
A rigorous experimental workflow is crucial for characterizing and comparing the performance of different linkers. The following protocols provide a framework for evaluating key linker properties.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the drug-linker conjugate in plasma and determine the rate of premature payload release.
Methodology:
-
Incubate the drug conjugate in human and rodent plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Quench the reaction by adding an excess of cold acetonitrile.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload.
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the plasma half-life of the conjugate.
Caption: Workflow for in vitro plasma stability assay.
Protocol 2: Lysosomal Stability and Payload Release Assay
Objective: To evaluate the stability of the linker and the rate of payload release in a lysosomal environment.
Methodology:
-
Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.
-
Incubate the drug conjugate with the lysosomal preparation at 37°C and pH 4.5-5.0.
-
Collect aliquots at various time points.
-
Stop the reaction by adding a protease inhibitor cocktail and adjusting the pH to neutral.
-
Analyze the samples by LC-MS/MS to quantify the intact conjugate and the released payload.
Data Analysis: Determine the rate of payload release by plotting the concentration of the released payload over time.
Caption: Workflow for lysosomal stability and payload release assay.
Protocol 3: In Vitro Cytotoxicity and Bystander Effect Assay
Objective: To determine the potency of the drug conjugate against target-positive cells and its ability to kill neighboring target-negative cells (bystander effect).
Methodology:
-
Culture target antigen-positive (Ag+) and target antigen-negative (Ag-) cells separately.
-
For the bystander assay, co-culture Ag+ and Ag- cells at a defined ratio.
-
Treat the cells with serial dilutions of the drug conjugate for a specified period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
Data Analysis:
-
Calculate the IC50 value for the Ag+ cells to determine the potency of the conjugate.
-
In the co-culture experiment, a significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.
Caption: Workflow for in vitro cytotoxicity and bystander effect assays.
Conclusion
The selection of a linker is a critical decision in the design of targeted drug conjugates. While established linkers like PEG and Val-Cit have a proven track record, the exploration of novel linkers with unique properties is essential for advancing the field. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine presents an intriguing scaffold with the potential for lysosomal targeting and modulation of physicochemical properties. Its short, rigid-flexible character offers a distinct alternative to purely flexible or long-chain linkers.
Further research is warranted to fully elucidate the performance of this quinoline-based diamine as a linker in various drug conjugate formats. Head-to-head comparisons with other linker technologies, utilizing the experimental protocols outlined in this guide, will be instrumental in defining its role in the development of next-generation targeted therapeutics. By understanding the structure-activity relationships of different linker classes, drug development professionals can make more informed decisions to optimize the efficacy and safety of their drug candidates.
References
- Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291.
- Design, synthesis, and biological evaluation of novel water-soluble quinoline-based conjugates with antioxidant, antimicrobial, and DNA-binding activities. Journal of the Serbian Chemical Society.
- Khan, M. F., et al. (2021).
- Kaschula, C. H., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531-3539.
- Vinindwa, B., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 11(45), 28249-28271.
- 4-Substituted Quinolines: Structure Activity Rel
- Solomon, V. R., & Puri, S. K. (2015). Chloroquine analogues with a hydrophobic ferrocene unit in the linker and in the dialkylamine side-chain. Bioorganic & Medicinal Chemistry Letters, 25(15), 2964-2968.
- A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs.
- Ren, Z., et al. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine.
- Tentative mechanism of accumulation of quinolines inside the phagolysosome via lipophilic penetration and the subsequent ion trapping mechanism through the protonation of basic moieties in an acidic environment.
- Hybridized Quinoline Derivatives as Anticancer Agents: Design, Synthesis, Biological Evalu
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Richard, M. D., et al. (1990). Preparation and evaluation of new bifunctional chelating agents: a preliminary report. International Journal of Radiation Applications and Instrumentation. Part B, Nuclear Medicine and Biology, 17(2), 181-188.
- Acherar, S., et al. (2023). Design and synthesis of a new bifunctional chelating agent: Application for Al 18F/177Lu complexation. Journal of Inorganic Biochemistry, 246, 112267.
- 8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds. MDPI.
- PK profiles of ADCs with different linker stability.
- Improved synthesis of the bifunctional chelating agent 1,4,7,10-tetraaza-N-(1-carboxy-3-(4-nitrophenyl)propyl)-N',N'',N'''-tris(acetic acid)cyclododecane (PA-DOTA). PubMed.
- Design, synthesis and biological evaluation of quinazoline-phosphoramidate conjug
- Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed Central.
- Synthesis and evaluation of a new bifunctional chelating agent for the preparation of radioimmunoconjug
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
- Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. PubMed.
- N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. PubChem.
- Severing Ties: Quantifying the Payload Release
- A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and c
- A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers. Benchchem.
- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjug
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine. PubChem.
- Otuokere, I. E., et al. (2021). 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. Technological Innovation in Pharmaceutical Research, 3, 18-24.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- Antibody-Drug Conjugates Containing Payloads
- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI.
- Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. PMC.
- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC.
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. NIH.
- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
- Antibody-Drug Conjugates of NLRP3 Agonists: How Overcoming Lysosomal Accumulation Necessitated Noncanonical Linker
- Synthesis and evaluation of bifunctional chelating agents derived from bis(2-aminophenylthio)alkane for radioimaging with 99mTc. PubMed.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
-
Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC.
- What Makes a Good Linker for Antibody-Drug Conjug
- A Highly Sensitive and Selective Fluorescent Probe for Thiophenol Designed via A Twist Blockage Strategy.
- Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its applic
Sources
- 1. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine Derivatives
Authored for Drug Discovery & Development Professionals
Welcome to a specialized examination of the N-(7-Chloroquinolin-4-yl)propane-1,3-diamine scaffold, a privileged structure in medicinal chemistry. This guide moves beyond a simple literature review, offering a synthesized perspective on the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. We will dissect the key structural motifs, compare their performance across different biological targets using concrete data, and provide the robust experimental frameworks necessary to validate these findings in your own research.
The enduring legacy of chloroquine, a cornerstone of antimalarial therapy, has established the 7-chloro-4-aminoquinoline core as a pharmacologically significant starting point. However, the rise of drug resistance necessitates continuous innovation.[1][2] The N-(7-Chloroquinolin-4-yl)propane-1,3-diamine scaffold serves as a versatile platform for developing next-generation agents, not only for malaria but also for oncology and virology. Our focus here is to illuminate the causal relationships between specific chemical modifications and observed biological activity, providing a logical roadmap for rational drug design.
Core Pharmacophore and Synthetic Strategy
The foundational molecule consists of three key regions, each offering a vector for chemical modification to tune activity, selectivity, and pharmacokinetic properties:
-
The 7-Chloroquinoline Core: The heterocyclic core is critical for activity, often implicated in mechanisms like heme binding in Plasmodium falciparum.[2][3]
-
The Propane-1,3-diamine Linker: The length and flexibility of this linker are crucial for correctly positioning the terminal group for interaction with its biological target.
-
The Terminal Amino Group: This is the most frequently modified position, where the addition of diverse substituents can dramatically alter the compound's therapeutic profile and ability to overcome resistance.[1][4]
A generalized and reliable synthetic approach is paramount for exploring the SAR of this scaffold. The most common and effective method involves a nucleophilic aromatic substitution (SNAr) reaction.
General Synthetic Workflow
The synthesis is typically a straightforward two-step process, beginning with commercially available 4,7-dichloroquinoline.
Caption: General synthetic workflow for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine derivatives.
Comparative SAR Analysis: Antimalarial Activity
The primary therapeutic target for this class of compounds has historically been Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.[5] The mechanism often involves inhibiting the polymerization of heme into hemozoin within the parasite's digestive vacuole.[3]
Key Insight: Modifications to the terminal nitrogen of the propane-1,3-diamine side chain are critical for overcoming chloroquine resistance. Bulky and lipophilic groups are often introduced to potentially circumvent the efflux mechanism mediated by the P. falciparum chloroquine resistance transporter (PfCRT).[1]
Below is a comparative table summarizing the in vitro antiplasmodial activity of representative derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
Table 1: Comparative In Vitro Antiplasmodial Activity (IC₅₀, µM)
| Compound ID | Terminal Substituent (R) | P. falciparum (CQS) IC₅₀ (µM) | P. falciparum (CQR) IC₅₀ (µM) | Resistance Index (RI)¹ | Reference |
| Chloroquine | Diethyl | ~0.02 | ~0.30 | ~15 | [4] |
| Parent | -H | Data Not Available | Data Not Available | - | [6] |
| Analog 1 | -C(O)NH-Phenyl | 0.041 | 0.106 | 2.6 | [4] |
| Analog 2 | -C(S)NH-Phenyl | 0.027 | 0.052 | 1.9 | [4] |
| Analog 3 | -SO₂-Phenyl | 0.112 | 0.325 | 2.9 | [4] |
| Analog 4 | -C(O)NH-(4-F-Phenyl) | 0.032 | 0.089 | 2.8 | [4] |
¹Resistance Index (RI) = IC₅₀ (CQR) / IC₅₀ (CQS). A lower RI indicates a better ability to overcome resistance.
Expert Analysis: The data clearly demonstrate that converting the terminal primary amine into ureas, thioureas, and sulfonamides maintains potent activity.[4] Notably, the thiourea derivative (Analog 2 ) shows excellent potency against both strains and a low resistance index, suggesting this modification is particularly effective at evading resistance mechanisms.[4] This supports the hypothesis that increasing the steric bulk and modifying the electronic properties at this terminus interferes with recognition by efflux pumps.
Comparative SAR Analysis: Anticancer Activity
The 7-chloroquinoline scaffold has also been explored for its antiproliferative effects against various cancer cell lines. The proposed mechanisms are diverse, including induction of apoptosis and damage to DNA/RNA.[7]
Key Insight: The nature of the substituent at position 4 of the quinoline ring and modifications to the side chain can confer potent and selective anticancer activity. Hybrid molecules, such as those incorporating 1,2,3-triazole moieties, have shown particular promise.[5]
Table 2: Comparative In Vitro Anticancer Activity (IC₅₀, µM)
| Compound ID | Key Structural Features | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | Reference |
| Doxorubicin | (Reference Drug) | ~0.05 | ~0.08 | ~0.10 | [5] |
| CQ-Triazole 1 | Propargyl-triazole-phenyl | 14.68 | >50 | >50 | [5] |
| CQ-Triazole 2 | Propargyl-triazole-(4-Cl-Phenyl) | 7.54 | 20.11 | 22.41 | [5] |
| Thioalkyl-CQ 1 | S-ethyl-benzoate | >100 | >100 | >100 | [7] |
| Sulfonyl-CQ 2 | SO₂-propyl-benzoate N-oxide | 2.76 | 3.51 | 3.24 | [7] |
Expert Analysis: The transition from simple diamine side chains to more complex hybrid structures can unlock significant anticancer potential. A comparison of compounds reveals that the introduction of a 1,2,3-triazole ring linked to an electron-withdrawing group (e.g., 4-chlorophenyl in CQ-Triazole 2 ) results in potent and selective activity against the MCF-7 breast cancer cell line.[5] Furthermore, oxidation of a thioalkyl side chain to a sulfonyl N-oxide (Sulfonyl-CQ 2 ) dramatically increases cytotoxicity across multiple cell lines, highlighting the importance of the oxidation state at the linker position.[7]
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled biological assays are essential. Below are detailed, self-validating protocols for the primary assays discussed.
Protocol 1: In Vitro Antiplasmodial SYBR Green I Assay
This assay quantifies parasite DNA to measure the proliferation of P. falciparum in erythrocytes and determine the 50% inhibitory concentration (IC₅₀) of test compounds.[8]
Caption: Workflow for the SYBR Green I antiplasmodial assay.
Step-by-Step Methodology:
-
Plate Preparation: Prepare 2-fold serial dilutions of test compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%.[8] Include negative (parasites only) and positive (known antimalarial) controls.
-
Parasite Addition: Add synchronized P. falciparum culture (predominantly ring stage) to each well to achieve a final volume of 200 µL with 1% parasitemia and 1% hematocrit.[8]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[8]
-
Lysis and Staining: Following incubation, carefully add 100 µL of SYBR Green I lysis buffer to each well. This buffer contains saponin to lyse the red blood cells and Triton X-100 to permeabilize the parasite membrane.[9]
-
Final Incubation: Mix gently and incubate the plate in the dark at room temperature for 1-2 hours to allow the dye to intercalate with the parasite DNA.[8]
-
Data Acquisition: Measure fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8][9]
-
Analysis: After subtracting background fluorescence, plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC₅₀ value using a non-linear regression model.
Protocol 2: In Vitro Anticancer MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8][11]
-
Compound Addition: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours, allowing viable cells to convert the MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values from the resulting dose-response curves.
Future Directions & Expert Insights
The N-(7-Chloroquinolin-4-yl)propane-1,3-diamine scaffold remains a fertile ground for drug discovery. Based on the current SAR landscape, several promising avenues warrant further investigation:
-
Multi-Target Ligands: The development of hybrid molecules that combine the 7-chloroquinoline core with other pharmacophores (e.g., triazoles, sulfonamides) could lead to agents with novel mechanisms of action or the ability to combat multi-drug resistance in both infectious diseases and cancer.[5][13]
-
Improving ADME Properties: While many analogs show potent in vitro activity, their clinical translation depends on favorable absorption, distribution, metabolism, and excretion (ADME) properties. Future work should focus on modifying linker length and terminal substituents to optimize drug-likeness and reduce potential off-target toxicities.
-
Exploring New Therapeutic Areas: The ability of these compounds to interact with nucleic acids and key cellular enzymes suggests their potential could extend to antiviral or antibacterial applications. Screening optimized libraries against a broader range of pathogens is a logical next step.
By systematically applying the SAR principles outlined in this guide and employing robust, validated experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
A comprehensive list of sources cited within this guide is provided below for verification and further reading.
-
MTT Assay Protocol. (n.d.). Roche. [Link]
-
P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). WWARN. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. (n.d.). PubMed Central. [Link]
-
SYBR Green I modified protocol for ex vivo/in vitro assay. (n.d.). ResearchGate. [Link]
-
Whole-cell SYBR Green I assay for antimalarial activity assessment. (n.d.). GHTM - UNL. [Link]
-
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. (n.d.). PubChem. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Semantic Scholar. [Link]
-
Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. (n.d.). PubMed Central. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). PubMed Central. [Link]
-
Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. (n.d.). National Institutes of Health. [Link]
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. [Link]
-
N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine. (n.d.). PubChem. [Link]
-
Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. (n.d.). PubMed. [Link]
-
(a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. (i)... (n.d.). ResearchGate. [Link]
-
Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). PubMed. [Link]
-
Structure-function Relationships in Chloroquine and Related 4-aminoquinoline Antimalarials. (2001). PubMed. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PubMed Central. [Link]
-
7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. (2024). ResearchGate. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. [Link]
Sources
- 1. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | C12H14ClN3 | CID 245076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iddo.org [iddo.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. mdpi.com [mdpi.com]
Validating N-(7-Chloroquinolin-4-yl)propane-1,3-diamine: A Comparative Guide to a Promising Antimalarial Scaffold
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel and effective antimalarial agents. A key strategy in this endeavor is the exploration of chemical scaffolds that can serve as a foundation for developing new drugs. This guide provides an in-depth technical analysis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a promising scaffold derived from the well-established 4-aminoquinoline class of antimalarials. We will objectively compare its performance with established alternatives, supported by experimental data and detailed validation protocols, to offer a comprehensive resource for researchers and drug development professionals.
The 4-Aminoquinoline Scaffold: A Legacy and a Foundation
The 7-chloro-4-aminoquinoline core is the foundational chemical structure for some of the most historically significant antimalarial drugs, including chloroquine and amodiaquine. Its mechanism of action, while complex, is primarily attributed to its accumulation in the parasite's acidic food vacuole, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Specifically, it inhibits the formation of hemozoin (malaria pigment), leading to a buildup of free heme that induces oxidative stress and parasite death.
However, the widespread emergence of chloroquine-resistant P. falciparum strains, largely mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, has severely limited its clinical utility in many regions. This has driven the exploration of modifications to the 4-aminoquinoline scaffold to overcome resistance and improve efficacy.
Introducing the N-(7-Chloroquinolin-4-yl)propane-1,3-diamine Scaffold
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine represents a strategic modification of the classic 4-aminoquinoline structure. It retains the essential 7-chloroquinoline pharmacophore responsible for heme binding but modifies the side chain. The introduction of a propane-1,3-diamine linker offers several potential advantages:
-
Altered Physicochemical Properties: The diamine side chain can influence the compound's basicity and lipophilicity, which are critical for its accumulation in the parasite's food vacuole and its ability to evade resistance mechanisms.
-
Novel Structure-Activity Relationships: The terminal amine group provides a reactive handle for further chemical derivatization, allowing for the creation of a diverse library of compounds with potentially improved potency, reduced toxicity, and activity against resistant strains.
-
Potential to Overcome Resistance: Modifications to the side chain can disrupt the binding and transport of the drug by mutated PfCRT, thereby restoring activity against chloroquine-resistant parasites.
Below is a diagram illustrating the structural relationship between Chloroquine and the N-(7-Chloroquinolin-4-yl)propane-1,3-diamine scaffold.
Caption: Comparison of Chloroquine and the N-(7-Chloroquinolin-4-yl)propane-1,3-diamine scaffold.
Comparative Performance Analysis
To validate a new scaffold, its performance must be benchmarked against existing standards. The following table summarizes the known performance of derivatives based on the N-(7-Chloroquinolin-4-yl)propane-1,3-diamine scaffold compared to chloroquine and artemisinin, a current first-line treatment.
| Parameter | Chloroquine | Artemisinin Derivatives | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine Derivatives | References |
| Mechanism of Action | Inhibition of hemozoin formation | Generation of reactive oxygen species (ROS) via cleavage of endoperoxide bridge | Primarily inhibition of hemozoin formation; potential for dual-target activity in some derivatives | |
| In Vitro Potency (IC50 vs. CQ-sensitive P. falciparum) | 5-20 nM | 1-10 nM | 10-50 nM (variable based on derivative) | |
| In Vitro Potency (IC50 vs. CQ-resistant P. falciparum) | >100 nM (significantly reduced) | 1-10 nM (generally retains activity) | 20-100 nM (often retain significant activity) | |
| Resistance Profile | High prevalence of resistance (PfCRT mutations) | Emerging resistance (mutations in Kelch13 protein) | Can overcome PfCRT-mediated resistance | |
| In Vivo Efficacy (Mouse Models) | High efficacy in sensitive strains, poor in resistant | High efficacy, rapid parasite clearance | Good efficacy demonstrated in various models | |
| Synthetic Accessibility | Well-established, low-cost synthesis | More complex, semi-synthetic from natural product | Readily accessible via established quinoline chemistry | |
| Potential for Derivatization | Limited by established resistance | Modifications focused on improving pharmacokinetics | High potential due to the reactive terminal amine |
Experimental Validation Workflow
The validation of a new antimalarial scaffold requires a systematic and rigorous experimental approach. The following workflow outlines the key stages, from initial screening to preliminary toxicological assessment.
Caption: A streamlined workflow for the experimental validation of antimalarial scaffolds.
Detailed Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures. The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to parasite growth.
Rationale: This is a robust, high-throughput method for the primary screening of antimalarial compounds. It provides a quantitative measure of a compound's potency against the parasite.
Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for chloroquine-sensitive, Dd2 for chloroquine-resistant) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Assay Plate Setup: Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted compound to the respective wells. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plate for 72 hours under the conditions described in step 1.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature. Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the positive control (100% growth). Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine its general toxicity.
Rationale: It is crucial to ensure that the compound's activity is specific to the parasite and not due to general cytotoxicity. The selectivity index (SI = CC50 / IC50) is a key parameter in prioritizing compounds for further development.
Methodology:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add the test compounds at the same concentrations used in the antiplasmodial assay and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control cells (100% viability). Calculate the CC50 values using a non-linear regression model.
Conclusion and Future Outlook
The N-(7-Chloroquinolin-4-yl)propane-1,3-diamine scaffold presents a compelling starting point for the development of next-generation antimalarials. Its chemical tractability, coupled with the demonstrated ability of its derivatives to overcome chloroquine resistance, makes it a high-priority scaffold for further investigation. The key to unlocking its full potential lies in systematic derivatization and a rigorous validation process, as outlined in this guide.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing a broad library of derivatives by modifying the terminal amine of the propane-1,3-diamine side chain.
-
Elucidating Structure-Activity Relationships: Identifying the specific structural features that enhance potency against resistant strains and minimize host cell toxicity.
-
Investigating Dual-Target Inhibitors: Exploring the possibility of incorporating other pharmacophores to create hybrid molecules that act on multiple parasite pathways, a promising strategy to combat resistance.
By leveraging this scaffold and applying the robust validation methodologies described, the scientific community can continue to make significant strides in the global fight against malaria.
References
-
O'Neill, P. M., Barton, V. E., & Ward, S. A. (2010). The molecular mechanism of action of quinoline antimalarials. Molecules, 15(3), 1705–1717. [Link]
-
Kaur, K., Jain, M., & Jain, R. (2010). Chemistry and biology of 4-aminoquinoline antimalarials: an update. European journal of medicinal chemistry, 45(9), 3531–3548. [Link]
-
Egan, T. J. (2008). Haemozoin (malaria pigment): a unique crystalline drug target. Drug discovery today, 13(3-4), 115–123. [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87. [Link]
-
Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002). Chloroquine resistance in Plasmodium falciparum malaria parasites is conferred by mutations in a digestive vacuole transporter. Science, 298(5591), 210–213. [Link]
Comparative Analysis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine and Chloroquine Derivatives: A Guide for Drug Development Professionals
Abstract
The 4-amino-7-chloroquinoline scaffold, the core of the seminal antimalarial drug chloroquine (CQ), remains a cornerstone in the development of new chemotherapeutics against Plasmodium falciparum. The rise of widespread chloroquine resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), has severely limited its clinical utility and necessitated the exploration of structural analogues capable of circumventing these resistance mechanisms. This guide provides a comparative analysis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a key synthetic intermediate, and a range of its derivatives against the parent compound, chloroquine. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore the potential of these next-generation antimalarials. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to advance the design of more effective quinoline-based therapies.
Introduction: The Legacy of Chloroquine and the Challenge of Resistance
For decades, chloroquine was the drug of choice for the prevention and treatment of malaria due to its high efficacy, safety, and affordability.[1] Its mechanism of action is centered within the acidic digestive vacuole (DV) of the parasite. As a weak base, chloroquine becomes protonated and trapped within the DV, where it interferes with the detoxification of heme—a toxic byproduct of hemoglobin digestion.[2] Chloroquine is believed to cap the growing hemozoin crystal, preventing further biocrystallization of heme and leading to a buildup of a toxic heme-chloroquine complex that disrupts membrane function and causes parasite death.[3]
However, the emergence and global spread of chloroquine-resistant (CQR) P. falciparum strains have rendered it ineffective in many malaria-endemic regions.[4] The primary driver of this resistance is a series of point mutations in the pfcrt gene, which alters the PfCRT protein located on the DV membrane.[5][6] This mutated transporter actively effluxes protonated chloroquine from the DV, preventing it from reaching the necessary concentration to inhibit hemozoin formation.[4][7] This challenge has fueled extensive research into modifying the chloroquine scaffold to restore activity against these resistant parasites.
The Quinoline Scaffold: A Platform for Innovation
The 4-amino-7-chloroquinoline core is the essential pharmacophore for antimalarial activity. Structure-activity relationship (SAR) studies have established that the 7-chloro group and the basic aminoalkyl side chain at the 4-position are critical for efficacy.[8][9] The focus of modern drug design is the modification of this side chain to evade recognition and transport by the mutated PfCRT protein.
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine serves as a versatile and crucial building block in this endeavor. Its synthesis is a straightforward nucleophilic substitution reaction between 4,7-dichloroquinoline and an excess of 1,3-diaminopropane.[10] While possessing a simpler and shorter side chain than chloroquine, its true value lies in the terminal primary amine, which provides a reactive handle for the synthesis of a diverse library of derivatives, including amides, sulfonamides, ureas, and thioureas.[11][12]
Caption: Core structure and side chain modifications.
Comparative Performance: Overcoming Resistance Through Structural Modification
The central hypothesis in designing new chloroquine analogues is that altering the physicochemical properties of the side chain—its length, bulk, flexibility, and basicity—can disrupt its interaction with the mutated PfCRT transporter, thereby restoring accumulation in the digestive vacuole and antimalarial activity.
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine and its Derivatives
While N-(7-Chloroquinolin-4-yl)propane-1,3-diamine itself is a precursor, the derivatives synthesized from it have shown remarkable potential. A study by Kumar et al. (2009) explored the synthesis of various amides, sulfonamides, ureas, and thioureas from this diamine.[11][12] Many of these compounds exhibited submicromolar activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
A key metric for evaluating the effectiveness of these derivatives is the Resistance Index (RI) , calculated as the ratio of the IC50 value against a CQR strain to the IC50 against a CQS strain (RI = IC50 CQR / IC50 CQS). A low RI (ideally close to 1) indicates that the compound is equally effective against both strains and has successfully overcome the resistance mechanism.
For instance, a sulfonamide derivative with a short side chain and a terminal dansyl moiety (compound 3 in the cited study) was found to be significantly more potent against the resistant Dd2 strain than chloroquine itself, with an RI of approximately 1.3 compared to chloroquine's RI of 11.8.[11] This demonstrates that converting the terminal amine of the propane-1,3-diamine linker into a sulfonamide can dramatically improve activity against resistant parasites.
Other Notable Chloroquine Derivatives
The strategy of side chain modification extends beyond the propane-1,3-diamine series.
-
Linear Side Chains: Research has shown that analogues with more linear side chains compared to the branched chain of chloroquine can exhibit potent in vitro and in vivo activity with low cytotoxicity.[13][14][15]
-
Hybrid Molecules: Another successful approach involves creating hybrid compounds. Ferroquine , a ferrocene-chloroquine analogue, has been shown to be effective against multi-drug resistant P. falciparum isolates, potentially by inhibiting PfCRT and acting as a resistance-reversing agent due to its lipophilicity.[16] Similarly, "Reversed Chloroquine" (RCQ) molecules, which combine the chloroquine scaffold with a resistance reversal-like moiety, have demonstrated the ability to overcome resistance by inhibiting hemozoin formation effectively in CQR strains.[17]
Data Presentation: Efficacy and Cytotoxicity
The following tables summarize experimental data for chloroquine and representative derivatives, illustrating the impact of structural modifications on antimalarial potency and selectivity.
Table 1: Comparative In Vitro Antimalarial Activity against P. falciparum Strains
| Compound | Strain (Resistance) | IC50 (nM) | Resistance Index (RI) | Reference |
| Chloroquine | HB3 (CQS) | 14.9 | 11.8 | [11] |
| Dd2 (CQR) | 175.5 | [11] | ||
| Sulfonamide Derivative 3 | HB3 (CQS) | 17.5 | 1.3 | [11] |
| Dd2 (CQR) | 22.7 | [11] | ||
| Thiourea Derivative 23 | HB3 (CQS) | 120.3 | 0.9 | [11] |
| Dd2 (CQR) | 108.6 | [11] | ||
| Amide Derivative 45 * | HB3 (CQS) | 22.8 | 3.6 | [11] |
| Dd2 (CQR) | 82.5 | [11] | ||
| DAQ (Linear Side Chain) | 3D7 (CQS) | 12.63 | 2.1 | [13] |
| Dd2 (CQR) | 26.86 | [13] |
*Derivatives synthesized from N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Table 2: Comparative Cytotoxicity and Selectivity
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) vs. Dd2 | Reference |
| Chloroquine | H9C2 | > 100 | > 570 | [18] |
| DAQ (Linear Side Chain) | HepG2 | 26.8 | ~1000 | [13] |
Note: The Selectivity Index (SI = CC50 / IC50) is a crucial measure of a compound's therapeutic window. A higher SI is desirable, indicating greater selectivity for the parasite over mammalian cells.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are critical. Below are standard protocols for assessing the in vitro antimalarial activity and cytotoxicity of novel compounds.
Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based)
This assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA, which is stained by the fluorescent dye SYBR Green I.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., HB3 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation: Serially dilute test compounds in culture medium in a 96-well microplate. Include chloroquine and artesunate as positive controls and wells with only culture medium as negative controls.
-
Assay Initiation: Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the red blood cells. Thaw the plates and add 100 µL of lysis buffer containing 2X SYBR Green I to each well.
-
Data Acquisition: Incubate the plates in the dark for 1 hour at room temperature. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from blank wells. Plot the fluorescence intensity against the drug concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression model (e.g., sigmoidal dose-response).
Caption: Workflow for SYBR Green I antimalarial assay.
Protocol: In Vitro Cytotoxicity Assay (Resazurin-based)
This assay assesses cell viability by measuring the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture a mammalian cell line (e.g., HepG2 human hepatoma cells) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control for toxicity (e.g., doxorubicin) and a negative control (vehicle only).
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10 µM.
-
Incubation and Measurement: Incubate for another 2-4 hours. Measure the fluorescence with a microplate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the 50% cytotoxic concentration (CC50) by plotting viability against drug concentration using a non-linear regression model.
Conclusion and Future Directions
The enduring battle against malaria necessitates continuous innovation in drug discovery. While chloroquine itself has been sidelined by resistance, the 4-amino-7-chloroquinoline scaffold remains a privileged structure with immense potential. The comparative analysis presented here highlights a clear and successful strategy: the targeted modification of the aminoalkyl side chain to circumvent the PfCRT-mediated resistance mechanism.
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has proven to be an invaluable synthon, enabling the creation of diverse libraries of amides, sulfonamides, ureas, and other derivatives. Experimental data robustly support that these modifications can restore potent, low-nanomolar activity against CQR strains of P. falciparum, often with low resistance indices and favorable selectivity.
Future research should continue to explore novel side chain architectures and the development of hybrid molecules that may offer multi-target mechanisms of action, further reducing the likelihood of future resistance development. The combination of rational design, robust chemical synthesis, and standardized biological evaluation, as outlined in this guide, provides a clear path forward in the quest for the next generation of quinoline-based antimalarial agents.
References
-
Cortopassi, W. A., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. International Journal for Parasitology: Drugs and Drug Resistance, 8(3), 459-464. [Link]
-
Fidock, D. A., et al. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Science, 290(5490), 311-314. [Link]
-
Fitch, C. D. (1969). Chloroquine resistance in malaria: a deficiency of chloroquine binding. Proceedings of the National Academy of Sciences, 64(4), 1181-1187. [Link]
-
de Souza, N. B., & de L. Ferreira, M. (2020). Design of Antimalarial Compounds on Quinoline Scaffold: From Plant to Drug. Bentham Science Publishers. [Link]
-
Pharma Attitude. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. [Link]
-
Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new look at an old drug. European journal of medicinal chemistry, 44(3), 931-944. [Link]
-
Zarei, M., et al. (2017). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Iranian journal of medical sciences, 42(2), 115. [Link]
-
Dutta, A. K., et al. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Journal of Antimicrobial Chemotherapy, 70(6), 1608-1629. [Link]
-
MicrobeWiki. (2015). Chloroquine Resistance in Plasmodium falciparum. Kenyon College. [Link]
-
Kumar, V., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy Research, 3(3), 519-526. [Link]
-
Cortopassi, W. A., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. International Journal for Parasitology: Drugs and Drug Resistance, 8(3), 459-464. [Link]
-
Fidock, D. A., et al. (2000). Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. Science, 290(5490), 311-314. [Link]
-
Ursos, L. M., & Roepe, P. D. (2002). Chloroquine resistance in the malarial parasite, Plasmodium falciparum. Medicinal research reviews, 22(5), 465-491. [Link]
-
Cortopassi, W. A., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. International journal for parasitology: drugs and drug resistance, 8(3), 459-464. [Link]
-
Andrews, S., et al. (2012). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of medicinal chemistry, 55(18), 8072-8080. [Link]
-
DrugBank. (2020). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. DrugBank. [Link]
-
Khanye, S. D., et al. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 26(11), 3224. [Link]
-
Pharmacy dp. (2020). Chloroquine Mechanism of action. YouTube. [Link]
-
Dutta, A. K., et al. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Journal of antimicrobial chemotherapy, 70(6), 1608-1629. [Link]
-
Egan, T. J. (2001). Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials. Mini reviews in medicinal chemistry, 1(2), 113-123. [Link]
-
Quora. (2016). What is the mechanism of action of Chloroquine?. Quora. [Link]
-
Singh, R. P., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Current Drug Targets, 22(12), 1369-1386. [Link]
-
ResearchGate. (2020). Design of Antimalarial Compounds on Quinoline Scaffold: From Plant to Drug. ResearchGate. [Link]
-
ResearchGate. (2020). Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. ResearchGate. [Link]
-
ResearchGate. (2018). Structure-activity relationship (SAR) summary of chloroquine (compound 1) antimalarial activity and application to the design of chloroquine-CRA hybrids. ResearchGate. [Link]
-
Wikipedia. (2024). Chloroquine. Wikipedia. [Link]
-
Kumar, A., et al. (2009). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & medicinal chemistry letters, 19(24), 6996-6999. [Link]
-
Solomon, V. R., et al. (2013). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Arabian Journal of Chemistry, 6(3), 305-310. [Link]
-
Wang, Y., et al. (2022). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. European Journal of Medicinal Chemistry, 238, 114488. [Link]
-
ResearchGate. (2017). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. ResearchGate. [Link]
-
Ten G. C., & Rasool, A. (2024). Chloroquine and Hydroxychloroquine Toxicity. StatPearls. [Link]
-
Semantic Scholar. (2018). In vivo and in vitro antimalarial effect and toxicological evaluation of the chloroquine analogue PQUI08001/06. Semantic Scholar. [Link]
-
Bohrium. (2020). Acute chloroquine and hydroxychloroquine toxicity: a review for emergency clinicians. Bohrium. [https://www.bohrium.com/paper/acute-chloroquine-and-hydroxychloroquine-toxicity-a-review-for-emergency-clinicians-ask/2c4535316315c1368b0870428f520790]([Link] clinicians-ask/2c4535316315c1368b0870428f520790)
-
Britannica. (2024). Chloroquine. Britannica. [Link]
-
Madrid, P. B., et al. (2005). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & medicinal chemistry letters, 15(4), 1015-1018. [Link]
-
ResearchGate. (2015). Reemergence of chloroquine (CQ) analogs as multi-targeting antimalarial agents: A review. ResearchGate. [Link]
-
eScholarship@McGill. (2019). Synthesis of Novel Chloroquine Derivatives and Insights into the Interactions of a Resistance Protein. eScholarship@McGill. [Link]
-
Ibrahim, M. A., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Chemistry, 6(1), 19. [Link]
-
Kumar, A., et al. (2009). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & medicinal chemistry letters, 19(24), 6996-6999. [Link]
-
Vennerstrom, J. L., et al. (1993). Bisquinolines. 2. Antimalarial N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines. Journal of medicinal chemistry, 36(5), 574-580. [Link]
-
Kim, S., et al. (2017). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. Malaria journal, 16(1), 1-10. [Link]
-
Kumar, R., et al. (2022). Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their[5][13][19]-triazole hybrids. Future Medicinal Chemistry, 14(23), 1725-1739. [Link]
-
ResearchGate. (2016). (a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. ResearchGate. [Link]
Sources
- 1. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]
- 4. Chloroquine Resistance in Plasmodium falciparum - microbewiki [microbewiki.kenyon.edu]
- 5. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine resistance in the malarial parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chloroquine resistance in malaria: a deficiency of chloroquine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine vs its analogs
An In-Depth Comparative Guide to the Biological Activity of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine and Its Analogs
Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold
The 7-chloro-4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug Chloroquine (CQ).[1] Its discovery and application represented a monumental leap in the fight against malaria.[1] The core structure's efficacy is largely attributed to its ability to accumulate in the acidic food vacuole of the Plasmodium parasite, where it disrupts a critical detoxification process.[2][3] However, the rise of widespread drug resistance has necessitated a continuous search for novel analogs that can circumvent these resistance mechanisms and exhibit broader therapeutic potential.
This guide focuses on N-(7-Chloroquinolin-4-yl)propane-1,3-diamine , a key structural analog of Chloroquine, characterized by a shortened and modified diaminoalkyl side chain. We will provide a comparative analysis of its biological activity against that of its parent compound and other synthetic derivatives. By examining structure-activity relationships (SAR), comparative performance data, and the underlying mechanisms, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and advancing this important class of compounds.
Core Compound Profile: N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine serves as a foundational scaffold for numerous synthetic modifications. Its structure retains the essential 7-chloroquinoline core but features a simpler propane-1,3-diamine side chain. This modification of the basic side chain is a critical area of investigation, as it significantly influences the compound's basicity, lipophilicity, and ultimately, its interaction with biological targets.[2][4]
Chemical Structure:
-
IUPAC Name: N'-(7-chloroquinolin-4-yl)propane-1,3-diamine[5]
-
Molecular Formula: C₁₂H₁₄ClN₃[5]
-
Core Scaffold: 7-Chloro-4-aminoquinoline
-
Side Chain: Propane-1,3-diamine
Comparative Antimalarial Activity
The primary therapeutic application of 4-aminoquinolines has been in the treatment of malaria. The activity of these compounds is intrinsically linked to the unique biology of the intraerythrocytic stage of the Plasmodium falciparum parasite.
Mechanism of Action: Heme Detoxification Interference
During its growth within red blood cells, the malaria parasite digests host hemoglobin as a source of amino acids.[1] This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (also known as β-hematin).[1] 4-aminoquinoline drugs, being weak bases, become protonated and trapped within the parasite's acidic digestive vacuole.[4] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[6] The resulting accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[1][6]
Figure 1: Mechanism of 4-aminoquinoline antimalarial activity.
Structure-Activity Relationships (SAR)
The efficacy of 4-aminoquinolines is highly dependent on their chemical structure. Key relationships include:
-
The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring is essential for potent antimalarial activity.[2][7] This feature is thought to influence the pKa of the quinoline nitrogen and the compound's ability to bind to hematin.[8] Replacing the chlorine with a methyl group, for example, leads to a complete loss of activity.[7]
-
The 4-Amino Side Chain: The diaminoalkyl side chain is crucial for modulating the basicity required for accumulation in the acidic vacuole.[2] The length and substitution of this chain can overcome drug resistance. Shortening the chain or introducing bulky groups can hinder recognition by the parasite's resistance transporter (PfCRT), restoring activity against CQ-resistant (CQR) strains.[2][4]
Comparative Performance Data
Modifications to the terminal amine of the N-(7-Chloroquinolin-4-yl)propane-1,3-diamine scaffold have yielded compounds with potent activity, particularly against CQR strains. The table below compares the in vitro antiplasmodial activity of several analogs. The Resistance Index (RI) quantifies the loss of potency against the resistant strain relative to the sensitive strain; a lower RI is desirable.
| Compound | Side Chain Modification | IC₅₀ (nM) vs CQS (HB3) | IC₅₀ (nM) vs CQR (Dd2) | Resistance Index (RI) | Reference |
| Chloroquine | Reference | 8.9 | 105.3 | 11.8 | [9] |
| N-(7-CQ)-propane-1,3-diamine | Parent Scaffold | - | - | - | - |
| Analog 3 | 4-Methylbenzenesulfonamide | 17.5 | 22.7 | 1.3 | [9] |
| Analog 19 | Phenylurea | 10.3 | 50.1 | 4.9 | [9] |
| Analog 20 | 4-Chlorophenylurea | 10.1 | 46.1 | 4.6 | [9] |
| Analog 23 | Phenylthiourea | 15.3 | 49.9 | 3.3 | [9] |
| 3-(3-(7-CQ-amino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one | Thiazinanone ring | 15.6 (vs 3D7 strain) | - | - |
Note: CQS = Chloroquine-Sensitive, CQR = Chloroquine-Resistant. Data for the parent scaffold was not explicitly found in the searched literature but is the basis for the analogs shown.
The data clearly indicates that derivatization of the terminal amine can lead to compounds that retain high potency against CQR strains. The sulfonamide analog 3 , for instance, shows a remarkably low RI of 1.3, suggesting it is nearly equally effective against both sensitive and resistant parasites.[9]
Comparative Anticancer Activity
Beyond their antimalarial properties, 7-chloroquinoline derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[10][11] Their mechanisms in this context are more diverse and often linked to their ability to disrupt fundamental cellular processes.
Mechanism of Action: Induction of Apoptosis and Autophagy Inhibition
Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[12] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] Furthermore, the lysosomotropic nature of these compounds, similar to their action in malaria parasites, allows them to accumulate in cellular lysosomes. This disrupts lysosomal function and inhibits autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[6]
Figure 2: Simplified overview of apoptosis pathways targeted by quinoline derivatives.
Comparative Performance Data
The structural diversity of 7-chloroquinoline analogs has been explored extensively for anticancer activity. Modifications often involve replacing the entire side chain with different functional groups, such as hydrazones or sulfur-containing moieties.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 7-Chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM (Leukemia) | 0.6 | [13] |
| 7-Chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM (Leukemia) | 1.1 | [13] |
| 7-Chloro-(4-thioalkylquinoline) sulfinyl derivative 47 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [14] |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives (general) | Multiple | Generally potent | [14] |
| 7-Chloroquinoline hydrazone I | SF-295 (CNS) | ~2.2* | [15] |
| N'-(1-(4-((7-CQ)amino)phenyl)ethylidene)-2-cyanoacetohydrazide derivative 9 | PC-3 (Prostate) | 1.05 | [16] |
| N'-(1-(4-((7-CQ)amino)phenyl)ethylidene)-2-cyanoacetohydrazide derivative 16 | PC-3 (Prostate) | 1.34 | [16] |
*Value converted from µg/cm³ assuming a density of 1 g/cm³ and MW of ~315 g/mol .
The data highlights that significant anticancer potency can be achieved with diverse structural modifications. Hybrids incorporating other heterocyclic systems like benzimidazole and derivatives with sulfinyl or sulfonyl groups show promising sub-micromolar activity.[13][14] This suggests that while the 7-chloroquinoline core is a valuable anchor, the nature of the substitution at the 4-position is a key determinant of anticancer efficacy.
Key Experimental Protocols
Reproducible and standardized assays are fundamental to comparing the biological activity of novel compounds. Below are detailed methodologies for the synthesis of the parent scaffold and for evaluating its antimalarial and anticancer properties.
Synthesis: N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
This protocol describes a standard aromatic nucleophilic substitution reaction.
Principle: The highly reactive chlorine atom at the 4-position of 4,7-dichloroquinoline is displaced by the primary amine of 1,3-diaminopropane. Using an excess of the diamine ensures monosubstitution and minimizes the formation of bis-adducts.
Step-by-Step Protocol: [17]
-
Reactant Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline in a suitable solvent such as ethanol.
-
Addition of Amine: Add a significant molar excess (e.g., 5-10 equivalents) of 1,3-diaminopropane to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3-5 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The crude product is purified by dissolving in a dilute acid solution, washing with an organic solvent to remove unreacted starting material, basifying the aqueous layer, and then extracting the product with an organic solvent like chloroform or dichloromethane.
-
Final Product: The solvent from the combined organic extracts is evaporated to yield the final product, which can be further purified by recrystallization or column chromatography if necessary.
In Vitro Antimalarial Assay: SYBR Green I-Based Fluorescence Assay
Principle: This high-throughput assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In viable parasites, DNA replication leads to a strong fluorescent signal, which is diminished in the presence of an effective drug.[18]
Figure 3: Workflow for the SYBR Green I antimalarial assay.
Step-by-Step Protocol: [18]
-
Cell Culture: Maintain P. falciparum cultures (e.g., 3D7 or Dd2 strains) in human red blood cells (RBCs) in appropriate culture media.
-
Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Cell Seeding: Add parasitized RBCs (typically at ~1% parasitemia and 2% hematocrit) to each well of the predosed plate.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well.
-
Signal Reading: After a brief incubation period in the dark, measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration.
In Vitro Cytotoxicity Assay: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[12][19]
Figure 4: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol: [19]
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Conclusion
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine and its analogs represent a fertile ground for the discovery of potent therapeutic agents. The foundational 7-chloro-4-aminoquinoline scaffold provides a robust starting point for both antimalarial and anticancer drug design. As demonstrated, strategic modifications to the diamine side chain can successfully circumvent chloroquine resistance in P. falciparum, with sulfonamide and thiourea derivatives showing particular promise.
Simultaneously, more profound structural alterations at the 4-position, such as the incorporation of hydrazone or thioalkyl moieties, can pivot the biological activity towards potent cytotoxicity against a range of human cancer cell lines. The dual activities of this chemical class underscore its versatility and importance. Future research should continue to explore novel substitutions and hybrid molecules to optimize potency, selectivity, and pharmacokinetic profiles, paving the way for the next generation of quinoline-based therapeutics.
References
- Vertex AI Search. (2026). 4-aminoquinolines as Antimalarial Drugs. [URL: ]
- Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Med chem, 6(1), 001-011. [URL: ]
- Ginsburg, H., & Krugliak, M. (1992). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. [URL: ]
- Singh, S., et al. (2018).
- Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials.
- D'Miguel, T. F., et al. (2014). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One. [URL: ]
- BenchChem. (2025).
- YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. Antimalarial Medicinal Chemistry. [URL: ]
- Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. [URL: ]
- Singh, S., et al. (2018).
- Ghorab, M. M., et al. (2016). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. PMC - NIH. [URL: ]
- Taylor & Francis. (2026). 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [URL: ]
- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. BenchChem. [URL: ]
- BenchChem. (2025).
- Gutierrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [URL: ]
- Johnson, J. D., et al. (2007). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. PMC - PubMed Central. [URL: ]
- De, P., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. PMC - NIH. [URL: ]
- Abdelgawad, M. A., et al. (2022). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Taylor & Francis Online. [URL: ]
- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem. [URL: ]
- de Madureira, M. C., et al. (2002).
- Khan, S. A., et al. (2010). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PMC - NIH. [URL: ]
- PubChem. (2026). N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
- Solomon, V. R., et al. (2014). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Arabian Journal of Chemistry. [URL: ]
- Khan, M. S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [URL: ]
- ResearchGate. (2026). (a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine.
- Jain, R., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science. [URL: ]
- Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. [URL: ]
Sources
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | C12H14ClN3 | CID 245076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Batch Comparison of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
Introduction: The Imperative of Purity and Consistency
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a key chemical intermediate, closely related to the 4-aminoquinoline class of compounds known for their significant biological activities. In any research or drug development pipeline, the purity and consistency of such precursors are paramount. Undisclosed impurities or batch-to-batch variations can confound experimental results, compromise the efficacy of final compounds, and introduce safety risks.
This guide provides a comprehensive framework for researchers and quality control professionals to compare different batches of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine using a multi-pronged spectroscopic approach. We will move beyond simple data presentation to explain the causality behind our analytical choices, ensuring a robust and self-validating system for quality assessment. The methodologies described are grounded in established principles and align with international standards for analytical procedures.[1][2][3]
The Analytical Challenge: Beyond the Molecular Formula
While all batches may be labeled with the same chemical name, their true composition can differ. The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, often involving the reaction of 4,7-dichloroquinoline with 1,3-diaminopropane[4], can introduce several potential impurities. These may include residual starting materials, by-products from side reactions, or degradation products. Therefore, a robust analytical workflow is essential to confirm not only the identity but also the purity and consistency of each batch.
Below is a visual representation of the analytical workflow we will be discussing.
Sources
A Comparative Guide to the Antimalarial Efficacy of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine Derivatives
The enduring threat of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates a continuous search for novel and effective therapeutic agents. The 4-aminoquinoline scaffold, famously represented by chloroquine, has been a cornerstone of antimalarial chemotherapy for decades.[1][2] However, its efficacy has been severely compromised by widespread resistance.[1][3] This has spurred extensive research into modifying the 4-aminoquinoline structure to overcome resistance and enhance activity. This guide provides a detailed comparative analysis of the antimalarial efficacy of a specific class of these analogs: N-(7-Chloroquinolin-4-yl)propane-1,3-diamine derivatives. We will delve into their structure-activity relationships, in vitro and in vivo performance, and the experimental methodologies used for their evaluation, offering a comprehensive resource for researchers in drug discovery.
The Enduring Importance of the 7-Chloroquinoline Core
The 7-chloro-4-aminoquinoline nucleus is widely considered essential for the antimalarial activity of this class of compounds.[4] Structure-activity relationship studies have consistently shown that the presence of the chlorine atom at the 7-position of the quinoline ring is crucial for the drug's ability to inhibit β-hematin formation, a critical step in the parasite's detoxification of heme.[4] Alterations at this position, such as the introduction of electron-donating or strongly electron-withdrawing groups, often lead to a reduction in antimalarial activity.[4] The focus of modern research has therefore shifted to modifying the side chain attached to the 4-amino position, aiming to restore activity against chloroquine-resistant (CQR) strains.
In Vitro Antimalarial Activity: A Head-to-Head Comparison
The primary measure of a compound's intrinsic antimalarial potency is its 50% inhibitory concentration (IC50) against P. falciparum in vitro. The following table summarizes the reported IC50 values for several N-(7-Chloroquinolin-4-yl)propane-1,3-diamine derivatives and related analogs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite.
| Compound ID/Name | Side Chain Modification | P. falciparum Strain (CQS) | IC50 (nM) (CQS) | P. falciparum Strain (CQR) | IC50 (nM) (CQR) | Reference(s) |
| Chloroquine | N¹,N¹-diethylpentane-1,4-diamine | 3D7, D6 | < 12 | K1, W2 | > 100 | [5][6] |
| TDR 58845 | 2-methyl-propane-1,2-diamine | 3D7, D6 | < 12 | - | - | [5] |
| TDR 58846 | 2,N²,N²-trimethylpropane-1,2-diamine | 3D7, D6 | < 12 | - | - | [5] |
| Compound 3e | - | 3D7 | - | K1 | 1.0 | [6] |
| CQPA-26 | piperazine-1-yl acetamide | NF54 | 1290 | - | - | |
| CQPPM-9 | piperazine-1-yl) pyrrolidin-2-yl) methanone | NF54 | 1420 | - | - | |
| SKM13 | α,β-unsaturated amides and phenylmethyl group | - | - | CQ-resistant strain | More effective than CQ | [2][7] |
Key Insights from In Vitro Data:
-
Overcoming Resistance: Several novel derivatives, such as compound 3e, demonstrate potent activity against CQR strains with IC50 values in the low nanomolar range, significantly outperforming chloroquine.[6]
-
Side Chain Complexity: The introduction of more complex and bulky side chains, as seen in CQPA-26 and CQPPM-9, can sometimes lead to a decrease in potency compared to simpler analogs.
-
Targeted Modifications: Strategic modifications to the side chain, such as the inclusion of α,β-unsaturated amides, can enhance activity against resistant parasites.[2][7]
Experimental Protocol: In Vitro Antiplasmodial Activity Assay
The determination of IC50 values is typically performed using a standardized protocol, often employing a SYBR Green I-based fluorescence assay.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Plate Preparation: In a 96-well plate, parasitized red blood cells (at a defined parasitemia and hematocrit) are incubated with the various drug concentrations. Control wells with no drug and wells with a known antimalarial (e.g., chloroquine, artemisinin) are included.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, the cells are lysed, and a DNA-intercalating dye, SYBR Green I, is added. This dye fluoresces upon binding to parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.
In Vivo Efficacy: Performance in Murine Malaria Models
While in vitro assays provide valuable information on a compound's intrinsic activity, in vivo studies in animal models are crucial for assessing its overall efficacy, taking into account factors like pharmacokinetics and metabolism. Murine malaria models, such as those using Plasmodium yoelii or Plasmodium berghei, are commonly employed.
| Compound ID | Animal Model | Dosage | Parasitemia Suppression | Mean Survival Time (MST) | Reference(s) |
| Chloroquine | P. yoelli in Swiss mice | - | 100% on day 4 | - | [4] |
| Compound 6 | P. yoelli in Swiss mice | - | 76.08% on day 4 | - | [4] |
| Compound 12 | P. yoelli in Swiss mice | - | 81.00% on day 4 | - | [4] |
| TDR 58845 | P. berghei in BALB/c mice | 40 mg/kg | Cure | - | [5] |
| TDR 58846 | P. berghei in BALB/c mice | 40 mg/kg | Cure | - | [5] |
| Compound 3d | P. berghei in C57/BL6 mice | 5 mg/kg (oral) | 47% on day 7 | - | [6] |
| SKM13 | P. berghei in mice | 20 mg/kg | Complete inhibition | 100% survival at 12 days | [2][7] |
Key Observations from In Vivo Studies:
-
Promising Cure Rates: Compounds like TDR 58845 and TDR 58846 have demonstrated the ability to cure mice infected with P. berghei at a dose of 40 mg/kg.[5]
-
Significant Parasite Suppression: Even at lower doses, derivatives such as compound 3d show a notable reduction in parasitemia.[6]
-
Improved Survival: The derivative SKM13 not only completely inhibited parasite growth but also led to a 100% survival rate in the treated mice at day 12 post-infection.[2][7]
Experimental Protocol: In Vivo Efficacy Study (4-Day Suppressive Test)
The Peters' 4-day suppressive test is a standard method for evaluating the in vivo antimalarial activity of compounds in mice.
Step-by-Step Methodology:
-
Animal Model: Swiss or BALB/c mice are infected intravenously or intraperitoneally with a known inoculum of parasitized red blood cells (P. berghei or P. yoelii).
-
Drug Administration: The test compounds are administered orally or via another relevant route once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Parasite Suppression: The average parasitemia of the control group is considered 100% growth. The percentage suppression for each treated group is calculated.
-
Survival Monitoring: The mice are monitored daily for mortality to determine the mean survival time.
Structure-Activity Relationship (SAR) and Mechanism of Action
The biological activity of these 4-aminoquinoline derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and less toxic antimalarial agents.
Key SAR Insights:
-
Side Chain Length and Basicity: The length and basicity of the diamine side chain play a crucial role in the drug's accumulation in the acidic digestive vacuole of the parasite and its interaction with heme. Shortening or lengthening the carbon side chain in chloroquine can lead to compounds that remain active against CQR strains.[4]
-
Steric Hindrance: Introducing bulky groups on the side chain can sometimes hinder the drug's ability to bind to its target, potentially reducing its activity. However, in some cases, such modifications can help evade resistance mechanisms.
-
Non-basic Nitrogen: Derivatives with a non-basic nitrogen atom in the side chain have shown remarkable antimalarial activity, suggesting that the traditional requirement for a highly basic side chain may be flexible.[4]
The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[4] The drug, being a weak base, accumulates to high concentrations in this acidic organelle. It then forms a complex with free heme, preventing its polymerization into the non-toxic hemozoin crystal. The buildup of toxic free heme leads to oxidative stress and parasite death.
Conclusion and Future Perspectives
The exploration of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine derivatives and related 4-aminoquinoline analogs continues to be a fruitful area of antimalarial drug discovery. The evidence presented in this guide clearly demonstrates that strategic modifications to the side chain can successfully overcome chloroquine resistance, leading to compounds with potent in vitro and in vivo efficacy.
The most promising derivatives identified in these studies warrant further preclinical development, including comprehensive toxicology and pharmacokinetic profiling. The insights gained from the structure-activity relationships will undoubtedly guide the design of the next generation of 4-aminoquinoline antimalarials, bringing us one step closer to combating the global challenge of malaria.
References
-
Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]
-
Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy. [Link]
-
Inhibition of in vitro malarial growth by selected 4- aminoquinolines... ResearchGate. [Link]
-
4-aminoquinolines as Antimalarial Drugs. University of Warwick. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
-
Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. National Institutes of Health. [Link]
-
Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
-
The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance. [Link]
-
Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. ACS Publications. [Link]
-
(a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. (i)... ResearchGate. [Link]
-
Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. PubMed. [Link]
-
Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. Malaria Journal. [Link]
-
Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study. MQ, mefloquine; PQ, primaquine. ResearchGate. [Link]
-
Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities.. Biomolecules. [Link]
-
Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. PubMed. [Link]
-
Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. [Link]
-
New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives. PubMed. [Link]
-
Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents. PubMed. [Link]
Sources
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine Derivatives
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine. Beyond its application in infectious diseases, this privileged heterocyclic motif has garnered significant interest for its potential in oncology.[1] Researchers have increasingly focused on modifying the classic 4-aminoquinoline structure to enhance its cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine derivatives, offering insights into their structure-activity relationships and mechanisms of action for professionals in drug discovery and development.
Comparative Cytotoxicity Analysis
The cytotoxic potential of N-(7-chloroquinolin-4-yl)propane-1,3-diamine derivatives is significantly influenced by the nature of the substituents on the diamine side chain. A key study systematically evaluated a series of 4-aminoquinoline derivatives against human breast cancer cell lines, providing valuable data for comparison. The 50% growth inhibition (GI₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. A lower GI₅₀ value indicates a higher cytotoxic potency.
| Compound | Cell Line | GI₅₀ (µM)[2] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | MDA-MB-468 | 10.85 |
| MCF-7 | 13.72 | |
| Chloroquine (Reference) | MDA-MB-468 | 24.36 |
| MCF-7 | 20.72 | |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |
| MCF-7 | 36.77 | |
| N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 | 11.01 |
| MCF-7 | 51.57 |
Structure-Activity Relationship Insights
The data reveals a clear structure-activity relationship concerning the alkyl diamine side chain at the 4-position of the 7-chloroquinoline core.
-
Impact of N,N-dimethylation: The introduction of two methyl groups on the terminal nitrogen of the propane-1,3-diamine chain in N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine leads to a notable increase in cytotoxicity against the MDA-MB-468 cell line (GI₅₀ = 10.85 µM) compared to chloroquine (GI₅₀ = 24.36 µM).[2] This suggests that the tertiary amine functionality contributes favorably to the compound's anticancer activity.
-
Influence of Alkyl Chain Length: A comparison between the propane-1,3-diamine and the ethane-1,2-diamine derivatives reveals that the length of the alkyl linker is a critical determinant of activity. The N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine analog exhibits even greater potency against MDA-MB-468 cells (GI₅₀ = 8.73 µM).[2] However, this trend is reversed in MCF-7 cells, where the propane derivative is more active. This highlights the cell-line-specific nature of these cytotoxic effects.
-
Role of Terminal Amines: The presence of a primary amine in N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine results in lower cytotoxicity against MCF-7 cells (GI₅₀ = 51.57 µM) compared to its N,N-dimethylated counterpart (GI₅₀ = 36.77 µM), further underscoring the importance of the terminal amine substitution.[2]
Experimental Methodology: Assessing Cytotoxicity via MTT Assay
The evaluation of a compound's cytotoxic effect is a foundational step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[3][4] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells, which results in the formation of insoluble purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells.[4]
Step-by-Step Protocol for MTT Assay:
-
Cell Plating: Seed the desired cancer cell lines (e.g., MCF-7, MDA-MB-468) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-(7-Chloroquinolin-4-yl)propane-1,3-diamine derivatives and the reference compounds (e.g., chloroquine, doxorubicin) in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The GI₅₀ or IC₅₀ values are then determined from the dose-response curves.
Experimental Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | C12H14ClN3 | CID 245076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
Navigating the Landscape of Chloroquine Resistance: A Comparative Guide to N-(7-Chloroquinolin-4-yl)propane-1,3-diamine Analogs
For decades, the 4-aminoquinoline chloroquine (CQ) was the cornerstone of antimalarial chemotherapy, lauded for its efficacy, safety, and affordability. However, the emergence and global spread of chloroquine-resistant Plasmodium falciparum has severely crippled its utility and spurred an urgent search for new therapeutic agents. The primary driver of this resistance is mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the membrane of the parasite's acidic digestive vacuole. These mutations enable the transporter to actively efflux chloroquine from its site of action, where it would normally interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.
This guide provides a comprehensive evaluation of a promising class of compounds designed to overcome this resistance: N-(7-Chloroquinolin-4-yl)propane-1,3-diamine analogs. We will objectively compare their performance against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, supported by experimental data. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships, resistance profiles, and comparative efficacy of these novel antimalarial candidates.
The Challenge of PfCRT-Mediated Resistance
The 7-chloroquinoline core is a privileged scaffold in antimalarial drug discovery. Its mechanism of action is intrinsically linked to the parasite's unique biology. Within the digestive vacuole, the parasite detoxifies heme by polymerizing it into hemozoin. Chloroquine, a weak base, becomes protonated and trapped within this acidic organelle, where it caps the growing hemozoin polymer, leading to a buildup of toxic free heme and parasite death.
Mutations in the pfcrt gene, most notably the K76T substitution, alter the transporter's substrate specificity, allowing it to recognize and expel protonated chloroquine, thus preventing its accumulation to toxic levels. Different combinations of mutations in PfCRT, known as haplotypes, are associated with varying degrees of chloroquine resistance and have emerged in different geographical regions. For instance, the Dd2 strain, originating from Southeast Asia, and the 7G8 strain from South America, both harbor distinct mutant pfcrt alleles that confer significant chloroquine resistance.
The development of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine analogs and other modified 4-aminoquinolines represents a key strategy to circumvent this resistance mechanism. By altering the side chain of the 7-chloroquinoline core, researchers aim to create molecules that are either not recognized by the mutated PfCRT transporter or possess additional mechanisms of action.
Comparative In Vitro Efficacy of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine Analogs
The following table summarizes the in vitro antiplasmodial activity (IC50 values) of several N-(7-Chloroquinolin-4-yl)propane-1,3-diamine analogs and other relevant 7-chloroquinoline derivatives against a panel of chloroquine-sensitive and chloroquine-resistant P. falciparum strains. The Resistance Index (RI), calculated as the ratio of the IC50 against a resistant strain to the IC50 against a sensitive strain, provides a quantitative measure of a compound's ability to overcome resistance. A lower RI indicates a more favorable resistance profile.
| Compound/Analog | Parasite Strain | PfCRT Haplotype (at positions 72-76) | IC50 (nM) | Resistance Index (RI) | Reference(s) |
| Chloroquine (CQ) | 3D7 | CVMNK (Wild-type) | 6.5 - 9.8 | - | |
| Dd2 | CVIET (Mutant) | 100 - 160 | 10.2 - 24.6 | ||
| W2 | CVIET (Mutant) | 313 | 31.9 | ||
| 7G8 | SVMNT (Mutant) | 4 |
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
This guide provides comprehensive, experience-driven procedures for the safe handling and disposal of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. As a niche chemical intermediate, likely utilized in the synthesis of pharmacologically active agents, a specific Safety Data Sheet (SDS) is not always readily available.[1][2] Therefore, this protocol is built upon a foundational understanding of its constituent chemical moieties: the chloroquinoline ring system and the propane-1,3-diamine chain. By deconstructing the molecule's components, we can establish a robust and scientifically-grounded disposal plan that prioritizes laboratory safety and environmental stewardship.
Hazard Assessment: Understanding the "Why" Behind the Precautions
The disposal protocol for any chemical must be rooted in a thorough understanding of its potential hazards. The structure of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine suggests a dual-hazard profile derived from its parent structures.
-
The Chloroquinoline Moiety : Quinoline and its derivatives are known to be hazardous. The presence of a chlorine atom can further modify its toxicological profile. Compounds like 4,7-dichloroquinoline are classified as skin and eye irritants.[3] Quinoline itself is considered a combustible liquid that can produce poisonous gases, such as nitrogen oxides, upon combustion.[4] Therefore, the quinoline portion of the molecule necessitates handling it as a potentially toxic and irritating substance.
-
The Propane-1,3-diamine Moiety : Aliphatic diamines like 1,3-propanediamine are well-characterized as corrosive.[5][6] They can cause severe skin burns and serious eye damage, which may be irreversible.[5][7][8] Furthermore, some individuals may develop an allergic skin reaction (sensitization) upon repeated exposure.[5][7]
| Anticipated Hazard | Attributable Moiety | Primary Safety Concern | Supporting Sources |
| Severe Skin Corrosion/Burns | Propane-1,3-diamine | Direct contact can cause severe, potentially permanent, skin damage. | [5][6][7][10] |
| Serious Eye Damage | Propane-1,3-diamine | High risk of irreversible corneal damage upon contact. | [5][7][10] |
| Acute Toxicity (Oral, Dermal) | Both | Harmful or fatal if swallowed or absorbed through the skin. | [6][7] |
| Skin Sensitization | Propane-1,3-diamine | May cause an allergic skin reaction after repeated exposure. | [5][7] |
| Environmental Hazard | Chloroquinoline | Potentially toxic to aquatic life with long-lasting effects. | [10] |
Pre-Disposal Safety & Handling: Your First Line of Defense
Proper disposal begins with safe handling from the moment the chemical is used. Adherence to these engineering and personal protective protocols is non-negotiable.
Engineering Controls: All handling and preparation for disposal of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] This is critical to prevent the inhalation of any potential aerosols or vapors that may be generated.
Personal Protective Equipment (PPE): The selection of PPE is directly informed by the compound's corrosive and toxic nature.
-
Eye and Face Protection : Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[7] Given the high risk of severe eye damage, a full face shield should also be worn over the goggles.[6]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[10] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[7]
-
Body Protection : A standard lab coat, closed-toe shoes, and long pants are mandatory.[10] For operations involving larger quantities or a higher risk of splashing, a chemically resistant apron is recommended.
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing N-(7-Chloroquinolin-4-yl)propane-1,3-diamine are managed safely and in compliance with typical hazardous waste regulations.
Step 1: Waste Segregation
-
Primary Waste : Collect any unused or expired N-(7-Chloroquinolin-4-yl)propane-1,3-diamine directly into a designated hazardous waste container.
-
Contaminated Materials : All items that have come into contact with the chemical are also considered hazardous waste. This includes, but is not limited to:
-
Pipette tips and serological pipettes
-
Weighing papers or boats
-
Contaminated gloves, bench paper, and wipes
-
Glassware that cannot be effectively decontaminated.
-
Step 2: Containerization
-
Use only a dedicated, chemically compatible, and leak-proof hazardous waste container.[9]
-
The container must have a secure screw-top cap and be kept closed at all times, except when actively adding waste.[10]
-
Do not overfill the container; a best practice is to fill to no more than 80% capacity to allow for vapor expansion.
Step 3: Labeling
-
Immediately label the waste container with the words "Hazardous Waste."
-
Clearly list all contents, including the full chemical name: "N-(7-Chloroquinolin-4-yl)propane-1,3-diamine."
-
Indicate the associated hazards (e.g., "Corrosive," "Toxic"). Affix the appropriate GHS pictograms if available.
-
Include the date of waste accumulation and the name of the principal investigator or research group.
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic and incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[5][6][11]
-
Ensure the storage location has secondary containment to capture any potential leaks.
Step 5: Final Disposal
-
The final and only acceptable disposal method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[11][12]
-
These professional services are equipped to transport and dispose of the chemical waste in a compliant manner, typically via high-temperature incineration with appropriate scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[4][11]
Caption: Disposal workflow for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.
Emergency Procedures: Spill and Decontamination
Accidents can happen, and a clear plan is essential for a safe response.
-
Small Spills (in a fume hood):
-
Ensure you are wearing full PPE as described in Section 2.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit.[4][7] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Carefully scoop the absorbed material and place it into your designated hazardous waste container.[7]
-
Decontaminate the spill area with soap and water, collecting all cleaning materials (wipes, etc.) as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and prevent entry into the affected zone.
-
Immediately contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, protecting themselves, their colleagues, and the environment.
References
- Navigating the Safe Disposal of 2-[(Quinolin-2-yl)amino]ethan-1-ol. Benchchem.
- SAFETY DATA SHEET Amercor™ CF6725 CORROSION INHIBITOR. Solenis.
- MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Cleanchem Laboratories.
- Safety Data Sheet for (±)-1,2-Propane-1,1,2-d3-diamine. CDN Isotopes.
- SAFETY DATA SHEET for 1,3-Diaminopropane. Fisher Scientific.
- SAFETY DATA SHEET for 1,3-DIAMINOPROPANE. Spectrum Chemical.
- SAFETY DATA SHEET for 4,7-Dichloroquinoline. Fisher Scientific.
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Australian Government Department of Health.
- (a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. (i).... ResearchGate.
- 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. BPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. stm.bookpi.org [stm.bookpi.org]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (CAS No. 118-42-3). The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.
Understanding the Hazard: A Proactive Approach to Safety
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE are paramount to minimizing exposure. The following is a tiered approach to PPE based on the nature of the handling task.
For routine tasks such as weighing small quantities in a fume hood, preparing solutions, and conducting reactions in closed systems, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 or ANSI Z87.1 | Protects against accidental splashes and aerosols. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Nitrile provides good resistance to a range of chemicals, including many amines and aromatic compounds. Double-gloving is recommended for extended operations.[1][2] |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from minor spills and splashes. |
| Footwear | Closed-toe shoes | Prevents injury from dropped objects and spills. |
For tasks involving larger quantities (>50 g), heating, or vigorous agitation, a higher level of protection is required:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides full-face protection from splashes. |
| Hand Protection | Double-gloved nitrile or neoprene gloves | Neoprene offers enhanced protection against a broader range of chemicals.[2] |
| Body Protection | Chemical-resistant apron over a laboratory coat | Offers an additional layer of protection against significant spills. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If engineering controls are insufficient, a respirator may be required. | A properly functioning fume hood is the primary means of preventing inhalation exposure. |
Procedural Discipline: Donning and Doffing of PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning Sequence.
Step-by-step Donning Protocol:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair.
The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces.
Caption: PPE Doffing Sequence.
Step-by-step Doffing Protocol:
-
Gloves: Remove the outer pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off. If single-gloved, remove them in the same manner. Dispose of gloves in the appropriate hazardous waste container.
-
Goggles/Face Shield: Remove by handling the strap or headband from behind.
-
Lab Coat: Remove by unbuttoning and rolling it outwards, touching only the inside.
-
Wash Hands: Thoroughly wash hands with soap and water.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to spills and exposures is crucial.
Caption: Chemical Spill Response Workflow.
Step-by-step Spill Cleanup Protocol:
-
Alert: Immediately alert colleagues in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call for emergency response.
-
PPE: For small, manageable spills, don the appropriate PPE as outlined in section 2.2.
-
Contain: Use a chemical spill kit to contain the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan: Environmental Responsibility
All materials contaminated with N-(7-Chloroquinolin-4-yl)propane-1,3-diamine must be treated as hazardous waste. Chloroquinoline and its derivatives can be persistent in the environment and pose a threat to aquatic organisms.[3]
Waste Segregation and Collection:
-
Solid Waste: Collect unused compound, contaminated gloves, weigh papers, and other disposable labware in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled liquid hazardous waste container.[4]
-
Disposal Method: The primary and recommended method for disposal is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[4] Do not dispose of this chemical down the drain.
By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research and the well-being of your colleagues.
References
-
Gloveleya. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2021). Pollution of environment by Chloroquine as treatment of COVID-19. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
Springer Nature. (2024). Occurrence and Transport Modelling of Chloroquine in Riverine Environment. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. Retrieved from [Link]
-
PubMed. (2023). Biogeochemical behavior and ecological environmental effects of fluoroquinolones. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Cary Institute of Ecosystem Studies. (n.d.). Tracking the Fate of Pharmaceuticals in the Environment. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
PubMed. (2006). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]
-
PubMed. (1990). The Fate of Pharmaceutical Chemicals in the Aquatic Environment. Retrieved from [Link]
-
ScienceLab.com. (2005, October 9). Material Safety Data Sheet Chloroquine phosphate. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
PubChem. (n.d.). N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine. Retrieved from [Link]
-
U.S. Department of Energy. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Publisso. (2023, March 30). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. Retrieved from [Link]
-
PubMed. (2010). Investigational new drug-directed, 5-day repeat dose toxicity study of 4-[3-(2-nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride (NLCQ-1, NSC 709257) administered with or without Taxol in Sprague-Dawley rats. Retrieved from [Link]
-
Book Publisher International. (2021, May 12). 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Neonicotinoid insecticide toxicology: mechanisms of selective action. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
